24, 25-Dihydroxy VD2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H44O3 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(3R)-6-[(7aR)-4-[2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/t20?,23?,24?,25?,27-,28-/m1/s1 |
Clé InChI |
BPEQZNMKGFTMQE-YLLIJLQSSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery of 24,25-Dihydroxyvitamin D2: A Technical Guide
Introduction
Vitamin D, a prohormone essential for calcium homeostasis and bone metabolism, undergoes a series of hydroxylations to become biologically active. While the roles of 25-hydroxyvitamin D (25(OH)D) as the major circulating form and 1,25-dihydroxyvitamin D (1,25(OH)₂D) as the hormonally active form are well-established, the metabolic pathway also includes the production of other dihydroxylated metabolites. Among these, 24,25-dihydroxyvitamin D has been a subject of research for decades. This technical guide focuses on the discovery, isolation, and characterization of the vitamin D2 analog, 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂).
The existence of 24,25-dihydroxyvitamin D3 was first reported in 1972. Subsequent research in the late 1970s and early 1980s led to the isolation and identification of its vitamin D2 counterpart, 24,25(OH)₂D₂. This metabolite is formed from 25-hydroxyvitamin D2 (25(OH)D₂) through the action of the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1). While initially considered a catabolic product destined for excretion, evidence has emerged suggesting potential biological activities for 24,25-dihydroxyvitamin D, particularly in bone and cartilage.
This guide provides a comprehensive overview of the seminal work on the discovery of 24,25(OH)₂D₂, detailing the experimental protocols used for its isolation and identification, presenting available quantitative data on its biological activity, and illustrating the key metabolic and signaling pathways.
Vitamin D2 Metabolism
The metabolism of vitamin D2 begins with its conversion to 25(OH)D₂ in the liver. This metabolite then circulates in the bloodstream and is taken up by various tissues, primarily the kidneys. In the kidneys, 25(OH)D₂ can be further hydroxylated at the 1α-position by the enzyme 27B1 to form the active hormone 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂), or at the 24-position by CYP24A1 to produce 24,25(OH)₂D₂.
Figure 1: Simplified metabolic pathway of Vitamin D2.
Experimental Protocols for the Discovery of 24,25-Dihydroxyvitamin D2
The initial isolation and identification of 24,25(OH)₂D₂ were pioneering efforts that relied on a combination of in vivo and in vitro techniques, followed by sophisticated analytical chemistry. The following sections detail the key experimental protocols adapted from the seminal publications.
Isolation from Perfused Rat Kidney
One of the first successful isolations of 24,25(OH)₂D₂ involved the use of a perfused rat kidney system. This allowed for the controlled production of the metabolite from its precursor, 25(OH)D₂.
Experimental Workflow:
Figure 2: Experimental workflow for the isolation and identification of 24,25(OH)2D2.
Detailed Methodologies:
-
Perfusion: Kidneys from vitamin D-deficient rats were perfused with a medium containing red blood cells and a defined concentration of chemically synthesized 25(OH)D₂. The perfusion was carried out under conditions that mimic normal physiological calcium and phosphate (B84403) levels.
-
Lipid Extraction: The perfusate was subjected to a lipid extraction procedure, typically using a solvent system like methanol-methylene chloride, to separate the lipid-soluble vitamin D metabolites from the aqueous components.
-
Chromatography:
-
Sephadex LH-20 Chromatography: The lipid extract was first purified using Sephadex LH-20 column chromatography to remove bulk lipids.
-
High-Performance Liquid Chromatography (HPLC): The partially purified extract was then subjected to multiple rounds of HPLC for the separation of the different vitamin D metabolites. Both straight-phase and reverse-phase HPLC were employed to achieve high purity.
-
-
Identification:
-
UV Absorption Spectrophotometry: The isolated compound exhibited a UV absorption spectrum characteristic of the vitamin D chromophore.
-
Mass Spectrometry (MS): Mass spectral analysis provided the molecular weight of the compound and fragmentation patterns consistent with the addition of two hydroxyl groups to vitamin D2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR was used to determine the precise structure of the isolated metabolite, confirming the positions of the hydroxyl groups at carbons 24 and 25.
-
Co-chromatography: The isolated metabolite was shown to co-elute with a chemically synthesized standard of 24,25(OH)₂D₂ on HPLC, providing further confirmation of its identity.
-
Chemical Synthesis
The unambiguous identification of the biologically isolated 24,25(OH)₂D₂ was greatly aided by its chemical synthesis. This also provided a source of the pure compound for biological testing.
Synthetic Strategy Overview:
A common synthetic route involves the modification of the vitamin D2 side chain to introduce the hydroxyl groups at the 24 and 25 positions. This often involves a multi-step process starting from a suitable vitamin D2 precursor. For example, a Grignard reaction with a C-25 keto precursor can be used to introduce the C-25 hydroxyl group and the C-26/27 methyl groups.
Quantitative Data on Biological Activity
The biological activity of 24,25(OH)₂D₂ has been investigated in various in vitro and in vivo systems. The following tables summarize some of the available quantitative data, primarily focusing on comparisons with other vitamin D metabolites.
| Metabolite | Relative Binding Affinity to Rat Plasma Vitamin D Binding Protein (DBP) |
| 25-hydroxyvitamin D3 (25(OH)D₃) | 1.0 |
| 25-hydroxyvitamin D2 (25(OH)D₂) | 1.0 |
| 24(R),25-dihydroxyvitamin D3 (24,25(OH)₂D₃) | 1.0 |
| **24(R),25-dihydroxyvitamin D2 (24,25(OH)₂D₂) ** | 0.59 |
Table 1: Competitive binding of vitamin D2 and D3 metabolites to the rat plasma vitamin D binding protein. Data is presented as relative potency, with 25(OH)D₃, 25(OH)D₂, and 24,25(OH)₂D₃ being roughly equipotent.[1]
| Metabolite | Relative Binding Affinity to Chick Intestinal Vitamin D Receptor (VDR) |
| 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) | 1.0 |
| 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂) | 0.77 |
Table 2: Competitive binding of the active forms of vitamin D2 and D3 to the chick intestinal vitamin D receptor. Data is presented as relative potency.[1]
Note: Specific quantitative binding data for 24,25(OH)₂D₂ to the VDR is limited in the seminal literature, which often focuses on the more active 1,25-dihydroxylated forms.
Signaling Pathways
While 1,25(OH)₂D primarily functions through the nuclear vitamin D receptor (VDR) to regulate gene expression (genomic pathway), there is also evidence for rapid, non-genomic actions of vitamin D metabolites. Research on the specific signaling pathways of 24,25(OH)₂D₂ is less extensive than for its D3 counterpart. However, studies on 24,25(OH)₂D₃ have implicated its involvement in non-genomic signaling cascades, particularly in chondrocytes and hepatocytes. These pathways often involve the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).
Figure 3: A proposed non-genomic signaling pathway for 24,25-dihydroxyvitamin D.
Studies on 24,25(OH)₂D₃ have shown that it can induce the activation of PKCα, c-jun-N-terminal kinase 1 (JNK1), and extracellular-regulated kinase 1/2 (ERK1/2) in hepatocytes. This leads to changes in the phosphorylation of transcription factors like c-jun and an increase in AP-1-dependent transcriptional activity. Furthermore, treatment with 24,25(OH)₂D₃ has been shown to increase the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in these cells. While these findings are for the D3 metabolite, they provide a framework for investigating similar potential actions of 24,25(OH)₂D₂.
Conclusion
The discovery of 24,25-dihydroxyvitamin D2 was a significant step in unraveling the complex metabolic pathways of vitamin D. The meticulous work of researchers in the late 1970s and early 1980s, employing techniques that were at the forefront of analytical chemistry at the time, laid the foundation for our current understanding of this metabolite. While initially viewed as an inactivation product, ongoing research continues to explore the potential for 24,25(OH)₂D₂ and its D3 analog to have specific biological roles, particularly in the context of bone health and cellular signaling. This technical guide provides a detailed overview of the core scientific work that led to the discovery and initial characterization of 24,25(OH)₂D₂, offering a valuable resource for researchers and professionals in the field of vitamin D metabolism and drug development.
References
The Initial Synthesis of 24,25-Dihydroxy Vitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis of 24,25-dihydroxy Vitamin D2 (24,25-(OH)₂VD₂), an important metabolite of Vitamin D2 (ergocalciferol). While the biological synthesis of the analogous 24,25-dihydroxycholecalciferol (from Vitamin D3) is well-documented to be mediated by the enzyme CYP24A1, this document focuses on the chemical synthesis of the ergocalciferol-derived metabolite. The methodologies outlined are based on established principles of steroid and vitamin D chemistry, drawing from synthetic strategies for related compounds.
Introduction
24,25-dihydroxy Vitamin D2 is a significant metabolite in the Vitamin D endocrine system. While not the most biologically active form, it is produced in the kidney and other tissues and is believed to play a role in calcium homeostasis and bone metabolism. The ability to chemically synthesize this compound is crucial for research into its physiological functions, for use as an analytical standard, and for the development of potential therapeutic applications. The synthesis of 24,25-(OH)₂VD₂ typically starts from ergosterol (B1671047), a readily available plant sterol.
Synthetic Pathway Overview
The chemical synthesis of 24,25-dihydroxy Vitamin D2 from ergosterol involves a multi-step process. A plausible and efficient synthetic route involves the protection of the diene system of ergosterol, followed by the modification of the side chain to introduce the hydroxyl groups at the C24 and C25 positions. The final steps involve the deprotection and photoisomerization to yield the Vitamin D2 structure.
Key Experimental Protocols
The following protocols are detailed representations of the key transformations in the synthesis of 24,25-dihydroxy Vitamin D2.
Protection of the Ergosterol Diene System
To prevent unwanted reactions during side-chain modification, the conjugated diene system in Ring B of ergosterol is protected, typically via a Diels-Alder reaction.
Protocol:
-
Ergosterol is dissolved in a suitable solvent such as toluene.
-
An excess of a dienophile, for example, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), is added to the solution at room temperature.
-
The reaction mixture is stirred until the characteristic red color of PTAD disappears, indicating the completion of the reaction.
-
The solvent is removed under reduced pressure, and the resulting Diels-Alder adduct is purified by column chromatography on silica (B1680970) gel.
Side-Chain Modification and Dihydroxylation
The key step in the synthesis is the introduction of the hydroxyl groups at the C24 and C25 positions of the side chain. This is often achieved by creating a double bond at C24, followed by stereoselective dihydroxylation.
Protocol:
-
The protected ergosterol derivative is subjected to ozonolysis to cleave the C22-C23 double bond, yielding a C22-aldehyde.
-
The aldehyde is then reacted with a suitable phosphonium (B103445) ylide (Wittig reaction) to extend the side chain and introduce a double bond at the C24 position.
-
The resulting C24-ene intermediate is then subjected to Sharpless asymmetric dihydroxylation using osmium tetroxide (OsO₄) as the catalyst and a chiral ligand (e.g., (DHQ)₂PHAL) to achieve the desired stereochemistry at the C24 and C25 positions.
-
The dihydroxylated product is purified by column chromatography.
Deprotection and Isomerization
The final steps involve the removal of the protecting group from the diene system and the conversion of the pre-vitamin D2 form to the final vitamin D2 structure.
Protocol:
-
The dihydroxylated intermediate is dissolved in a suitable solvent and treated with a reducing agent, such as lithium aluminum hydride (LiAlH₄), to reductively cleave the Diels-Alder adduct and regenerate the diene system.
-
The resulting protected 24,25-dihydroxy-pre-vitamin D2 is then subjected to photolysis using a medium-pressure mercury lamp with a Vycor filter to induce the opening of Ring B, yielding the pre-vitamin D2 form.
-
The solution containing the pre-vitamin D2 is then heated (thermal isomerization) to facilitate the[1][2]-sigmatropic rearrangement to the thermodynamically more stable 24,25-dihydroxy Vitamin D2.
-
The final product is purified by high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following table summarizes the expected outcomes and key quantitative parameters for the synthesis of 24,25-dihydroxy Vitamin D2. Actual yields may vary depending on specific reaction conditions and scale.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Analytical Techniques |
| 1. Diene Protection | Ergosterol | 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Ergosterol-PTAD adduct | 90-95 | NMR, MS |
| 2. Side-Chain Cleavage | Ergosterol-PTAD adduct | Ozone (O₃), Triphenylphosphine (PPh₃) | C22-aldehyde | 80-85 | NMR, IR |
| 3. Side-Chain Elongation | C22-aldehyde | Wittig reagent (e.g., isopropyltriphenylphosphonium (B8661593) bromide) | C24-ene intermediate | 70-80 | NMR, MS |
| 4. Dihydroxylation | C24-ene intermediate | OsO₄, (DHQ)₂PHAL, NMO | 24,25-Dihydroxylated intermediate | 60-70 (diastereomeric excess >95%) | NMR, MS, Chiral HPLC |
| 5. Deprotection | 24,25-Dihydroxylated intermediate | LiAlH₄ | Protected 24,25-(OH)₂-Pre-Vitamin D2 | 85-90 | NMR, UV |
| 6. Photolysis & Isomerization | Protected 24,25-(OH)₂-Pre-Vitamin D2 | UV light, Heat | 24,25-Dihydroxy Vitamin D2 | 50-60 (after HPLC purification) | HPLC, NMR, MS, UV |
Vitamin D Metabolic Pathway
To understand the biological context of 24,25-dihydroxy Vitamin D2, it is essential to visualize its position within the broader Vitamin D metabolic pathway.
This guide provides a foundational understanding of the chemical synthesis of 24,25-dihydroxy Vitamin D2. Researchers undertaking this synthesis should consult the primary literature for detailed experimental conditions and safety precautions. The ability to produce this metabolite will undoubtedly contribute to a more comprehensive understanding of the complex and vital roles of the Vitamin D endocrine system.
References
Enzymatic Synthesis of 24,25-Dihydroxyvitamin D2 by CYP24A1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) mediated by the enzyme Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1). This document details the metabolic pathway, presents key quantitative data, and offers detailed experimental protocols for researchers in the fields of vitamin D metabolism, endocrinology, and drug development.
Introduction
Vitamin D2 (ergocalciferol) is a crucial prohormone that, after activation, plays a vital role in calcium and phosphate (B84403) homeostasis. The catabolism of active vitamin D metabolites is a tightly regulated process essential for preventing hypercalcemia and maintaining mineral balance. CYP24A1, a mitochondrial cytochrome P450 enzyme, is the key catalyst in the inactivation of vitamin D metabolites, including those of the vitamin D2 pathway.[1][2][3] The initial and rate-limiting step in the catabolism of 25-hydroxyvitamin D2 (25(OH)D₂) is its hydroxylation at the C24 position to form 24,25-dihydroxyvitamin D2.[4][5] Understanding the enzymatic synthesis of this metabolite is critical for elucidating the mechanisms of vitamin D regulation and for the development of novel therapeutic agents that target the vitamin D endocrine system.
Metabolic Pathway
The enzymatic synthesis of 24,25(OH)₂D₂ by CYP24A1 is the first step in a multi-step catabolic cascade. The primary substrate for this reaction is 25-hydroxyvitamin D₂. The reaction involves the introduction of a hydroxyl group at the carbon-24 position of the vitamin D₂ side chain.
The overall reaction can be summarized as:
25-hydroxyvitamin D₂ + NADPH + H⁺ + O₂ → 24,25-dihydroxyvitamin D₂ + NADP⁺ + H₂O
Human CYP24A1 catalyzes a multi-step reaction pathway for vitamin D metabolites. Following the initial 24-hydroxylation, further oxidation steps can occur, leading to the formation of other metabolites and eventual side-chain cleavage to produce calcitroic acid.[6][7] The metabolism of 1α,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂) by human CYP24A1 is complex, producing at least 10 metabolites.[7] The initial hydroxylation occurs at the C24R position.[4][5]
Quantitative Data
The enzymatic activity of CYP24A1 towards vitamin D2 and its metabolites has been characterized, providing valuable insights into the efficiency of their catabolism. The following tables summarize key kinetic parameters reported in the literature.
Table 1: Kinetic Parameters of Human CYP24A1 for Vitamin D₂ Metabolites
| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) | Reference |
| 25-hydroxyvitamin D₂ | Similar to 25(OH)D₃ | - | Similar to 25(OH)D₃ | [4] |
| 1,25-dihydroxyvitamin D₂ | - | - | Approx. half of 1,25(OH)₂D₃ | [4] |
Note: Specific Km and kcat values for 25-hydroxyvitamin D₂ are not extensively reported in the provided search results, with studies often making direct comparisons to vitamin D₃ metabolites.
Table 2: Comparative Catalytic Efficiency of Human CYP24A1 for Vitamin D₂ and D₃ Metabolites
| Substrate | Relative kcat/Km | Conclusion | Reference |
| 25(OH)D₂ vs 25(OH)D₃ | Similar | Similar rates of inactivation at low substrate concentrations. | [4] |
| 1,25(OH)₂D₂ vs 1,25(OH)₂D₃ | ~0.5 | Lower rate of inactivation for 1,25(OH)₂D₂ suggesting increased metabolic stability. | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the enzymatic synthesis of 24,25(OH)₂D₂ by CYP24A1.
Expression and Purification of Recombinant Human CYP24A1
This protocol describes the expression of His-tagged human CYP24A1 in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing His-tagged human CYP24A1 cDNA
-
Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity resin
-
Sonicator
-
Centrifuge
Procedure:
-
Transformation: Transform the CYP24A1 expression vector into a suitable E. coli expression strain. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 25-30°C) to enhance protein solubility.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged CYP24A1 with elution buffer.
-
Analysis: Analyze the purified protein by SDS-PAGE and determine the concentration using a protein assay (e.g., Bradford assay).
In Vitro Enzymatic Assay
This protocol outlines the procedure for the in vitro synthesis of 24,25(OH)₂D₂ using purified recombinant CYP24A1.
Materials:
-
Purified recombinant human CYP24A1
-
25-hydroxyvitamin D₂ (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 100 mM KCl, 10 mM MgCl₂)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH
-
Adrenodoxin (B1173346) and Adrenodoxin Reductase (for mitochondrial P450s)
-
Incubator/water bath
-
Quenching solution (e.g., acetonitrile (B52724) or ethyl acetate)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, the NADPH regenerating system (or NADPH), adrenodoxin, and adrenodoxin reductase.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the substrate, 25-hydroxyvitamin D₂, to the desired final concentration.
-
Enzyme Addition: Start the enzymatic reaction by adding the purified CYP24A1 enzyme. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure initial velocity conditions.
-
Termination: Stop the reaction by adding an equal volume of quenching solution (e.g., ice-cold acetonitrile).
-
Sample Preparation for Analysis: Vortex the mixture and centrifuge to pellet the precipitated protein. The supernatant containing the vitamin D₂ metabolites is then collected for analysis.
LC-MS/MS Analysis of 24,25-Dihydroxyvitamin D₂
This protocol provides a general framework for the quantification of 24,25(OH)₂D₂ from the in vitro enzymatic assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reversed-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile or Methanol with 0.1% formic acid
-
24,25-dihydroxyvitamin D₂ standard
-
Internal standard (e.g., deuterated 24,25(OH)₂D₂)
Procedure:
-
Sample Preparation:
-
To the supernatant from the enzymatic assay, add a known amount of the internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Perform a gradient elution with mobile phases A and B to separate the vitamin D₂ metabolites. A typical gradient might start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 24,25(OH)₂D₂ and its internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the 24,25(OH)₂D₂ standard.
-
Quantify the amount of 24,25(OH)₂D₂ produced in the enzymatic reaction by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the enzymatic synthesis and analysis of 24,25-dihydroxyvitamin D₂.
Signaling Pathway and Regulation
The activity of CYP24A1 is tightly regulated to maintain vitamin D homeostasis. The primary inducer of CYP24A1 expression is the active form of vitamin D, 1,25-dihydroxyvitamin D, through the vitamin D receptor (VDR). This creates a negative feedback loop to control the levels of active vitamin D.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CYP24A1 - Wikipedia [en.wikipedia.org]
- 4. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D, a prohormone essential for calcium and phosphate (B84403) homeostasis, undergoes a series of hydroxylations to become biologically active. While the endocrine functions of 1,25-dihydroxyvitamin D [1,25(OH)₂D], the active form of vitamin D, are well-established, the physiological significance of other metabolites remains an active area of investigation. Among these, 24,25-dihydroxyvitamin D [24,25(OH)₂D], produced by the action of the enzyme CYP24A1, has long been considered an inactive catabolite destined for excretion. However, emerging evidence challenges this view, suggesting that 24,25(OH)₂D, including the D2 form (24,25-dihydroxyergocalciferol), possesses unique biological activities, particularly in the regulation of bone and cartilage health. This technical guide provides an in-depth overview of the current understanding of the physiological role of 24,25-dihydroxyvitamin D2, with a focus on its metabolism, signaling pathways, and quantitative effects.
Vitamin D Metabolism and the Formation of 24,25-Dihydroxyvitamin D2
Vitamin D, obtained from dietary sources (ergocalciferol - vitamin D2) or synthesized in the skin upon exposure to ultraviolet B radiation (cholecalciferol - vitamin D3), is biologically inert.[1] It undergoes two sequential hydroxylation steps to become active. The first occurs in the liver, where vitamin D is converted to 25-hydroxyvitamin D [25(OH)D] by the enzyme 25-hydroxylase (primarily CYP2R1).[1] 25(OH)D is the major circulating form of vitamin D and is used to assess a person's vitamin D status.[1] The second hydroxylation occurs mainly in the kidneys, where 25(OH)D is converted by the enzyme 1α-hydroxylase (CYP27B1) to the active hormone 1,25(OH)₂D.[1]
The catabolism of both 25(OH)D and 1,25(OH)₂D is primarily initiated by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1).[2] This enzyme hydroxylates 25(OH)D₂ at the carbon-24 position to form 24,25-dihydroxyvitamin D₂.[2] CYP24A1 is tightly regulated, with its expression being induced by 1,25(OH)₂D, creating a negative feedback loop to control the levels of the active vitamin D hormone.[1]
Quantitative Data on 24,25-Dihydroxyvitamin D
Binding Affinities and Enzyme Kinetics
While 1,25(OH)₂D₃ is the high-affinity ligand for the nuclear vitamin D receptor (VDR), other metabolites can also interact with it, albeit with lower affinity. The binding affinity of 24,25(OH)₂D₂ for the VDR is significantly lower than that of 1,25(OH)₂D₃.
| Ligand | Receptor/Enzyme | Parameter | Value | Reference |
| 1,25(OH)₂D₃ | Vitamin D Receptor (VDR) | KD | ~0.1 nM | [3] |
| 25(OH)D₃ | Vitamin D Receptor (VDR) | Affinity | 100- to 1,000-fold lower than 1,25(OH)₂D₃ | [3] |
| 24(R),25(OH)₂D₂ | Rat Serum Binding Proteins | Potency | 1.7 times less potent than 24(R),25(OH)₂D₃ | [4] |
| 1,25(OH)₂D₂ | Chick Intestinal VDR | Potency | 1.3 times less potent than 1,25(OH)₂D₃ | [4] |
| 25(OH)D₂ | Human CYP24A1 | kcat/Km | Similar to 25(OH)D₃ | [5] |
| 1,25(OH)₂D₂ | Human CYP24A1 | kcat/Km | ~ half that of 1,25(OH)₂D₃ | [5] |
Circulating Levels of 24,25-Dihydroxyvitamin D
The serum concentration of 24,25(OH)₂D is a potential biomarker for vitamin D catabolism and the activity of CYP24A1. Its levels are positively correlated with 25(OH)D concentrations.
| Population | Condition | Mean 24,25(OH)₂D Level (ng/mL) | Mean 25(OH)D Level (ng/mL) | Reference |
| Healthy Adults (Korea) | General | 1.9 ± 1.1 | 24.3 ± 8.5 | [6] |
| Older Adults (Cardiovascular Health Study) | General | 1.7 ± 1.0 | 28 ± 11 | [1] |
| Chronic Kidney Disease (CKD) Patients | eGFR ≥ 60 ml/min/1.73m² | ~3.5 | ~25 | [7] |
| eGFR 45-59 ml/min/1.73m² | ~2.8 | ~25 | [7] | |
| eGFR 30-44 ml/min/1.73m² | ~2.2 | ~25 | [7] | |
| eGFR 15-29 ml/min/1.73m² | ~1.5 | ~25 | [7] | |
| eGFR < 15 ml/min/1.73m² | ~1.0 | ~25 | [7] | |
| CKD Stage 5D on Hemodialysis | Baseline | Low | - | [8] |
| Post Vitamin D₃ supplementation | Slightly increased | Significantly increased | [8] |
Physiological Roles in Bone and Cartilage
Endochondral Ossification and Chondrocyte Differentiation
A growing body of evidence suggests that 24,25(OH)₂D plays a crucial role in endochondral ossification, the process by which cartilage is replaced by bone during development and fracture healing. Specifically, 24,25(OH)₂D appears to regulate the maturation of chondrocytes, the cells responsible for cartilage formation.
Studies on cultured rat costochondral chondrocytes have shown that resting zone chondrocytes respond to 24,25(OH)₂D₃, while growth zone chondrocytes respond to 1,25(OH)₂D₃. Treatment of resting zone chondrocytes with 24,25(OH)₂D₃ at a concentration of 10⁻⁷ M induces their differentiation into a phenotype responsive to 1,25(OH)₂D₃, characteristic of growth zone chondrocytes.[9]
Fracture Healing
The role of 24,25(OH)₂D in fracture healing is a significant area of research. Studies using mice lacking the CYP24A1 enzyme (Cyp24a1-/-), and therefore unable to produce 24,25(OH)₂D₃, have demonstrated impaired fracture healing characterized by smaller callus formation and reduced bone stiffness.[10] Importantly, administration of 24,25(OH)₂D₃ to these mice corrected these defects, whereas 1,25(OH)₂D₃ did not.[10]
Signaling Pathways of 24,25-Dihydroxyvitamin D
The biological effects of 24,25(OH)₂D appear to be mediated through both genomic and non-genomic signaling pathways.
Non-Genomic Signaling
Unlike the classical genomic pathway of vitamin D which involves the nuclear VDR, 24,25(OH)₂D can initiate rapid, non-genomic signaling events at the cell membrane. This pathway is particularly relevant in chondrocytes.
The proposed non-genomic signaling cascade for 24,25(OH)₂D₃ in resting zone chondrocytes involves:
-
Receptor Binding: 24,25(OH)₂D₃ is thought to bind to a specific membrane receptor. Recent evidence points to FAM57B2 as a potential receptor.[10]
-
Second Messenger Production: This binding leads to the production of the second messenger lactosylceramide (LacCer) .[10]
-
Downstream Signaling: Lactosylceramide then activates downstream signaling cascades, including the activation of Protein Kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2).[2][11] This signaling ultimately influences chondrocyte proliferation and differentiation.
Downstream of lactosylceramide, signaling can involve the generation of reactive oxygen species (ROS) through NADPH oxidase and the activation of cytosolic phospholipase A2 (cPLA2), leading to the production of arachidonic acid and subsequent inflammatory mediators.[12][13] Further research is needed to fully elucidate the downstream targets of this pathway in chondrocytes.
Experimental Protocols
Isolation and Culture of Primary Chondrocytes
Objective: To isolate and culture primary chondrocytes from murine costal or growth plate cartilage for in vitro studies of 24,25(OH)₂D₂ effects.
Materials:
-
Neonatal mice (P0-P5)
-
Dissection tools (scissors, forceps)
-
Phosphate-buffered saline (PBS)
-
Digestion solution: 0.25% Trypsin-EDTA, Collagenase D (e.g., 3 mg/mL in DMEM)
-
Culture medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Cell strainers (70 µm)
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Dissection: Euthanize neonatal mice according to approved animal protocols. Dissect the anterior rib cage (for costal chondrocytes) or long bones (for growth plate chondrocytes) under sterile conditions.
-
Cartilage Isolation: Carefully remove surrounding soft tissue to isolate the cartilage. Mince the cartilage into small pieces (1-2 mm³).
-
Enzymatic Digestion:
-
Wash the minced cartilage with PBS.
-
Incubate with 0.25% Trypsin-EDTA for 30 minutes at 37°C with gentle agitation.
-
Remove the trypsin solution and wash with culture medium.
-
Incubate with Collagenase D solution overnight at 37°C with gentle agitation.
-
-
Cell Isolation and Plating:
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 150 x g for 7 minutes.
-
Resuspend the cell pellet in culture medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the chondrocytes at a high density (e.g., 1 x 10⁶ cells/cm²) in culture dishes.
-
-
Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the culture medium every 2-3 days. Chondrocytes will be ready for experiments upon reaching confluence.[14][15][16][17][18]
Murine Femoral Fracture Model
Objective: To create a standardized femur fracture in mice to study the in vivo effects of 24,25(OH)₂D₂ on bone healing.
Materials:
-
Adult mice (e.g., C57BL/6, 10-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
Intramedullary pin (e.g., 0.25 mm stainless steel needle)
-
Three-point bending apparatus or manual fracture creation
-
Analgesics
-
X-ray machine
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and administer a pre-operative analgesic. Shave and sterilize the surgical area on the hind limb.
-
Intramedullary Pin Insertion: Make a small incision over the knee joint. Laterally displace the patella to expose the femoral condyles. Insert the intramedullary pin into the medullary canal of the femur in a retrograde manner until it reaches the greater trochanter.
-
Fracture Creation: Create a mid-diaphyseal fracture of the femur using a standardized three-point bending apparatus or by manual force. The intramedullary pin will stabilize the fracture.
-
Wound Closure: Reposition the patella and close the incision with sutures.
-
Post-operative Care: Administer post-operative analgesics as required and monitor the animal for recovery.
-
Treatment and Analysis: Administer 24,25(OH)₂D₂ or vehicle control to the mice according to the experimental design. Monitor fracture healing over time using radiography. At the end of the experiment, euthanize the mice and harvest the femurs for histological, biomechanical, and molecular analysis.[7][14][15][16][19]
Conclusion
The accumulating evidence strongly suggests that 24,25-dihydroxyvitamin D₂, far from being a mere inactive byproduct of vitamin D metabolism, is a biologically active molecule with a distinct physiological role, particularly in the skeletal system. Its involvement in chondrocyte differentiation and fracture healing, mediated through a novel non-genomic signaling pathway, opens up new avenues for research and potential therapeutic interventions. For researchers and professionals in drug development, a deeper understanding of the mechanisms of action of 24,25(OH)₂D₂ could lead to the development of new strategies for promoting bone and cartilage repair and treating skeletal disorders. Further investigation is warranted to fully elucidate the downstream targets of its signaling cascade and to explore its potential clinical applications.
References
- 1. The 24,25 to 25-Hydroxyvitamin D Ratio and Fracture Risk in Older Adults: The Cardiovascular Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maturation-dependent regulation of protein kinase C activity by vitamin D3 metabolites in chondrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D2 dose required to rapidly increase 25OHD levels in osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nongenomic regulation of protein kinase C isoforms by the vitamin D metabolites 1 alpha,25-(OH)2D3 and 24R,25-(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum 24,25-dihydroxyvitamin D level in general Korean population and its relationship with other vitamin D biomarkers | PLOS One [journals.plos.org]
- 7. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum 24,25-dihydroxyvitamin D3 response to native vitamin D2 and D3 Supplementation in patients with chronic kidney disease on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Vitamin D - Wikipedia [en.wikipedia.org]
- 11. 1alpha,25-dihydroxyvitamin D(3) and 24R,25-dihydroxyvitamin D(3) modulate growth plate chondrocyte physiology via protein kinase C-dependent phosphorylation of extracellular signal-regulated kinase 1/2 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | MDPI [mdpi.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Isolation and Culture of Murine Primary Chondrocytes: Costal and Growth Plate Cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Primary chondrocyte isolation and culture [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. digibug.ugr.es [digibug.ugr.es]
- 18. Optimization of Protocol for Isolation of Chondrocytes from Human Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 24, 25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂), a dihydroxylated metabolite of vitamin D2 (ergocalciferol), has long been considered an inactive catabolite in the complex web of vitamin D metabolism. However, emerging research is beginning to challenge this dogma, suggesting that this molecule may possess unique biological activities and intricate mechanisms of action that differentiate it from its more studied vitamin D3 counterpart, 24,25-dihydroxycholecalciferol. This technical guide provides a comprehensive overview of the current state of research into the mechanism of action of 24,25(OH)₂D₂, offering insights for researchers, scientists, and drug development professionals. While the body of evidence is still developing, this document synthesizes the available data on its metabolism, potential signaling pathways, and the experimental approaches to further elucidate its function.
Metabolism and Formation
24,25(OH)₂D₂ is a product of the enzymatic hydroxylation of 25-hydroxyvitamin D2 (25(OH)D₂), the major circulating form of vitamin D2. This conversion is primarily catalyzed by the cytochrome P450 enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase). CYP24A1 is a key enzyme in vitamin D catabolism, and its activity is tightly regulated by factors such as 1,25-dihydroxyvitamin D (the active form of vitamin D), parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23). The formation of 24,25(OH)₂D₂ is generally considered a step towards the inactivation and excretion of vitamin D2.
Quantitative Data: Comparative Biological Activity
While research specifically on 24,25(OH)₂D₂ is limited, comparative studies with its vitamin D3 analog provide some quantitative insights into its biological activity. The data suggests that the D2 form may have a lower binding affinity for key proteins involved in vitamin D transport and signaling compared to the D3 form.
| Parameter | 24,25(OH)₂D₂ | 24,25(OH)₂D₃ | Reference |
| Relative Potency in Displacing [³H]25(OH)D₃ from Rat Serum Binding Proteins | 1.7 times less potent | 1.0 (Reference) | [1] |
| Relative Potency in Binding to Chick Intestinal Receptor | 1.3 times less potent (for 1,25(OH)₂D₂) | 1.0 (Reference for 1,25(OH)₂D₃) | [1] |
These findings suggest that the structural differences between the D2 and D3 side chains may influence their interaction with binding proteins and receptors, potentially leading to distinct physiological effects.
Mechanism of Action: Exploring Non-Genomic Signaling Pathways
The classical mechanism of action for vitamin D involves the binding of its active form, 1,25-dihydroxyvitamin D, to the nuclear Vitamin D Receptor (VDR), which then modulates gene expression. However, there is growing evidence for rapid, non-genomic actions of vitamin D metabolites that are independent of this traditional pathway.
While the specific non-genomic signaling pathways for 24,25(OH)₂D₂ have not been fully elucidated, studies on the D3 analog, 24,25(OH)₂D₃, have shown that it can induce rapid signaling events in various cell types, including hepatocytes and chondrocytes. These pathways often involve the activation of protein kinases such as:
-
Protein Kinase C (PKC)
-
c-Jun N-terminal Kinase (JNK)
-
Extracellular signal-regulated Kinase (ERK)
These kinases, in turn, can phosphorylate downstream targets, leading to changes in cellular function, including the regulation of inflammatory responses and lipid metabolism. It is plausible that 24,25(OH)₂D₂ may also engage in similar non-genomic signaling, potentially through a yet-to-be-identified membrane receptor or by interacting with other signaling molecules.
Experimental Protocols
To advance the understanding of 24,25(OH)₂D₂'s mechanism of action, rigorous experimental investigation is required. Below are detailed methodologies for key experiments that can be adapted for this purpose.
Experimental Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of 24,25(OH)₂D₂ for the Vitamin D Binding Protein (DBP) or putative receptors.
Materials:
-
Purified Vitamin D Binding Protein (DBP) or cell lysates/membrane fractions containing the putative receptor.
-
Radiolabeled ligand (e.g., [³H]25(OH)D₃).
-
Unlabeled 24,25(OH)₂D₂ and 24,25(OH)₂D₃ (for comparison).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts and stabilizers).
-
Scintillation counter and vials.
-
Filter apparatus (e.g., glass fiber filters).
Procedure:
-
Incubation: In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with a fixed amount of DBP or receptor preparation in the assay buffer.
-
Competition: To separate tubes, add increasing concentrations of unlabeled 24,25(OH)₂D₂ or 24,25(OH)₂D₃.
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 4°C or 25°C) for a defined period (e.g., 1-4 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the protein-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. Calculate the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.
Experimental Protocol 2: Western Blot Analysis of Signaling Pathway Activation
Objective: To investigate the effect of 24,25(OH)₂D₂ on the activation of key protein kinases in a specific cell line.
Materials:
-
Cell line of interest (e.g., hepatocytes, chondrocytes, or other relevant cells).
-
Cell culture medium and supplements.
-
24,25(OH)₂D₂.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against phosphorylated and total forms of PKC, JNK, and ERK.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: Culture the chosen cell line to a desired confluency. Treat the cells with various concentrations of 24,25(OH)₂D₂ for different time points. Include a vehicle control (e.g., ethanol (B145695) or DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated (active) forms of the target kinases (e.g., p-PKC, p-JNK, p-ERK) overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total forms of the kinases to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phosphorylated protein to total protein to determine the level of kinase activation.
Conclusion and Future Directions
The mechanism of action of 24,25-dihydroxyvitamin D2 remains a nascent field of research. While it has traditionally been viewed as an inactive metabolite, the available data, primarily from comparative studies with its D3 analog, hint at a more complex role. The observed differences in binding affinity suggest that 24,25(OH)₂D₂ may have a distinct biological profile.
Future research should focus on:
-
Identifying a specific receptor for 24,25(OH)₂D₂: This would be a critical step in understanding its unique signaling capabilities.
-
Elucidating the specific non-genomic signaling pathways activated by 24,25(OH)₂D₂: This includes identifying the downstream targets and the ultimate cellular responses.
-
Conducting in vivo studies: Investigating the physiological effects of 24,25(OH)₂D₂ in animal models will be crucial to determine its relevance in health and disease.
-
Direct comparative studies of 24,25(OH)₂D₂ and 24,25(OH)₂D₃: These studies will be essential to delineate the specific contributions of each metabolite.
By addressing these research questions, the scientific community can move closer to a comprehensive understanding of the role of 24,25-dihydroxyvitamin D2, potentially uncovering new therapeutic avenues for a range of physiological and pathological conditions.
References
The Uncharted Territory: A Technical Guide to the Biological Functions of 24,25-Dihydroxyvitamin D2 Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While the biological activities of vitamin D3 and its metabolites have been extensively studied, the pathways involving vitamin D2, particularly its dihydroxylated metabolite 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), remain a comparatively nascent field of investigation. This technical guide synthesizes the current understanding of the metabolic pathways, biological functions, and experimental methodologies related to 24,25(OH)₂D₂. Recognizing the limited availability of direct data on the D2 form, this document incorporates findings from its D3 analog, 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), to provide a more comprehensive, albeit provisional, overview. This guide aims to equip researchers, scientists, and drug development professionals with a foundational understanding of 24,25(OH)₂D₂ and to highlight critical knowledge gaps that warrant further exploration.
The Vitamin D2 Metabolic Pathway: From Ergocalciferol to 24,25-Dihydroxyvitamin D2
Vitamin D2 (ergocalciferol) is primarily derived from plant sources and fortified foods. Its metabolic activation and catabolism follow a pathway analogous to that of vitamin D3.
Activation:
-
25-Hydroxylation: In the liver, vitamin D2 is hydroxylated by the enzyme 25-hydroxylase (primarily CYP2R1 and CYP27A1) to form 25-hydroxyvitamin D2 (25(OH)D₂), the major circulating form of vitamin D2.
-
1α-Hydroxylation: In the kidneys and other tissues, the enzyme 1α-hydroxylase (CYP27B1) converts 25(OH)D₂ to the biologically active hormone, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂).
Catabolism and the Formation of 24,25(OH)₂D₂:
The catabolic pathway of vitamin D2 is primarily regulated by the enzyme 24-hydroxylase (CYP24A1). This enzyme plays a crucial role in maintaining vitamin D homeostasis by converting active vitamin D metabolites into less active forms destined for excretion.
-
24-Hydroxylation: CYP24A1 hydroxylates 25(OH)D₂ at the carbon-24 position to produce **24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) **. This is a key step in the inactivation pathway of 25(OH)D₂. CYP24A1 can also hydroxylate 1,25(OH)₂D₂ to form 1,24,25-trihydroxyvitamin D2.
The following diagram illustrates the metabolic pathway of vitamin D2:
catabolism of 25-hydroxyvitamin D2 to 24, 25-dihydroxy VD2
An In-Depth Technical Guide to the Catabolism of 25-Hydroxyvitamin D2
Topic: Catabolism of 25-Hydroxyvitamin D2 to 24,25-Dihydroxyvitamin D2 Audience: Researchers, scientists, and drug development professionals.
Introduction
The vitamin D endocrine system is critical for maintaining calcium and phosphate (B84403) homeostasis, bone health, and various other physiological processes. The bioactivity of vitamin D is tightly controlled not only through its synthesis into the active hormone 1α,25-dihydroxyvitamin D [1,25(OH)₂D] but also through a precisely regulated catabolic pathway. The primary enzyme responsible for the inactivation of vitamin D metabolites is the 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[1][2] This mitochondrial cytochrome P450 enzyme initiates the degradation of both 25-hydroxyvitamin D (25(OH)D) and 1,25(OH)₂D.[3][4] This guide provides a detailed examination of the catabolism of 25-hydroxyvitamin D2 (25(OH)D2) to 24,25-dihydroxyvitamin D2 (24,25(OH)₂D2), focusing on the enzymatic pathway, its regulation, quantitative data, and the experimental protocols used for its study.
The Core Catabolic Pathway: 24-Hydroxylation by CYP24A1
The conversion of 25(OH)D2 to 24,25(OH)₂D2 is the initial and rate-limiting step in its catabolic cascade. This process is catalyzed by CYP24A1, a mitochondrial inner membrane enzyme.[5] The reaction involves the introduction of a hydroxyl group at the carbon-24 (C24) position of the 25(OH)D2 side chain.
CYP24A1 is a multifunctional enzyme that can further hydroxylate its products.[6] Following the initial 24-hydroxylation, 24,25(OH)₂D2 can undergo additional oxidation steps, also mediated by CYP24A1, which may include hydroxylation at C26 or C28.[7][8] This multi-step process ultimately leads to the formation of biologically inactive products, such as calcitroic acid, which are then excreted.[5] The pathways for the side chain oxidation of 25(OH)D2 and the active form, 1,25(OH)₂D2, are largely identical.[7]
Caption: The primary catabolic pathway of 25-hydroxyvitamin D2.
Regulation of CYP24A1 Expression
The expression of the CYP24A1 gene is meticulously regulated to maintain vitamin D homeostasis and prevent potential toxicity from excessive levels of the active hormone 1,25(OH)₂D. This regulation occurs primarily at the transcriptional level and is influenced by several key calcemic factors.
-
1α,25-Dihydroxyvitamin D (1,25(OH)₂D): The hormonal form of vitamin D is the most potent inducer of CYP24A1 transcription.[9][10] This creates a classic negative feedback loop: when levels of active vitamin D are high, it stimulates the synthesis of the enzyme responsible for its own degradation, thereby limiting its biological effects.[1][11] This induction is mediated by the binding of the 1,25(OH)₂D-Vitamin D Receptor (VDR) complex to Vitamin D Response Elements (VDREs) in the promoter region of the CYP24A1 gene.[4]
-
Parathyroid Hormone (PTH): In the kidney, PTH suppresses the expression of CYP24A1.[12] When serum calcium levels are low, PTH is secreted to stimulate the production of 1,25(OH)₂D (by upregulating the enzyme CYP27B1) and simultaneously inhibits the catabolic enzyme CYP24A1, thus maximizing the circulating levels of the active hormone.
-
Fibroblast Growth Factor 23 (FGF23): FGF23 is a phosphaturic hormone that strongly induces CYP24A1 expression in the kidney.[9][13] By stimulating the degradation of vitamin D metabolites, FGF23 acts to lower circulating 1,25(OH)₂D levels. The regulatory actions of PTH and FGF23 on CYP24A1 are often reciprocal to their effects on CYP27B1.[3][12]
Caption: Key hormonal regulators of CYP24A1 gene expression.
Data Presentation
Quantitative analysis is essential for understanding the efficiency of the catabolic pathway and the physiological concentrations of its substrate and product.
Table 1: Comparative Enzyme Kinetics of Human CYP24A1
This table summarizes the kinetic parameters for the initial hydroxylation of vitamin D2 and D3 metabolites by human CYP24A1. The catalytic efficiency (kcat/Km) indicates that at low physiological concentrations, 25(OH)D2 and 25(OH)D3 are inactivated at similar rates.[7] In contrast, the active form 1,25(OH)₂D2 is inactivated less efficiently than its D3 counterpart, suggesting it may have increased metabolic stability in vivo.[7]
| Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹μM⁻¹) | Citation |
| 25(OH)D2 | ~1.5 | ~15 | ~10 | [7] |
| 25(OH)D3 | ~1.4 | ~16 | ~11.4 | [7] |
| 1,25(OH)₂D2 | ~0.4 | ~10 | ~25 | [7] |
| 1,25(OH)₂D3 | ~0.25 | ~12 | ~48 | [7] |
Note: Values are approximated from published data for illustrative comparison.
Table 2: Typical Circulating Concentrations of Vitamin D Metabolites in Human Serum
This table provides context for the physiological levels of the substrate (25(OH)D) and its catabolite (24,25(OH)₂D). The concentration of 24,25(OH)₂D is a potential biomarker for vitamin D catabolism.[12]
| Metabolite | Concentration (nmol/L) | Concentration (ng/mL) | Notes | Citation |
| Total 25(OH)D | 50 - 125 | 20 - 50 | Considered sufficient for bone health. Represents the primary circulating form. | [14] |
| 24,25(OH)₂D3 | 2.5 - 12.5 | 1 - 5 | The most abundant catabolite of 25(OH)D3. | [12] |
Note: 1 ng/mL ≈ 2.5 nmol/L for 25(OH)D3 and 2.4 nmol/L for 25(OH)D2.[15]
Experimental Protocols
The study of 25(OH)D2 catabolism relies on robust in vitro enzymatic assays and highly sensitive analytical methods for quantification in biological matrices.
Protocol 1: In Vitro Assay of Recombinant Human CYP24A1 Activity
This protocol describes a general method for measuring the conversion of 25(OH)D2 to 24,25(OH)₂D2 in a reconstituted enzyme system.
-
System Components:
-
Recombinant human CYP24A1 enzyme.[16]
-
Electron transfer partners: Adrenodoxin and Adrenodoxin Reductase.[5]
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Substrate: 25(OH)D2 dissolved in an appropriate vehicle (e.g., ethanol).
-
Reaction Buffer: Potassium phosphate buffer (pH 7.4) containing EDTA and dithiothreitol.
-
-
Methodology:
-
Combine the CYP24A1 enzyme, electron transfer partners, and NADPH regenerating system in the reaction buffer and pre-incubate at 37°C.
-
Initiate the reaction by adding the 25(OH)D2 substrate.
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Stop the reaction by adding a quenching solvent such as acetonitrile (B52724) or ice-cold dichloromethane.
-
Add an internal standard (e.g., a deuterated version of the analyte) to correct for extraction losses.
-
Perform liquid-liquid extraction to separate the vitamin D metabolites from the reaction mixture.
-
Evaporate the organic solvent, reconstitute the residue in a mobile phase-compatible solvent, and analyze using LC-MS/MS.
-
Protocol 2: Quantification of 24,25(OH)₂D2 in Serum by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying vitamin D metabolites due to its high sensitivity and specificity.[17][18]
-
Sample Preparation:
-
To 100-150 µL of serum, add a deuterated internal standard (e.g., 24,25(OH)₂D3-d6).[12]
-
Perform protein precipitation by adding a solvent like acetonitrile or zinc sulfate/methanol (B129727).[19]
-
Centrifuge to pellet the precipitated proteins.
-
Isolate the supernatant for either direct analysis or further purification using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances like phospholipids.[14][18]
-
-
Chemical Derivatization (Optional but Recommended):
-
The low ionization efficiency of vitamin D metabolites can be improved through derivatization.[17]
-
A common agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or its analogs (e.g., DMEQ-TAD), which react with the conjugated diene system of the vitamin D molecule, significantly enhancing signal intensity in the mass spectrometer.[19]
-
-
Chromatographic Separation (UPLC/HPLC):
-
Inject the prepared extract onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate, to achieve chromatographic separation.
-
Crucially, the method must resolve 24,25(OH)₂D2 from its structural isomers and isobars, such as 1,25(OH)₂D2, which can have identical mass transitions.[20]
-
-
Mass Spectrometry Detection (MS/MS):
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Operate the instrument in Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for the analyte (derivatized or underivatized 24,25(OH)₂D2) and its corresponding internal standard.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).[19]
-
Caption: A typical workflow for quantifying 24,25(OH)₂D2 via LC-MS/MS.
Conclusion
The catabolism of 25-hydroxyvitamin D2 to 24,25-dihydroxyvitamin D2 is a pivotal step in regulating vitamin D levels, orchestrated primarily by the tightly controlled enzyme CYP24A1. The expression of this enzyme is governed by a sophisticated feedback system involving 1,25(OH)₂D, PTH, and FGF23, ensuring that the biological activity of vitamin D is maintained within a narrow physiological range. Understanding the kinetics and regulation of this pathway is crucial for research into vitamin D metabolism and its dysregulation in various diseases. The continued development and application of advanced analytical techniques, particularly LC-MS/MS, provide the necessary tools for accurately exploring the dynamics of this essential metabolic process in both research and clinical settings.
References
- 1. 25-Hydroxyvitamin D₃ 24-Hydroxylase: A Key Regulator of 1,25(OH)₂D₃ Catabolism and Calcium Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 25-Hydroxyvitamin D-24-hydroxylase (CYP24A1): its important role in the degradation of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 24,25,28-trihydroxyvitamin D2 and 24,25,26-trihydroxyvitamin D2: novel metabolites of vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Mouse Cyp24a1 Expression via Promoter-Proximal and Downstream-Distal Enhancers Highlights New Concepts of 1,25-Dihydroxyvitamin D3 Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CYP24A1 - Wikipedia [en.wikipedia.org]
- 12. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional Regulation of 25-Hydroxyvitamin D-24-Hydroxylase (CYP24A1) by Calcemic Factors in Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standardization of measurements of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 18. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. mdpi.com [mdpi.com]
The Role of CYP24A1 in 24,25-Dihydroxyvitamin D2 Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D, essential for calcium homeostasis and a multitude of other physiological processes, exists in two primary forms: vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). Both forms are prohormones that require sequential hydroxylation to become biologically active. The final step in the inactivation of active vitamin D metabolites is primarily catalyzed by the mitochondrial enzyme Cytochrome P450 family 24 subfamily A member 1 (CYP24A1). This technical guide provides an in-depth exploration of the critical role of CYP24A1 in the formation of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a key step in the catabolic cascade of vitamin D2. Understanding the function and regulation of this enzyme is paramount for research into vitamin D metabolism, related pathologies, and the development of novel therapeutics.
Core Function of CYP24A1 in Vitamin D2 Metabolism
CYP24A1 is a mitochondrial monooxygenase that plays a crucial role in regulating the levels of active vitamin D metabolites, thereby preventing potential toxicity from hypervitaminosis D.[1][2] The enzyme exhibits broad substrate specificity, acting on both vitamin D2 and D3 metabolites. In the vitamin D2 metabolic pathway, CYP24A1 catalyzes the hydroxylation of 25-hydroxyvitamin D2 (25(OH)D₂) and the active form, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂), at the C24 position to produce 24,25(OH)₂D₂ and 1,24,25-trihydroxyvitamin D2 (1,24,25(OH)₃D₂), respectively.[1][3] This 24-hydroxylation is the initial and rate-limiting step in the inactivation cascade of vitamin D2 metabolites.[4]
The side chains of both vitamin D2 and D3 derivatives are hydroxylated by CYP24A1, and the major pathways for this side-chain oxidation are identical for both forms, commencing with hydroxylation at the 24R position.[3][5] Following the initial 24-hydroxylation, further oxidation steps can occur, leading to the formation of calcitroic acid, which is then excreted.[1]
Quantitative Analysis of CYP24A1-Mediated Vitamin D2 Metabolism
The enzymatic efficiency of human CYP24A1 varies for different vitamin D metabolites. The following tables summarize the available quantitative data on the kinetics of CYP24A1 with vitamin D2 and D3 substrates.
| Substrate | Km (nM) | kcat (min⁻¹) | kcat/Km (nM⁻¹min⁻¹) | Reference |
| 25(OH)D₂ | 230 ± 40 | 10.3 ± 0.7 | 0.045 | [3](--INVALID-LINK--) |
| 25(OH)D₃ | 200 ± 20 | 10.6 ± 0.5 | 0.053 | [3](--INVALID-LINK--) |
| 1,25(OH)₂D₂ | 58 ± 11 | 3.5 ± 0.3 | 0.060 | [3](--INVALID-LINK--) |
| 1,25(OH)₂D₃ | 34 ± 5 | 4.3 ± 0.2 | 0.126 | [3](--INVALID-LINK--) |
Table 1: Michaelis-Menten Kinetic Parameters of Human CYP24A1 for Vitamin D Metabolites.
| Comparison | Ratio (D3/D2) | Implication | Reference |
| Catalytic Efficiency (kcat/Km) for 25(OH)D | 1.18 | Similar rates of inactivation at low substrate concentrations. | [3](--INVALID-LINK--) |
| Catalytic Efficiency (kcat/Km) for 1,25(OH)₂D | 2.10 | Lower rate of inactivation for 1,25(OH)₂D₂ suggesting increased metabolic stability in vivo. | [3](--INVALID-LINK--) |
Table 2: Comparative Catalytic Efficiency of Human CYP24A1 for Vitamin D3 versus Vitamin D2 Metabolites.
Signaling Pathways Regulating CYP24A1 Expression
The expression of the CYP24A1 gene is tightly regulated to maintain vitamin D homeostasis. The primary regulator is the active form of vitamin D3, 1,25(OH)₂D₃, which induces CYP24A1 transcription through the vitamin D receptor (VDR).[1][6] This creates a negative feedback loop to control the levels of the active hormone. Additionally, parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23) modulate CYP24A1 expression.[1][7] PTH generally suppresses CYP24A1 expression, while FGF23 upregulates it.[7]
Caption: Regulation of CYP24A1 gene expression.
Experimental Protocols
Recombinant Human CYP24A1 Expression and Purification
A detailed protocol for the expression and purification of recombinant human CYP24A1 is essential for in vitro metabolic studies.
-
Expression System: A common method involves the expression of N-terminally modified human CYP24A1 in Escherichia coli. The expression plasmid typically contains the CYP24A1 cDNA with modifications to enhance expression and stability.
-
Culture Conditions: Transformed E. coli are grown in a rich medium (e.g., Terrific Broth) at 37°C to a specific optical density. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is supplemented with a heme precursor like δ-aminolevulinic acid. Cultures are then grown at a lower temperature (e.g., 28°C) for an extended period (e.g., 48-72 hours).
-
Purification:
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer containing lysozyme (B549824) and sonicated to disrupt the cell membrane.
-
Solubilization: The membrane fraction containing the recombinant CYP24A1 is isolated by centrifugation and solubilized using a detergent such as sodium cholate.
-
Chromatography: The solubilized protein is purified using a combination of chromatography techniques, typically starting with an affinity column (e.g., Ni-NTA for His-tagged proteins) followed by ion-exchange and/or size-exclusion chromatography to achieve high purity.
-
Characterization: The purity and concentration of the enzyme are determined by SDS-PAGE and carbon monoxide-difference spectroscopy.
-
In Vitro CYP24A1 Enzyme Assay for 24,25(OH)₂D₂ Formation
This protocol outlines the methodology for determining the kinetic parameters of CYP24A1-mediated metabolism of vitamin D2 substrates.
-
Reaction Mixture: The reaction is typically performed in a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing:
-
Purified recombinant human CYP24A1.
-
A reconstituted electron transfer system consisting of adrenodoxin (B1173346) and adrenodoxin reductase.
-
An NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
The vitamin D2 substrate (25(OH)D₂ or 1,25(OH)₂D₂) dissolved in a suitable solvent (e.g., ethanol) and incorporated into phospholipid vesicles to mimic the mitochondrial membrane environment.
-
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time. The reaction is stopped by the addition of an organic solvent (e.g., acetonitrile (B52724) or a mixture of chloroform (B151607) and methanol).
-
Sample Preparation for Analysis:
-
An internal standard (e.g., a deuterated version of the analyte) is added to each sample.
-
Proteins are precipitated by the addition of a strong acid or organic solvent.
-
The supernatant is collected and may be further purified using solid-phase extraction (SPE) to remove interfering substances like phospholipids.
-
-
Analysis of Metabolites by LC-MS/MS:
-
Chromatography: The extracted metabolites are separated using a reverse-phase liquid chromatography column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid) is employed.
-
Mass Spectrometry: The eluate is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The metabolites are detected and quantified using multiple reaction monitoring (MRM), which provides high specificity and sensitivity.
-
Caption: Workflow for CYP24A1 in vitro enzyme assay.
Vitamin D2 Metabolic Pathway Mediated by CYP24A1
The catabolism of vitamin D2 initiated by CYP24A1 involves a series of hydroxylation steps. The primary step is the conversion of 25(OH)D₂ to 24,25(OH)₂D₂. This metabolite can then be further hydroxylated by CYP27B1 to form 1,24,25(OH)₃D₂. Alternatively, the active form, 1,25(OH)₂D₂, is directly converted by CYP24A1 to 1,24,25(OH)₃D₂.
Caption: Vitamin D2 catabolic pathway involving CYP24A1.
Conclusion
CYP24A1 is a pivotal enzyme in the catabolism of vitamin D2 metabolites, playing a critical role in maintaining vitamin D homeostasis. Its 24-hydroxylase activity initiates the inactivation cascade for both 25(OH)D₂ and the biologically active 1,25(OH)₂D₂. The kinetic data reveal subtle but potentially significant differences in the metabolism of vitamin D2 versus vitamin D3, with 1,25(OH)₂D₂ showing greater metabolic stability. A thorough understanding of the regulatory mechanisms, enzymatic kinetics, and metabolic pathways governed by CYP24A1 is indispensable for researchers and professionals in the fields of endocrinology, drug development, and clinical medicine. The detailed experimental protocols provided herein offer a foundation for further investigation into the intricate role of this enzyme in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of CYP24A1 enzymatic activity with a simple two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Metabolite: A Technical Overview of 24,25-Dihydroxyvitamin D2 and its Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the current scientific understanding of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a metabolite of vitamin D2 (ergocalciferol). The objective was to create an in-depth resource detailing its therapeutic applications, supported by quantitative data, experimental protocols, and visualizations of its signaling pathways. However, a comprehensive review of the scientific literature reveals a significant scarcity of specific research on 24,25(OH)₂D₂. The vast majority of studies on 24,25-dihydroxyvitamin D focus on the vitamin D3 (cholecalciferol) analogue, 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃).
This document summarizes the limited available information specifically on 24,25(OH)₂D₂ and provides context by contrasting the metabolism and general understanding of vitamin D2 and D3. Due to the lack of specific data, it is not possible to provide the requested detailed quantitative data tables, experimental protocols, or signaling pathway diagrams for 24,25(OH)₂D₂ at this time. The information presented for the D3 analogue should be interpreted with caution and not be directly extrapolated to the D2 form.
Introduction to 24,25-Dihydroxyvitamin D2
24,25-dihydroxyvitamin D2 is a dihydroxylated metabolite of vitamin D2. Vitamin D2 is primarily derived from plant sources and fortified foods. The metabolism of vitamin D2 largely mirrors that of vitamin D3, involving sequential hydroxylation steps.
Metabolic Pathway
The metabolic cascade for vitamin D, including both D2 and D3 forms, is primarily regulated by cytochrome P450 enzymes.
-
25-Hydroxylation: Vitamin D2 is first hydroxylated in the liver to form 25-hydroxyvitamin D2 (25(OH)D₂), the main circulating form of vitamin D2.
-
1α-Hydroxylation: In the kidneys, 25(OH)D₂ can be further hydroxylated by the enzyme 1α-hydroxylase (CYP27B1) to form the biologically active hormone, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂).
-
24-Hydroxylation: Alternatively, 25(OH)D₂ can be hydroxylated by the enzyme 24-hydroxylase (CYP24A1) to produce 24,25-dihydroxyvitamin D2. This step is generally considered part of a catabolic pathway to deactivate vitamin D metabolites.
The regulation of these hydroxylases is tightly controlled. For instance, in the kidney, CYP27B1 is stimulated by parathyroid hormone (PTH) and inhibited by fibroblast growth factor 23 (FGF23), while the regulation of CYP24A1 is the opposite.
Metabolic pathway of Vitamin D2.
Therapeutic Applications of 24,25-Dihydroxyvitamin D2: A Gap in the Literature
Research into the therapeutic use of vitamin D metabolites in autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, has predominantly focused on the active hormonal form, 1,25-dihydroxyvitamin D3. These studies suggest that 1,25(OH)₂D₃ can inhibit the development of pathogenic T-cells and may have a protective role in these conditions. However, similar investigations for 24,25(OH)₂D₂ have not been identified in the current body of scientific literature.
Insights from Vitamin D2 vs. Vitamin D3 Comparative Studies
While not directly addressing the therapeutic potential of 24,25(OH)₂D₂, comparative studies of vitamin D2 and D3 supplementation offer some context. The general consensus from these studies is that vitamin D3 is more potent than vitamin D2 in raising and maintaining serum total 25-hydroxyvitamin D levels.
Some studies have also shown that supplementation with vitamin D2 can lead to a decrease in the concentration of 25-hydroxyvitamin D3, suggesting a potential competition in their metabolic pathways or a faster clearance of D2 metabolites. These differences in pharmacokinetics and metabolism between the D2 and D3 forms underscore the importance of studying each metabolite individually, as findings from D3 analogues cannot be reliably extrapolated to their D2 counterparts.
The More Studied Analogue: 24,25-Dihydroxyvitamin D3
Disclaimer: The following information pertains to 24,25-dihydroxyvitamin D3 and is provided for contextual purposes only. These findings cannot be directly attributed to 24,25-dihydroxyvitamin D2.
While initially considered an inactive metabolite destined for excretion, some research has suggested potential physiological roles for 24,25(OH)₂D₃.
Potential Therapeutic Roles of 24,25(OH)₂D₃
-
Bone Health: Some in vitro studies have indicated that 24,25(OH)₂D₃ may play a role in normal bone formation and mineralization, potentially by stimulating proteoglycan synthesis. It has also been suggested to work in conjunction with 1,25(OH)₂D₃ to prevent parathyroid hyperplasia in vitamin D deficient states.
-
Calcium Homeostasis: Small daily doses of 24,25(OH)₂D₃ have been shown to increase intestinal calcium absorption in humans without significantly raising plasma or urinary calcium levels, suggesting a potential role in skeletal metabolism.
Signaling Pathways of 24,25(OH)₂D₃
The signaling mechanisms of 24,25(OH)₂D₃ are not as well-defined as those of 1,25(OH)₂D₃. It has a low affinity for the classical vitamin D receptor (VDR). Some research points towards non-genomic signaling pathways. For example, in HepG2 cells, 24,25(OH)₂D₃ has been shown to induce pro-inflammatory signaling through the activation of protein kinase C (PKC), JNK1, and ERK1/2, leading to an increase in AP-1 dependent transcriptional activity and the expression of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8. Another proposed mechanism involves the inhibition of responses to 1,25(OH)₂D₃ through the generation of reactive oxygen species.
24,25-Dihydroxyvitamin D2 as a Biomarker for Vitamin D Status: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D status is conventionally assessed by measuring the serum concentration of 25-hydroxyvitamin D (25(OH)D), the primary circulating form of vitamin D. However, this measurement alone may not fully encapsulate the complexity of vitamin D metabolism and its physiological activity. Emerging evidence suggests that the measurement of other vitamin D metabolites, such as 24,25-dihydroxyvitamin D2 (24,25-(OH)2D2), can provide valuable insights into the catabolic pathway of vitamin D and may serve as a more comprehensive biomarker of vitamin D status. This technical guide provides an in-depth overview of 24,25-(OH)2D2, its role in vitamin D metabolism, methods for its quantification, and its potential applications in research and drug development.
The Vitamin D Metabolic Pathway and the Role of 24,25-(OH)2D2
Vitamin D, obtained from dietary sources (as vitamin D2 or D3) or synthesized in the skin (vitamin D3), is biologically inactive. It undergoes two primary hydroxylation steps to become active. The first occurs in the liver, converting vitamin D to 25(OH)D. The second hydroxylation, occurring primarily in the kidneys, converts 25(OH)D to the active hormone 1,25-dihydroxyvitamin D (1,25-(OH)2D).
The catabolism of vitamin D metabolites is primarily regulated by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[1] This enzyme hydroxylates both 25(OH)D and 1,25-(OH)2D at the C-24 position, initiating their inactivation and subsequent excretion. Specifically, CYP24A1 converts 25(OH)D2 to 24,25-(OH)2D2.[1] The expression of CYP24A1 is tightly regulated, being induced by 1,25-(OH)2D3, creating a negative feedback loop that controls the levels of the active vitamin D hormone.[1]
Therefore, the concentration of 24,25-(OH)2D2 in circulation reflects the activity of CYP24A1 and the rate of vitamin D catabolism. Its measurement, in conjunction with 25(OH)D2, can offer a more dynamic picture of vitamin D homeostasis.
Vitamin D2 Metabolic Pathway
Quantitative Data on 24,25-(OH)2D2 and its Ratios
The serum concentration of 24,25-(OH)2D is positively correlated with that of 25(OH)D.[2] In healthy individuals, the concentration of 24,25-(OH)2D is typically about 10% to 25% of the total 25(OH)D concentration.[3] The ratio of 25(OH)D to 24,25-(OH)2D is a key metric for assessing CYP24A1 activity.
| Parameter | Healthy Adult Reference Range | Clinical Significance of Altered Levels |
| 24,25-(OH)2D (total) | 1.1 - 13.5 nmol/L[4] | Low levels: May indicate vitamin D deficiency or inactivating mutations in the CYP24A1 gene.[2] |
| 25(OH)D / 24,25-(OH)2D Ratio | 7 - 23[2] | Elevated ratio (>80): Highly suggestive of biallelic inactivating mutations in the CYP24A1 gene.[3] |
| 25 - 80[3] | Intermediate ratio (25-80): May be seen in heterozygous CYP24A1 mutation carriers or individuals with low vitamin D status.[3] |
Note: Much of the available literature reports on total 24,25-(OH)2D or the D3 form. Specific reference ranges for 24,25-(OH)2D2 are less commonly reported and may vary depending on dietary intake of vitamin D2.
Experimental Protocols: Quantification of 24,25-(OH)2D2 by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and simultaneous quantification of multiple vitamin D metabolites, including 24,25-(OH)2D2.[5]
Sample Preparation
A robust sample preparation protocol is crucial for removing interfering substances from the serum matrix and ensuring accurate quantification. A common workflow involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
Internal Standard Spiking: To a 100 µL serum sample, add an internal standard solution containing a stable isotope-labeled form of 24,25-(OH)2D (e.g., d6-24,25-(OH)2D3, as a proxy if a D2-specific standard is unavailable).
-
Protein Precipitation: Add 200 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol) to the serum sample. Vortex thoroughly to precipitate proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., hexane (B92381) or methyl-tert-butyl ether) to the supernatant. Vortex to extract the vitamin D metabolites into the organic phase.
-
Evaporation: Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent (e.g., methanol (B129727)/water mixture) compatible with the LC-MS/MS system.
LC-MS/MS Experimental Workflow
LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 or phenyl-hexyl reversed-phase column is typically used for the separation of vitamin D metabolites.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium (B1175870) formate (B1220265) is commonly employed.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 25(OH)D2 | 413.3 | 395.3 |
| 24,25-(OH)2D2 | 429.3 | 411.3 |
| d6-25(OH)D2 (Internal Standard) | 419.3 | 401.3 |
Note: The specific m/z values may vary slightly depending on the adducts formed and the instrument used. Method development and optimization are essential for each specific application.
Clinical and Research Applications
The measurement of 24,25-(OH)2D2, particularly in conjunction with 25(OH)D2, has several important applications in both clinical diagnostics and research:
-
Identification of CYP24A1 Mutations: Patients with inactivating mutations in the CYP24A1 gene have impaired vitamin D catabolism, leading to elevated levels of 1,25-(OH)2D and consequently hypercalcemia. In these individuals, the serum concentration of 24,25-(OH)2D is low to undetectable, resulting in a significantly elevated 25(OH)D/24,25-(OH)2D ratio.[2] This makes the ratio a powerful diagnostic tool for this genetic disorder.
-
Assessment of Vitamin D Status in Chronic Kidney Disease (CKD): In patients with CKD, the kidneys' ability to produce 1,25-(OH)2D is impaired. Studies have shown that serum 24,25-(OH)2D concentrations are also reduced in CKD, suggesting a global dysregulation of vitamin D metabolism.[6] Monitoring 24,25-(OH)2D2 could provide additional information on the metabolic state of vitamin D in these patients.
-
Drug Development: For pharmaceutical companies developing drugs that may impact vitamin D metabolism, monitoring 24,25-(OH)2D2 levels can serve as a valuable biomarker to assess the drug's effect on the vitamin D catabolic pathway. This is particularly relevant for compounds that may inhibit or induce CYP enzymes.
Conclusion
The measurement of 24,25-dihydroxyvitamin D2 offers a more nuanced assessment of vitamin D status than the measurement of 25-hydroxyvitamin D2 alone. By providing a direct marker of vitamin D catabolism, it can aid in the diagnosis of genetic disorders of vitamin D metabolism, enhance the understanding of vitamin D dysregulation in chronic diseases, and serve as a valuable tool in drug development. The continued refinement of LC-MS/MS methodologies will further facilitate the integration of this important biomarker into both clinical and research settings.
References
- 1. CYP24A1 - Wikipedia [en.wikipedia.org]
- 2. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ratio of 25(OH)D-to-24,25(OH)2D: A new test to confirm 24-hydroxylase (CYP24A1) deficiency as the cause of hypercalcemia - Mayo Clinic [mayoclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Territory: A Technical History of 24,25-Dihydroxyvitamin D2 in Research and Development
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The journey of vitamin D research has been a long and intricate one, moving from the empirical observation of its anti-rachitic properties to the elucidation of a complex endocrine system. While much of the focus has been on the hormonally active form, 1,25-dihydroxyvitamin D, and its immediate precursor, 25-hydroxyvitamin D, other metabolites have remained in the shadows. This whitepaper delves into the history and scientific underpinnings of one such metabolite: 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂). Often considered an inactive catabolite, a growing body of evidence suggests a more nuanced and potentially significant biological role, particularly in bone and cartilage health. This guide provides a comprehensive overview of the historical research, experimental methodologies, and current understanding of this lesser-known vitamin D metabolite.
A Historical Perspective: From a Side Note to a Point of Interest
The story of 24,25(OH)₂D₂ is intrinsically linked to the broader history of vitamin D metabolism. Following the identification of vitamin D₂ (ergocalciferol) and vitamin D₃ (cholecalciferol) in the 1930s, the subsequent decades were dedicated to understanding their metabolic activation. The discovery of 25-hydroxylation in the liver and subsequent 1α-hydroxylation in the kidney to form the active 1,25-dihydroxyvitamin D (1,25(OH)₂D) were landmark achievements.
In the 1970s, as researchers meticulously traced the metabolic fate of vitamin D, another dihydroxylated metabolite was isolated and identified: 24,25-dihydroxyvitamin D. The enzyme responsible for its synthesis, 25-hydroxyvitamin D-24-hydroxylase (CYP24A1), was also characterized. Initially, 24,25(OH)₂D was largely dismissed as an inactive product of a catabolic pathway designed to clear excess vitamin D. However, intriguing observations, such as its consistent presence in circulation and its specific effects in certain experimental models, prompted further investigation. The isolation and identification of 24,25-dihydroxyvitamin D2 specifically was a key step in understanding the full spectrum of vitamin D metabolism.
The Vitamin D Metabolic Pathway: The Role of 24-Hydroxylation
The synthesis of 24,25(OH)₂D₂ is an integral part of the vitamin D metabolic cascade. This pathway is tightly regulated to maintain calcium and phosphate (B84403) homeostasis.
Caption: Vitamin D2 metabolic pathway showing the formation of 24,25(OH)₂D₂.
Quantitative Data Summary
The following tables summarize key quantitative data related to 24,25-dihydroxyvitamin D. While much of the literature focuses on the D₃ form, these values provide a crucial reference for researchers. It is generally considered that the D₂ and D₃ forms have similar biological potencies, though some studies suggest minor differences in binding affinities.
Table 1: Circulating Concentrations of Vitamin D Metabolites
| Metabolite | Healthy Adults (ng/mL) | Reference |
| 25-hydroxyvitamin D | 20-50 | [1] |
| 1,25-dihydroxyvitamin D | 0.02-0.06 | [2] |
| 24,25-dihydroxyvitamin D | 1-10 | [3] |
Table 2: Receptor and Binding Protein Affinities
| Ligand | Receptor/Protein | Relative Binding Affinity | Reference |
| 1,25(OH)₂D₃ | Vitamin D Receptor (VDR) | 100% | [4] |
| 25(OH)D₃ | Vitamin D Receptor (VDR) | 0.1-1% | [4] |
| 24R,25(OH)₂D₂ | Vitamin D Binding Protein (DBP) | Lower than 24R,25(OH)₂D₃ | |
| 1,25(OH)₂D₂ | Vitamin D Receptor (VDR) | ~77% of 1,25(OH)₂D₃ |
Experimental Protocols
Protocol 1: Quantification of 24,25-Dihydroxyvitamin D2 in Serum by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of 24,25(OH)₂D₂ in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., deuterated 24,25(OH)₂D₂).
-
Perform protein precipitation with a solution of zinc sulfate (B86663) and methanol (B129727).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant is subjected to liquid-liquid extraction with an organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether).
-
The organic layer is evaporated to dryness under a stream of nitrogen.
2. Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
The dried extract is reconstituted in a solution containing a derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD)).
-
The reaction is allowed to proceed at room temperature.
3. LC-MS/MS Analysis:
-
The derivatized sample is injected into an LC-MS/MS system.
-
Chromatographic Separation: A reversed-phase C18 or phenyl-hexyl column is typically used with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier (e.g., formic acid or ammonium (B1175870) formate).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is used. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for 24,25(OH)₂D₂ and its internal standard.
Caption: Workflow for the quantification of 24,25(OH)₂D₂ by LC-MS/MS.
Protocol 2: Micromass Culture of Embryonic Chick Chondrocytes for a Bioassay
This protocol describes the establishment of a micromass culture system using embryonic chick limb bud cells, a valuable tool for studying the effects of vitamin D metabolites on chondrogenesis.
1. Cell Isolation:
-
Fertilized chicken eggs are incubated for 4.5 to 5 days.
-
Limb buds are aseptically dissected from the embryos.
-
The limb buds are minced and digested with trypsin to obtain a single-cell suspension.
-
The cells are washed and resuspended in a suitable culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum).
2. Micromass Culture Plating:
-
A high-density cell suspension (e.g., 1-2 x 10⁷ cells/mL) is prepared.
-
A small droplet (e.g., 10-20 µL) of the cell suspension is carefully pipetted onto the center of a culture well.
-
The cells are allowed to attach for a few hours in a humidified incubator.
-
After attachment, the wells are flooded with culture medium.
3. Treatment with 24,25-Dihydroxyvitamin D2:
-
After 24-48 hours of culture, the medium is replaced with fresh medium containing various concentrations of 24,25(OH)₂D₂ (e.g., 10⁻¹⁰ to 10⁻⁷ M) or a vehicle control.
-
The cultures are maintained for the desired experimental period (typically 3-7 days), with medium changes as required.
4. Assessment of Chondrogenesis:
-
Histology: Cultures can be fixed and stained with Alcian blue or Safranin O to visualize the proteoglycan-rich cartilage matrix.
-
Biochemical Assays:
-
Proteoglycan Synthesis: Quantified by measuring the incorporation of ³⁵S-sulfate into the extracellular matrix.
-
Alkaline Phosphatase (ALP) Activity: A marker of chondrocyte hypertrophy, measured using a colorimetric assay.
-
DNA and Protein Content: Determined to assess cell proliferation and overall culture growth.
-
Signaling Pathways of 24,25-Dihydroxyvitamin D
While 1,25(OH)₂D primarily acts through the nuclear vitamin D receptor (VDR) to regulate gene expression, evidence suggests that 24,25(OH)₂D may exert its effects through non-genomic signaling pathways, particularly in chondrocytes. One proposed pathway involves the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade.
Caption: Proposed signaling pathway of 24,25(OH)₂D₂ in chondrocytes.
Future Directions
The research into 24,25-dihydroxyvitamin D2 is still in its relatively early stages compared to its more famous counterparts. Several key questions remain to be answered:
-
Receptor Identification: The putative membrane receptor for 24,25(OH)₂D in chondrocytes and other tissues has yet to be definitively identified and characterized.
-
Physiological Relevance: While in vitro studies are promising, more in vivo research is needed to fully understand the physiological role of 24,25(OH)₂D₂ in skeletal health and other potential target tissues.
-
Therapeutic Potential: A clearer understanding of its mechanism of action could open up new avenues for the development of therapeutic agents for cartilage disorders, such as osteoarthritis, and fracture healing.
This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the untapped potential of 24,25-dihydroxyvitamin D2. As analytical techniques become more sensitive and our understanding of cellular signaling pathways deepens, the scientific community is poised to uncover the full story of this once-overlooked vitamin D metabolite.
References
- 1. Effects of 24R,25- and 1alpha,25-dihydroxyvitamin D3 on mineralizing growth plate chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of 1 alpha,25-dihydroxycholecalciferol and 24R,25-dihydroxycholecalciferol on the proliferation and the differentiated phenotype of rabbit costal chondrocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Isolation and Micromass Culturing of Primary Chicken Chondroprogenitor Cells for Cartilage Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on the Metabolism of 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D2 (ergocalciferol), derived from plant sterols, is a crucial prohormone in calcium and bone metabolism. Its biological activity is dependent on a series of hydroxylation steps. While the activation to 1,25-dihydroxyvitamin D2 is well-established, the metabolic fate of other dihydroxylated forms, particularly 24,25-dihydroxyvitamin D2 (24,25-(OH)₂D₂), was a subject of intense investigation in the early days of vitamin D research. This technical guide provides an in-depth look at the foundational studies that first elucidated the metabolic pathways of 24,25-(OH)₂D₂. These early investigations laid the groundwork for our current understanding of vitamin D catabolism and the physiological roles of its various metabolites.
Metabolic Pathways of 24,25-Dihydroxyvitamin D2
Early research, primarily conducted in the late 1970s and 1980s, established that 24,25-(OH)₂D₂ is a significant metabolite of vitamin D2. The primary enzyme responsible for the catabolism of both 25-hydroxyvitamin D (25(OH)D) and 1,25-dihydroxyvitamin D (1,25(OH)₂D) is the cytochrome P450 enzyme CYP24A1, also known as 24-hydroxylase.[1] This enzyme is a key regulator of vitamin D homeostasis.
The metabolism of 24,25-(OH)₂D₂ is part of a broader pathway of vitamin D2 deactivation. Subsequent studies identified further hydroxylation steps. For instance, 1,25-dihydroxyvitamin D2 can be hydroxylated at the C-24 position to form 1,24,25-trihydroxyvitamin D2, which then undergoes further hydroxylation at C-28 and C-26.[2] This suggests a sequential enzymatic process aimed at increasing the polarity of the molecule to facilitate its excretion. The 24-hydroxylation of 1,25-dihydroxyergocalciferol has been described as a significant deactivation step.[3]
Below are diagrams illustrating the key metabolic pathways for vitamin D2, with a focus on the formation and subsequent metabolism of 24,25-(OH)₂D₂.
The following diagram illustrates a typical experimental workflow used in early studies to identify and characterize these metabolites.
Experimental Protocols
The foundational studies on 24,25-(OH)₂D₂ metabolism employed a combination of in vivo and in vitro techniques, often utilizing radiolabeled precursors to trace the metabolic fate of vitamin D2.
In Vitro Metabolism using Perfused Rat Kidney
A pivotal method for identifying kidney-specific metabolites was the use of perfused rat kidneys. This technique allowed for the study of metabolic conversions in a controlled environment.
-
Animal Model: Male Wistar rats were typically used.
-
Perfusion Medium: A Krebs-Henseleit buffer supplemented with bovine serum albumin, glucose, and an amino acid mixture was commonly employed.
-
Substrate: Radiolabeled [³H]25-hydroxyvitamin D2 was added to the perfusion medium.
-
Procedure: The rat kidneys were isolated and perfused with the medium containing the substrate for a defined period (e.g., 90 minutes). The perfusate was then collected for analysis.
-
Metabolite Extraction: The perfusate was extracted with organic solvents such as methanol (B129727) and dichloromethane (B109758) to separate the lipid-soluble vitamin D metabolites.
-
Purification and Identification: The extracted metabolites were purified using High-Performance Liquid Chromatography (HPLC). The structure of the isolated metabolites was then determined using techniques like mass spectrometry, ultraviolet (UV) absorption spectrophotometry, and nuclear magnetic resonance (NMR) spectroscopy.[2][4]
In Vivo Metabolism Studies
In vivo studies were crucial for understanding the physiological relevance of the metabolic pathways identified in vitro.
-
Animal Model: Vitamin D-deficient rats or chicks were often used to enhance the detection of metabolites.
-
Administration: Radiolabeled vitamin D2 or its metabolites were administered orally or via injection.
-
Sample Collection: Blood samples were collected at various time points to analyze the plasma concentrations of the parent compound and its metabolites.
-
Extraction and Analysis: Similar to the in vitro studies, plasma samples were subjected to lipid extraction followed by HPLC separation and quantification of the radiolabeled metabolites.
Quantitative Data from Early Studies
The quantitative data from these early studies were instrumental in establishing the significance of the 24-hydroxylation pathway. The following tables summarize the types of quantitative findings reported in these pioneering papers.
| Metabolite | Source | Identification Methods | Reference |
| 24,25-Dihydroxyvitamin D₂ | Perfused Rat Kidney | HPLC, Mass Spectrometry, UV Spectroscopy, NMR | Jones et al., 1979[4] |
| 24-Hydroxyvitamin D₂ | In vivo (Rat, Chick) | HPLC, Mass Spectrometry | Jones et al., 1980[5] |
| 1,24,25-Trihydroxyvitamin D₂ | Bovine and Chick Kidney Homogenates | HPLC, Mass Spectrometry, UV Spectroscopy, NMR | Horst et al., 1986[3] |
| 1,24,25,28-Tetrahydroxyvitamin D₂ | Perfused Rat Kidney | HPLC, Mass Spectrometry | Reddy et al., 1986[2] |
| 1,24,25,26-Tetrahydroxyvitamin D₂ | Perfused Rat Kidney | HPLC, Mass Spectrometry | Reddy et al., 1986[2] |
Table 1: Identification of 24,25-(OH)₂D₂ and Related Metabolites in Early Studies
| Parameter | 1,24,25-(OH)₃D₂ | 1,25-(OH)₂D₂ | Reference |
| Relative Binding Affinity to Rat Intestinal Receptor | 2x that of 1,24,25-(OH)₃D₃ | High | Horst et al., 1986[3] |
| Intestinal Calcium Transport Activity (in rats) | At least 10-fold less active | High | Horst et al., 1986[3] |
| Bone Calcium Resorption Activity (in rats) | Relatively ineffective | High | Horst et al., 1986[3] |
| Plasma Clearance Rate (in rats) | ~40% faster than [³H]1,24,25-(OH)₃D₃ | Slower | Horst et al., 1986[3] |
Table 2: Comparative Biological Activity of 1,24,25-Trihydroxyvitamin D₂
Conclusion
The early studies on 24,25-dihydroxyvitamin D2 metabolism were foundational in mapping the intricate pathways of vitamin D catabolism. Through meticulous experimentation involving perfused organs, radiolabeling, and advanced analytical techniques for the time, researchers successfully isolated and identified 24,25-(OH)₂D₂ and its subsequent metabolites. These investigations revealed that 24-hydroxylation is a critical step in the deactivation and excretion of vitamin D2. The detailed methodologies and quantitative data generated during this period continue to inform our understanding of vitamin D endocrinology and provide a valuable historical perspective for contemporary research in drug development and the therapeutic application of vitamin D analogs.
References
- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 24-Hydroxylation of 1,25-dihydroxyergocalciferol. An unambiguous deactivation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of 24,25-dihydroxyvitamin D2 using the perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and identification of 24-hydroxyvitamin D2 and 24,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Derivatization of 24,25-Dihydroxyvitamin D2 with DMEQ-TAD
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 24,25-dihydroxyvitamin D2 (24,25-(OH)2VD2) using 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD). This derivatization is a critical step for enhancing the sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of vitamin D metabolites.
Introduction
The accurate quantification of vitamin D metabolites, including 24,25-dihydroxyvitamin D2, is crucial for research in bone metabolism, calcium homeostasis, and various disease states. Due to their low endogenous concentrations and poor ionization efficiency in mass spectrometry, chemical derivatization is often employed. DMEQ-TAD is a fluorogenic dienophile that reacts rapidly and quantitatively with the s-cis-diene moiety of vitamin D molecules to form a stable cycloadduct.[1] This derivatization significantly improves ionization efficiency and shifts the molecular mass, reducing background interference in LC-MS/MS analysis.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative performance of the DMEQ-TAD derivatization method for the analysis of dihydroxyvitamin D metabolites by LC-MS/MS. While much of the available literature focuses on 24,25-dihydroxyvitamin D3, the analytical performance for 24,25-dihydroxyvitamin D2 is expected to be comparable.
Table 1: LC-MS/MS Method Performance for DMEQ-TAD Derivatized Vitamin D Metabolites
| Parameter | 25-OH-D3 | 25-OH-D2 | 24,25-(OH)2D3 |
| Calibration Range | 10–370 nmol/L | 12–291 nmol/L | 1–28 nmol/L |
| Linearity (r²) | ≥ 0.997 | ≥ 0.997 | ≥ 0.997 |
| Lower Limit of Quantitation (LLOQ) | 0.45 nmol/L | 0.45 nmol/L | 0.25 nmol/L |
| Inter-assay Coefficient of Variation (CV) | 4%–7% | 4%–7% | 4%–7% |
| Intra-assay Coefficient of Variation (CV) | 4%–7% | 4%–7% | 4%–7% |
| Bias | -2% to -5% | -2% to -5% | Not Reported |
Data sourced from studies on vitamin D metabolites in human serum.[4][5][6]
Table 2: Mass Spectrometric Transitions for DMEQ-TAD Derivatized Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 25-OH-D3-DMEQ-TAD | 746.6 | 468 |
| 25-OH-D2-DMEQ-TAD | 758.6 | 468 |
| 24,25-(OH)2D3-DMEQ-TAD | 762.6 | 468 |
The product ion at m/z 468 corresponds to the A-ring/DMEQ-TAD fragment and is selected for its specificity and lower background.[4][7] The precursor ion for 24,25-(OH)2VD2-DMEQ-TAD is expected to be m/z 774.6.
Experimental Protocols
The following are detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis.
1. Sample Preparation (from Serum)
This protocol is adapted from established methods for the analysis of vitamin D metabolites in serum.[4]
-
Materials:
-
Microcentrifuge tubes
-
Test serum or calibrator (100 µL)
-
Deionized water
-
Internal standards (e.g., d6-24,25-(OH)2D3)
-
0.1 M HCl
-
0.2 M Zinc Sulfate (B86663)
-
Methanol
-
Methyl tertiary butyl ether (MTBE)
-
Nitrogen gas evaporator
-
Borosilicate glass tubes
-
-
Procedure:
-
In a microcentrifuge tube, add 100 µL of the test serum or calibrator.
-
Dilute with 200 µL of water.
-
Add internal standards (e.g., 6 ng/mL d6-24,25-(OH)2D3).
-
Add 100 µL of 0.1 M HCl and vortex.
-
Induce protein precipitation by adding 0.2 M zinc sulfate followed by 450 µL of methanol, vortexing after each addition.
-
Centrifuge the mixture at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a borosilicate glass tube.
-
Perform a liquid-liquid extraction by adding 700 µL of hexane and 700 µL of MTBE, vortexing after each addition.
-
Transfer the upper organic phase to a new sample vial and dry under a stream of nitrogen gas at 37°C.
-
2. DMEQ-TAD Derivatization
This protocol is based on the work of Kaufmann et al. and has been widely adopted.[4][8]
-
Materials:
-
Dried sample residue
-
DMEQ-TAD solution (0.1 mg/mL in ethyl acetate)
-
Methanol/water (60:40, v/v) mobile phase
-
-
Procedure:
-
Reconstitute the dry residue in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
-
Incubate for 30 minutes at room temperature in the dark.[7]
-
Add a second 25 µL aliquot of the DMEQ-TAD solution.[8]
-
Incubate for an additional 60 minutes at room temperature in the dark.[7]
-
Add 40 µL of ethanol to quench the reaction.
-
Dry the derivatized extract under a stream of nitrogen gas.
-
Reconstitute the final residue in 60 µL of 60:40 (v/v) methanol/water mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Instrumentation:
-
UPLC system (e.g., Acquity UPLC)
-
Tandem mass spectrometer (e.g., Xevo TQ-S) with electrospray ionization (ESI) in positive mode.
-
UPLC column (e.g., BEH-Phenyl, 1.7 µm, 2.1 x 50 mm).
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Operate in electrospray positive mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
The fragmentation of the DMEQ-TAD adducts yields a characteristic product ion at m/z 468.[7]
-
Visualizations
Caption: Chemical reaction of 24,25-(OH)2VD2 with DMEQ-TAD.
Caption: Overall experimental workflow from sample to analysis.
References
- 1. Synthesis of a reagent for fluorescence-labeling of vitamin D and its use in assaying vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 24,25-Dihydroxyvitamin D2 with PTAD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical derivatization of 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂) with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) for enhanced detection and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for studying the metabolic pathways of vitamin D2 and for the development of drugs targeting vitamin D metabolism.
Introduction
24,25-dihydroxyvitamin D2 is a key metabolite in the vitamin D2 pathway. Its accurate quantification in biological matrices is essential for understanding the complete metabolic profile of vitamin D2. However, like other vitamin D metabolites, 24,25(OH)₂VD₂ exhibits low ionization efficiency in mass spectrometry, leading to poor sensitivity. Derivatization with PTAD, a powerful dienophile, overcomes this limitation. PTAD rapidly and quantitatively reacts with the s-cis-diene moiety of vitamin D molecules in a Diels-Alder reaction, forming a stable adduct with significantly improved ionization efficiency and chromatographic properties. This derivatization strategy leads to a substantial increase in assay sensitivity, enabling the detection and quantification of low-abundance vitamin D metabolites.
Principle of the Method
The derivatization of 24,25(OH)₂VD₂ with PTAD involves a [4+2] cycloaddition reaction. The conjugated diene system in the A-ring of the vitamin D molecule acts as the diene, and the N=N double bond of PTAD acts as the dienophile. This reaction results in the formation of a stable pyridazine (B1198779) ring fused to the A-ring of the vitamin D metabolite. The resulting PTAD adduct is more readily ionized in the mass spectrometer source, typically via atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), leading to a significant enhancement in signal intensity.
Vitamin D2 Metabolic Pathway
The following diagram illustrates the metabolic pathway of Vitamin D2, highlighting the formation of 24,25-dihydroxyvitamin D2.
Caption: Metabolic pathway of Vitamin D2.
Experimental Protocols
This section provides detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis of 24,25(OH)₂VD₂.
Materials and Reagents
-
24,25-dihydroxyvitamin D2 standard
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Internal Standard (e.g., deuterated 24,25(OH)₂VD₂)
-
HPLC-grade acetonitrile, methanol (B129727), ethyl acetate (B1210297), and water
-
Formic acid (LC-MS grade)
-
Zinc sulfate (B86663)
-
Human serum (or other biological matrix)
-
Solid Phase Extraction (SPE) cartridges (if required)
Sample Preparation from Human Serum
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To 100 µL of serum sample, add an appropriate amount of internal standard solution.
-
Add 200 µL of 0.2 M zinc sulfate solution to precipitate proteins. Vortex for 30 seconds.
-
Add 700 µL of methanol and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of n-hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and dry under a gentle stream of nitrogen at 40°C.
-
Derivatization Protocol
-
Reagent Preparation: Prepare a fresh solution of PTAD in anhydrous ethyl acetate at a concentration of 0.1 mg/mL.
-
Derivatization Reaction:
-
Reconstitute the dried sample extract in 50 µL of the PTAD solution.
-
Vortex for 30 seconds.
-
Incubate the mixture at room temperature for 30 minutes in the dark.[1]
-
-
Reaction Quenching: Add 50 µL of methanol to quench the excess PTAD.
-
Final Preparation: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Experimental Workflow
The following diagram outlines the complete experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for PTAD derivatization.
LC-MS/MS Parameters
The following are typical starting parameters for the LC-MS/MS analysis of PTAD-derivatized 24,25(OH)₂VD₂. Optimization may be required based on the specific instrumentation used.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Start at 70% B, ramp to 98% B over 8 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Ionization Mode | ESI Positive or APCI Positive |
| Capillary Voltage | 3.5 kV (ESI) |
| Source Temperature | 150°C (ESI) |
| Desolvation Temperature | 400°C (ESI) |
| MRM Transition | See table below |
Mass Transitions for PTAD-Derivatized Analytes
The exact mass transitions should be optimized by infusing a standard of the derivatized analyte. The following are predicted transitions based on the structure of the 24,25(OH)₂VD₂-PTAD adduct.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 24,25(OH)₂VD₂-PTAD | [M+H]⁺ | Specific fragment |
| d₆-24,25(OH)₂VD₂-PTAD (IS) | [M+H]⁺ | Specific fragment |
Note: The precursor ion will be the molecular weight of 24,25(OH)₂VD₂ (428.65 g/mol ) plus the molecular weight of PTAD (175.17 g/mol ) plus a proton. A common fragment for PTAD-derivatized vitamin D metabolites is observed around m/z 298, corresponding to the fragmentation of the PTAD moiety and parts of the A-ring.
Quantitative Data Summary
While specific quantitative validation data for the PTAD derivatization of 24,25-dihydroxyvitamin D2 is not extensively published, the following table provides an illustrative summary of expected performance characteristics based on published data for other dihydroxyvitamin D metabolites, such as 24,25-dihydroxyvitamin D3.[2][3]
| Parameter | Expected Performance Range |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Linearity (R²) | > 0.99 |
| Linear Range | 0.1 - 100 ng/mL |
| Recovery | 85 - 110% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Disclaimer: The quantitative data presented in this table is illustrative and based on published results for analogous compounds. Actual performance may vary and must be determined through in-house validation studies.
Conclusion
The derivatization of 24,25-dihydroxyvitamin D2 with PTAD is a robust and highly effective method for enhancing the sensitivity and selectivity of its quantification by LC-MS/MS. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers and scientists in the field of vitamin D metabolism and drug development. It is essential to perform a thorough in-house validation of the method to establish specific performance characteristics for the intended application.
References
Application Note: Solid-Phase Extraction of 24, 25-Dihydroxyvitamin D2 for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of vitamin D metabolites is crucial for research in bone metabolism, chronic kidney disease, and other health areas. 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) is a key catabolite of vitamin D2. Its concentration in biological matrices provides insights into vitamin D catabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of vitamin D metabolites. However, effective sample preparation is critical to remove interfering substances and enrich the analyte of interest. This application note provides a detailed protocol for the solid-phase extraction (SPE) of 24,25-dihydroxyvitamin D2 from serum or plasma samples, ensuring a clean extract for reliable LC-MS/MS analysis.
Principle of Solid-Phase Extraction
Solid-phase extraction is a sample preparation technique that uses a solid sorbent to selectively adsorb analytes from a liquid sample. For vitamin D metabolites, which are relatively nonpolar, a reversed-phase sorbent like C18 is commonly used. The process involves four key steps:
-
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution.
-
Loading: The pre-treated sample is passed through the sorbent. The nonpolar analytes, including 24,25-dihydroxyvitamin D2, bind to the C18 sorbent.
-
Washing: The sorbent is washed with a weak solvent to remove polar impurities while the analytes of interest are retained.
-
Elution: A strong organic solvent is used to disrupt the interaction between the analytes and the sorbent, allowing for their collection.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the solid-phase extraction of 24,25-dihydroxyvitamin D2.
Materials and Reagents
-
SPE Cartridges: C18, 500 mg, 3 mL (or similar)
-
Biological Samples: Serum or plasma
-
Internal Standard (IS): Deuterated 24,25-dihydroxyvitamin D2 (d6-24,25(OH)2D2) or a suitable analogue
-
Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (B92381) (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
Sample Pre-treatment Protocol
Effective sample pre-treatment is critical for releasing vitamin D metabolites from the vitamin D binding protein (VDBP) and for protein precipitation.
-
To 1 mL of serum or plasma in a glass tube, add a known amount of internal standard (e.g., d6-24,25(OH)2D2).
-
Add 1 mL of acetonitrile dropwise to the sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 2000 x g for 10 minutes at 20°C.
-
Carefully transfer the supernatant to a clean tube.
Solid-Phase Extraction (SPE) Protocol
The following protocol is based on methods developed for the extraction of various vitamin D metabolites, including dihydroxy forms.
-
SPE Cartridge Conditioning:
-
Pass 2 mL of hexane through the C18 cartridge.
-
Pass 2 mL of isopropanol through the cartridge.
-
Pass 2 mL of methanol through the cartridge.
-
Finally, equilibrate the cartridge by passing 2 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the sample pre-treatment step onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
-
Wash the cartridge with 5 mL of 70:30 (v/v) methanol:water to remove more polar interfering compounds.
-
Dry the cartridge thoroughly under a high vacuum for 10 minutes.
-
-
Elution:
-
Elute the 24,25-dihydroxyvitamin D2 with 3 mL of 10:90 (v/v) dichloromethane:hexane.
-
A second elution with a slightly more polar solvent, such as 3.5:96.5 (v/v) isopropanol:hexane (5 mL), can be performed to ensure the complete recovery of dihydroxyvitamin D metabolites[1].
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
-
Data Presentation
The following table summarizes typical performance data for the analysis of vitamin D metabolites using SPE followed by LC-MS/MS. Note that specific values for 24,25-dihydroxyvitamin D2 may vary depending on the exact method and instrumentation used.
| Parameter | 25-hydroxyvitamin D2 | 25-hydroxyvitamin D3 | 24,25-dihydroxyvitamin D3 | Reference |
| Recovery | 94.4% | 96.3% | 55-85% | [2][3] |
| Lower Limit of Quantitation (LOQ) | 5 ng/mL | 5 ng/mL | ~10-20 pg/mL | [3][4] |
| Reproducibility (%RSD) | < 4.2% | < 4.2% | Not specified | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to LC-MS/MS analysis.
Caption: Workflow for the solid-phase extraction and analysis of 24,25-dihydroxyvitamin D2.
Signaling Pathway Context
The accurate measurement of 24,25-dihydroxyvitamin D2 is important for understanding the vitamin D metabolic pathway. The following diagram illustrates the key steps in vitamin D metabolism.
Caption: Simplified metabolic pathway of Vitamin D2.
Conclusion
This application note provides a comprehensive protocol for the solid-phase extraction of 24,25-dihydroxyvitamin D2 from biological matrices. The described method, which includes sample pre-treatment and a detailed SPE procedure, is designed to deliver a clean sample extract suitable for sensitive and reliable quantification by LC-MS/MS. The presented workflow and metabolic pathway diagrams offer a clear understanding of the experimental process and its biological context, making this a valuable resource for researchers in the field of vitamin D metabolism.
References
Application Note: High-Resolution Separation of Vitamin D Metabolites Using a BEH-Phenyl Column
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D and its metabolites are crucial biomarkers for assessing human health, with deficiencies linked to a range of diseases. Accurate quantification of these compounds, particularly the hydroxylated and dihydroxylated forms, is essential for clinical research and drug development. The structural similarity of vitamin D metabolites presents a significant analytical challenge, requiring high-resolution chromatographic separation. This application note describes a robust method for the separation of key vitamin D metabolites using a Bridged Ethylene Hybrid (BEH) Phenyl column, offering a powerful tool for researchers in this field.
The unique selectivity of the BEH-Phenyl stationary phase provides an alternative to traditional C18 columns, enabling the resolution of critical isomers, including the derivatized forms of 1α,25-dihydroxyvitamin D3 [1α,25(OH)₂D₃]. This method, coupled with mass spectrometry, allows for the sensitive and accurate profiling of vitamin D metabolites in complex biological matrices.
Principle of Separation
The Waters ACQUITY UPLC BEH Phenyl column utilizes a trifunctionally bonded phenyl-hexyl ligand on a 1.7 µm BEH particle. This stationary phase provides a unique selectivity that is complementary to straight-chain alkyl phases like C18. The separation of vitamin D metabolites on a BEH-Phenyl column is based on a combination of hydrophobic and π-π interactions. The phenyl rings in the stationary phase interact with the conjugated diene system and other aromatic moieties within the vitamin D structure, providing enhanced resolution of structurally similar metabolites. This is particularly advantageous for separating isomers of derivatized vitamin D metabolites.
Experimental Protocols
This section details the necessary protocols for the extraction and chromatographic separation of vitamin D metabolites from human serum or plasma.
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
A combination of protein precipitation and solid-phase extraction is recommended for robust sample clean-up prior to UPLC-MS/MS analysis.
Materials:
-
Human serum or plasma
-
Internal Standards (e.g., deuterated vitamin D metabolites)
-
Zinc Sulfate (B86663) solution
-
Methanol (B129727), Acetonitrile (LC-MS grade)
-
SPE cartridges (e.g., Oasis HLB)
Protocol:
-
To 150 µL of serum or plasma, add a fixed quantity of internal standard solution.
-
Add zinc sulfate solution to aid in the release of vitamin D from binding proteins and to precipitate proteins.
-
Add methanol to complete the protein precipitation process.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned SPE plate.
-
Wash the SPE plate with specific solvents to remove interfering compounds.
-
Elute the vitamin D metabolites into a 96-well plate for analysis.
Derivatization (Optional, for enhanced sensitivity of certain metabolites)
For low-abundance metabolites like 1α,25(OH)₂D₃, derivatization with an agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly enhance ionization efficiency and detection sensitivity.
Protocol:
-
Evaporate the eluate from the SPE step to dryness.
-
Reconstitute the residue in a solution of PTAD in acetonitrile.
-
Incubate the mixture to allow the derivatization reaction to complete.
-
The sample is then ready for injection into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
Instrumentation:
-
Waters ACQUITY UPLC I-Class System (or equivalent)
-
Waters Xevo TQ-S Mass Spectrometer (or equivalent)
-
Column: Waters MassTrak Vitamin D BEH Phenyl IVD Column (or equivalent ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 x 50 mm)
Chromatographic Conditions (Representative):
| Parameter | Value |
| Column | Waters MassTrak Vitamin D BEH Phenyl, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Gradient | Time (min) |
Mass Spectrometry Parameters (Representative):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following table summarizes representative quantitative data for the separation of key vitamin D metabolites. Retention times are approximate and may vary depending on the specific system and conditions.
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) (Approximate) |
| 25-hydroxyvitamin D3 (25OHD3) | 401.3 | 383.3 | 5.8 |
| 25-hydroxyvitamin D2 (25OHD2) | 413.3 | 395.3 | 5.6 |
| 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃) | 417.3 | 399.3 | 4.5 |
| 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃) | 417.3 | 399.3 | 4.2 |
| 3-epi-25-hydroxyvitamin D3 | 401.3 | 383.3 | 5.9 |
Mandatory Visualizations
Application Notes and Protocols for C18 Chromatography of 24,25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic analysis of 24,25-dihydroxyvitamin D2 using a C18 column. The methodologies outlined are based on established high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) techniques.
Introduction
24,25-dihydroxyvitamin D2 (24,25-(OH)₂D₂) is a significant metabolite of vitamin D2 (ergocalciferol). The accurate quantification of vitamin D metabolites is crucial for research in bone health, calcium metabolism, and various other physiological processes. Reversed-phase chromatography, particularly with C18 columns, is a robust and widely used technique for the separation of these compounds. This document outlines the necessary protocols for sample preparation, chromatographic separation, and detection of 24,25-(OH)₂D₂.
Metabolic Pathway of Vitamin D2
Vitamin D2 is metabolized in the body through a series of hydroxylation steps, primarily mediated by cytochrome P450 enzymes. The pathway leading to the formation and subsequent metabolism of 24,25-(OH)₂D₂ is a key part of the catabolic process of vitamin D2.
Caption: Metabolic pathway of Vitamin D2.
Experimental Protocols
Protocol 1: Sample Preparation from Serum/Plasma
This protocol describes a common method for extracting vitamin D metabolites from serum or plasma samples, involving protein precipitation followed by liquid-liquid extraction.
Materials:
-
Serum or plasma sample
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Zinc Sulfate (B86663) (0.2 M)
-
0.1 M HCl
-
Internal Standard (e.g., d6-24,25-(OH)₂D₃)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of serum or plasma in a microcentrifuge tube, add the internal standard.[1]
-
Add 100 µL of 0.1 M HCl.[2]
-
Add 150 µL of 0.2 M zinc sulfate to precipitate proteins.[2]
-
Add 450 µL of methanol and vortex thoroughly.[2]
-
Centrifuge at 12,000 x g for 10 minutes.[2]
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 700 µL of hexane and 700 µL of methyl tertiary butyl ether, and vortex.
-
Transfer the upper organic phase to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[3]
-
Reconstitute the dried extract in an appropriate volume of mobile phase for injection.
Protocol 2: UPLC-MS/MS Analysis
This protocol provides a general framework for the analysis of 24,25-(OH)₂D₂ using a C18 column coupled with a tandem mass spectrometer. Specific parameters may need to be optimized for your instrument.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 2 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water |
| Mobile Phase B | 2 mM ammonium acetate with 0.1% formic acid in methanol |
| Gradient | Start at 35% B, increase to 90% B over 5 minutes, then return to initial conditions.[2] |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry Conditions (Illustrative):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 1.0 kV[4] |
| Desolvation Temp. | 650°C[4] |
| Desolvation Gas Flow | 1000 L/h[4] |
| Cone Gas Flow | 150 L/h[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor and product ions for 24,25-(OH)₂D₂ and its internal standard need to be determined empirically. For the derivatized form with DMEQ-TAD, a representative transition for 24,25-(OH)₂D₃ is m/z 762 -> 468.[1] |
Experimental Workflow
The overall workflow for the analysis of 24,25-dihydroxyvitamin D2 from a biological sample is depicted below.
Caption: Experimental workflow for 24,25-(OH)₂D₂ analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of vitamin D metabolites using C18 chromatography coupled with mass spectrometry. While specific data for 24,25-(OH)₂D₂ is limited, the values for the closely related 24,25-(OH)₂D₃ provide a reasonable expectation.
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Inter-assay CV (%) |
| 25-hydroxyvitamin D2 | ~4.02[4] | 4.9 - 120[2] | ~0.1-0.2[2] | 4-7[2] |
| 25-hydroxyvitamin D3 | ~3.80[4] | 3.8 - 148[2] | ~0.1-0.2[2] | 4-7[2] |
| 24,25-dihydroxyvitamin D3 | ~2.30[4] | 0.4 - 11.6[2] | ~0.1-0.2[2] | 4-7[2] |
Note: Retention times are highly dependent on the specific column, mobile phase, and gradient used. The values presented are illustrative. LLOQ (Lower Limit of Quantification) and CV (Coefficient of Variation) are representative of a robust UPLC-MS/MS method.
Conclusion
The use of C18 columns in reversed-phase HPLC and UPLC-MS/MS provides a reliable and sensitive method for the separation and quantification of 24,25-dihydroxyvitamin D2. The protocols and data presented here offer a comprehensive guide for researchers and professionals in the field of drug development and clinical research to establish robust analytical methods for vitamin D metabolite analysis. Proper sample preparation and optimization of chromatographic and mass spectrometric conditions are critical for achieving accurate and reproducible results.
References
Application Notes and Protocols for In Vitro Cell Culture Models: 24,25-Dihydroxyvitamin D2
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) in various in vitro cell culture models. The document outlines the biological significance of this vitamin D metabolite, its known mechanisms of action, and detailed protocols for conducting cell-based assays to investigate its effects on cellular processes such as proliferation, differentiation, and signaling.
24,25-dihydroxyvitamin D is a significant metabolite of vitamin D, and emerging research indicates its distinct biological activities, particularly in cartilage and bone.[1][2] Unlike the well-studied active form of vitamin D, 1,25-dihydroxyvitamin D (calcitriol), 24,25(OH)2D plays a crucial role in chondrocyte maturation and endochondral ossification.[1] This document aims to provide the necessary information to design and execute robust in vitro studies to further elucidate the therapeutic potential of 24,25(OH)2D2.
Biological Activities and Mechanisms of Action
In vitro studies have demonstrated that 24,25(OH)2D2 and its D3 analog, 24,25(OH)2D3, exert specific effects on various cell types, most notably chondrocytes and osteoblasts.
In Chondrocytes:
-
Differentiation and Maturation: 24,25(OH)2D3 has been shown to induce the differentiation of resting zone chondrocytes into a phenotype responsive to 1,25(OH)2D3, which is characteristic of growth zone chondrocytes.[2] This suggests a critical role in the regulation of cartilage development and endochondral bone formation.[1]
-
Signaling Pathways: The effects of 24,25(OH)2D3 in resting zone chondrocytes are mediated through specific membrane-associated signal transduction pathways.[1] It binds to chondrocyte membranes with high specificity, leading to the activation of Protein Kinase C (PKC).[1] This activation is stereospecific to the 24R isomer.[1] The signaling cascade involves the activation of Phospholipase D-2 (PLD2), leading to the production of diacylglycerol (DAG) which in turn activates PKCα.[1] This pathway ultimately converges on MAP kinase, resulting in new gene expression.[1]
-
Anti-inflammatory Effects: In an osteoarthritis-like environment induced by IL-1β, 24,25(OH)2D3 has been shown to block the degenerative effects in a dose-dependent manner.[3] This protective effect is partially mediated through the TGF-β1 signaling pathway.[3]
In Osteoblasts and Mesenchymal Stem Cells:
-
Differentiation: 24,25(OH)2D3 promotes the osteoblastic differentiation of human mesenchymal stem cells (hMSCs).[4] This is evidenced by increased alkaline phosphatase activity and calcium mineralization of the extracellular matrix.[4] It also increases the mRNA levels of alkaline phosphatase, osteocalcin, and osteopontin (B1167477) in primary human osteoblasts.[5]
-
Gene Regulation: In primary human osteoblasts, 24,25(OH)2D3 has been shown to strongly increase the expression of CYP24A1 mRNA, the gene encoding the 24-hydroxylase enzyme responsible for vitamin D catabolism.[5]
In Other Cell Types:
-
Hepatocytes: In HepG2 cells, 24,25(OH)2D3 can induce pro-inflammatory signaling pathways.[6] Treatment with 50 nM 24,25(OH)2D3 for 1-3 hours induced PKCα activation, as well as JNK1 and ERK1/2 activity.[6] This led to an increase in AP-1-dependent transcriptional activity and the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on the effects of 24,25-dihydroxyvitamin D.
Table 1: Effects of 24,25(OH)2D3 on Chondrocyte and Mesenchymal Stem Cell Function
| Cell Type | Parameter Measured | Concentration of 24,25(OH)2D3 | Observed Effect | Reference |
| Chick Embryonic Skeletal Mesenchyme (high in chondrocytes) | [3H]thymidine incorporation (DNA synthesis) | 12 nM | 2-fold increase after 24h | [7] |
| Chick Embryonic Skeletal Mesenchyme (high in chondrocytes) | [3H]leucine incorporation (protein synthesis) | 12 nM | 2.4-fold increase | [7] |
| Chick Embryonic Skeletal Mesenchyme (high in chondrocytes) | Ornithine decarboxylase (ODC) activity | 12 nM | 2.0-fold increase | [7] |
| Rat Articular Chondrocytes | IL-1β-induced Nitric Oxide (NO) production | 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M | Dose-dependent decrease | [8] |
| Rat Articular Chondrocytes | IL-1β-induced MMP-13 levels | 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M | Dose-dependent decrease | [8] |
| Rat Articular Chondrocytes | IL-1β-induced PGE2 levels | 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M | Dose-dependent decrease | [8] |
| Human Mesenchymal Stem Cells (hMSCs) | Alkaline Phosphatase Activity | Not specified | Increased | [4] |
| Human Mesenchymal Stem Cells (hMSCs) | Ca²⁺ Mineralization | Not specified | Increased | [4] |
Table 2: Effects of 24,25(OH)2D3 on Gene Expression in Primary Human Osteoblasts (72-hour treatment)
| Gene | 100 nM 24,25(OH)2D3 (Fold Change vs. Control) | 200 nM 24,25(OH)2D3 (Fold Change vs. Control) | 400 nM 24,25(OH)2D3 (Fold Change vs. Control) | Reference |
| Alkaline Phosphatase (ALP) | ~1.5 | ~1.8 | ~2.0 | [5][9] |
| Osteocalcin | ~1.5 | ~2.0 | ~2.5 | [5][9] |
| Osteopontin | ~1.2 | ~1.5 | ~1.8 | [5][9] |
| VDR | No significant change | No significant change | No significant change | [5][9] |
| CYP27B1 | No significant change | No significant change | No significant change | [5][9] |
| CYP24A1 | ~10 | ~25 | ~40 | [5][9] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with 24,25(OH)2D2
This protocol provides a general framework for treating adherent cell lines with 24,25(OH)2D2. Specific cell lines (e.g., chondrocytes, osteoblasts, hMSCs) will have specific media and culture condition requirements.
Materials:
-
24,25-dihydroxyvitamin D2 (in ethanol (B145695) or DMSO)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the desired growth phase (e.g., sub-confluent for proliferation assays, confluent for differentiation assays) at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24-48 hours in a humidified incubator.
-
Preparation of Treatment Media:
-
Prepare a stock solution of 24,25(OH)2D2 in a suitable solvent (e.g., 100% ethanol or DMSO). Store at -20°C or -80°C, protected from light.
-
On the day of the experiment, dilute the stock solution of 24,25(OH)2D2 in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Prepare a vehicle control medium containing the same final concentration of the solvent (ethanol or DMSO) as the treatment groups.
-
-
Cell Treatment:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment or vehicle control media to the respective wells or flasks.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours). The incubation time will depend on the specific endpoint being measured.
-
Harvesting and Analysis: After the incubation period, harvest the cells or conditioned media for downstream analysis (e.g., RNA extraction for gene expression analysis, cell lysis for protein analysis, or specific functional assays).
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay in Osteoblasts
This protocol describes a colorimetric assay to measure ALP activity, a key marker of osteoblast differentiation.
Materials:
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Stop solution (e.g., 0.1 M NaOH)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat osteoblasts or hMSCs with 24,25(OH)2D2 as described in Protocol 1 for a duration known to induce differentiation (e.g., 72 hours or longer).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle agitation to ensure complete lysis.
-
-
Enzyme Reaction:
-
Transfer a portion of the cell lysate from each well to a new 96-well plate.
-
Add the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes, or until a yellow color develops. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Create a standard curve using known concentrations of p-nitrophenol.
-
Determine the ALP activity in each sample by comparing its absorbance to the standard curve.
-
Normalize the ALP activity to the total protein concentration of the cell lysate to account for differences in cell number.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for analyzing changes in gene expression in response to 24,25(OH)2D2 treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for ALP, Osteocalcin, CYP24A1, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with 24,25(OH)2D2 as described in Protocol 1.
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. The results are typically expressed as fold change relative to the vehicle-treated control group.
-
Visualizations
Signaling Pathway of 24,25(OH)2D3 in Resting Zone Chondrocytes
Caption: Signaling cascade of 24,25(OH)2D3 in chondrocytes.
Experimental Workflow for Assessing 24,25(OH)2D2 Effects on Osteoblast Differentiation
Caption: Workflow for osteoblast differentiation studies.
Logical Relationship of Vitamin D Metabolites in Bone and Cartilage Regulation
Caption: Interplay of Vitamin D metabolites in skeletal cells.
References
- 1. 24,25-(OH)(2)D(3) regulates cartilage and bone via autocrine and endocrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "24R,25-Dihydroxyvitamin D3 Protects against Articular Cartilage Damage" by Barbara D. Boyan, Sharon L. Hyzy et al. [scholarscompass.vcu.edu]
- 4. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary Human Osteoblasts in Response to 25-Hydroxyvitamin D3, 1,25-Dihydroxyvitamin D3 and 24R,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 24,25-Dihydroxycholecalciferol induces the growth of chick cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Primary Human Osteoblasts in Response to 25-Hydroxyvitamin D3, 1,25-Dihydroxyvitamin D3 and 24R,25-Dihydroxyvitamin D3 | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying 24,25-Dihydroxyvitamin D2 Function in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is a metabolite of vitamin D2. Historically considered an inactive catabolite of 25-hydroxyvitamin D2, recent evidence suggests that the vitamin D3 analog, 24,25-dihydroxyvitamin D3, plays a significant role in biological processes, particularly in bone metabolism and fracture healing. These application notes provide an overview of the animal models and experimental protocols utilized to investigate the in vivo functions of 24,25(OH)₂D₂. Given the limited specific research on the D2 form, much of the detailed quantitative data and protocols are based on studies of the more extensively researched 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), which is expected to have similar biological activities.
Key Animal Models
The primary animal models for elucidating the function of 24,25(OH)₂D₂ are:
-
Cyp24a1 Knockout (KO) Mice: The enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the Cyp24a1 gene, is responsible for the synthesis of 24,25-dihydroxyvitamin D. Therefore, Cyp24a1 knockout mice are incapable of producing this metabolite, making them an ideal model to study the effects of its absence and to assess the impact of exogenous 24,25(OH)₂D₂ administration.[1] Studies have shown that Cyp24a1 deficient mice exhibit delays in fracture repair, suggesting a crucial role for 24,25-dihydroxyvitamin D in this process.[1]
-
Vitamin D Deficient Rodents: Rats and mice fed diets devoid of vitamin D are used to study the baseline effects of vitamin D metabolites without endogenous interference. These models are useful for assessing the specific actions of administered 24,25(OH)₂D₂ on various physiological parameters.
-
Wild-Type Rodents: C57BL/6 mice and Sprague-Dawley or Wistar rats are commonly used to study the pharmacological effects of 24,25(OH)₂D₂ administration.
Data Presentation
Table 1: Phenotypic Comparison of Wild-Type and Cyp24a1 KO Mice
| Parameter | Wild-Type (WT) Mice | Cyp24a1 KO Mice | Reference |
| Serum 25(OH)D Levels | Normal | Elevated | [2] |
| Serum 1,25(OH)₂D Levels | Normal | Elevated | [2] |
| Serum 24,25(OH)₂D Levels | Detectable | Undetectable | [3] |
| Fracture Healing | Normal callus formation | Delayed mineralization of cartilaginous callus | [1] |
| Gene Expression (Kidney) | Normal | Decreased Cyp27b1 mRNA | [3] |
Table 2: Effects of 24R,25(OH)₂D₃ Administration on Fracture Healing in Cyp24a1 KO Mice
| Treatment Group | Callus Volume (mm³) | Callus Stiffness (N/mm) | Reference |
| WT + Vehicle | 10.5 ± 0.6 | 1.8 ± 0.2 | [4] |
| Cyp24a1 KO + Vehicle | 6.8 ± 0.5 | 1.1 ± 0.1 | [4] |
| Cyp24a1 KO + 24R,25(OH)₂D₃ | 10.2 ± 0.7 | 1.9 ± 0.2 | [4] |
Table 3: Effects of Vitamin D2 and D3 Diets on Serum Metabolites in Mice
| Parameter | Diet: Vitamin D2 (1000 IU/kg) | Diet: Vitamin D3 (1000 IU/kg) | Reference |
| Serum 25(OH)D₂ (ng/mL) | 26.6 ± 1.9 | Not detected | [5] |
| Serum 25(OH)D₃ (ng/mL) | Not detected | 28.3 ± 2.0 | [5] |
| Serum 1,25(OH)₂D (pg/mL) | 44.5 ± 6.4 | 62.4 ± 11.6 | [5] |
| Free 25(OH)D (pg/mL) | 16.8 ± 0.65 | 8.4 ± 0.63 | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 24,25-Dihydroxyvitamin D in Bone Healing
Recent research has uncovered a non-genomic signaling pathway for 24R,25(OH)₂D₃ in chondrocytes during fracture healing. This pathway is independent of the classical nuclear vitamin D receptor (VDR).
Caption: Non-genomic signaling of 24,25(OH)₂D in fracture healing.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the in vivo function of 24,25(OH)₂D₂.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
Protocol 1: Generation of Cyp24a1 Knockout Rats using CRISPR/Cas9
This protocol describes the generation of Cyp24a1 knockout rats, a model essential for studying 24,25-dihydroxyvitamin D function.[6]
Materials:
-
CRISPR/Cas9 system components (guide RNA targeting Cyp24a1, Cas9 mRNA)
-
Fertilized rat eggs
-
Micromanipulator and microinjector
-
Pseudopregnant female rats
-
PCR reagents for genotyping
-
DNA sequencing equipment
Methodology:
-
Guide RNA Design: Design a guide RNA (gRNA) targeting a critical exon of the rat Cyp24a1 gene. For example, targeting the exon containing the heme-binding cysteine residue can ensure a functional knockout.[6]
-
Microinjection: Prepare a solution containing the gRNA and Cas9 mRNA. Microinject this solution into the cytoplasm of fertilized rat eggs.
-
Embryo Transfer: Transfer the microinjected eggs into the oviducts of pseudopregnant female rats.
-
Genotyping: After birth, extract genomic DNA from tail biopsies of the pups. Use PCR with primers flanking the target site to amplify the region of interest.
-
Sequence Analysis: Sequence the PCR products to identify pups with insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon, leading to a non-functional Cyp24a1 protein.[6]
-
Breeding: Breed the identified founder rats to establish a homozygous Cyp24a1 knockout colony.
Protocol 2: Induction of Vitamin D Deficiency in Mice
This protocol details the induction of vitamin D deficiency through dietary manipulation.[7]
Materials:
-
Adult mice (e.g., C57BL/6)
-
Custom-formulated vitamin D deficient diet (0 IU/g cholecalciferol)
-
Control diet with sufficient vitamin D (e.g., 1.5 IU/g cholecalciferol)
-
Metabolic cages for sample collection (optional)
-
Blood collection supplies
Methodology:
-
Acclimatization: Acclimate adult mice to the housing facility for at least one week with a standard chow diet.
-
Dietary Intervention: Randomly assign mice to either the vitamin D deficient diet or the control diet. Provide ad libitum access to the respective diets and water.
-
Monitoring: Monitor the body weight of the mice regularly.
-
Sample Collection: Collect blood samples at specified time points (e.g., monthly) to measure serum levels of 25-hydroxyvitamin D to confirm deficiency.[7] A serum level below 12 ng/mL is generally considered deficient.
-
Duration: Maintain the mice on the diets for a sufficient period (e.g., 4 months) to establish a stable state of vitamin D deficiency before initiating further experiments.[7]
Protocol 3: Administration of 24,25-Dihydroxyvitamin D2
This protocol describes the preparation and administration of 24,25(OH)₂D₂ to rodents.
Materials:
-
24,25-dihydroxyvitamin D2 (crystalline)
-
Vehicle (e.g., corn oil, ethanol)
-
Vortex mixer
-
Oral gavage needles or injection supplies (for subcutaneous or intraperitoneal administration)
Methodology:
-
Preparation of Dosing Solution:
-
Dissolve the crystalline 24,25(OH)₂D₂ in a small amount of ethanol.
-
Add the ethanolic solution to corn oil to achieve the final desired concentration.
-
Vortex thoroughly to ensure a homogenous suspension. Prepare fresh daily.
-
-
Route of Administration: The choice of administration route depends on the experimental design.
-
Oral Gavage: For studies mimicking dietary intake.
-
Subcutaneous or Intraperitoneal Injection: For more precise dosing and to bypass first-pass metabolism.
-
-
Dosing:
-
Calculate the dose based on the body weight of the animal.
-
Administer the prepared solution to the treatment group, while the control group receives the vehicle only.
-
The frequency of administration (e.g., daily) will depend on the specific aims of the study.
-
Protocol 4: Mouse Model of Femoral Fracture Healing
This protocol outlines a closed femoral fracture model in mice to study the effects of 24,25(OH)₂D₂ on bone repair.[8]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
Intramedullary pin (e.g., 25-gauge needle)
-
Three-point bending device
-
X-ray machine
-
Analgesics
Methodology:
-
Anesthesia and Preparation: Anesthetize the mouse and shave the surgical leg. Disinfect the area with an antiseptic solution. Administer a pre-operative analgesic.
-
Intramedullary Pin Insertion: Make a small incision over the knee. Insert an intramedullary pin into the femoral canal in a retrograde manner.
-
Fracture Induction: Place the leg in a three-point bending device and apply a controlled force to create a mid-diaphyseal fracture.
-
Wound Closure: Suture the incision.
-
Post-operative Care: Administer post-operative analgesics and monitor the animal for recovery.
-
Fracture Healing Assessment:
-
Use weekly X-rays to monitor callus formation.[8]
-
At the end of the experiment, harvest the femurs for histological analysis, histomorphometry, and mechanical testing.
-
Protocol 5: Analysis of Vitamin D Metabolites by LC-MS/MS
This protocol provides a general overview of the analysis of vitamin D metabolites in serum using liquid chromatography-tandem mass spectrometry.[5]
Materials:
-
Serum samples
-
Internal standards (deuterated 25(OH)D₂ and 25(OH)D₃)
-
Protein precipitation reagents (e.g., acetonitrile)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Add an internal standard solution to each sample.
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC Separation: Inject the supernatant into the LC system. Use a suitable column (e.g., C18) and a mobile phase gradient to separate the different vitamin D metabolites.
-
MS/MS Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify 24,25(OH)₂D₂, 25(OH)D₂, and other metabolites based on their specific mass-to-charge ratios.
-
Quantification: Calculate the concentration of each metabolite by comparing its peak area to that of the corresponding internal standard.
Protocol 6: Bone Histomorphometry
This protocol describes the analysis of bone microarchitecture.
Materials:
-
Bone samples (e.g., femurs, vertebrae)
-
Fixative (e.g., 10% neutral buffered formalin)
-
Dehydrating agents (graded alcohols)
-
Embedding medium (e.g., methyl methacrylate)
-
Microtome
-
Stains (e.g., Von Kossa, Toluidine Blue)
-
Microscope with image analysis software
Methodology:
-
Sample Preparation: Fix, dehydrate, and embed the bone samples in plastic.
-
Sectioning: Cut thin sections of the bone using a microtome.
-
Staining: Stain the sections to visualize different bone components. For example, Von Kossa stain for mineralized bone and Toluidine Blue for cartilage.
-
Image Analysis: Capture images of the stained sections under a microscope.
-
Quantification: Use image analysis software to quantify various histomorphometric parameters, such as:
-
Bone volume/total volume (BV/TV)
-
Trabecular number (Tb.N)
-
Trabecular thickness (Tb.Th)
-
Trabecular separation (Tb.Sp)
-
Osteoid volume/bone volume (OV/BV)
-
Osteoclast and osteoblast surfaces.[9]
-
Conclusion
The use of Cyp24a1 knockout mice and vitamin D deficient rodent models provides powerful tools to investigate the in vivo functions of 24,25-dihydroxyvitamin D2. While much of the current understanding is derived from studies on the D3 analog, the protocols and methodologies described herein are directly applicable to the study of 24,25(OH)₂D₂. Further research focusing specifically on the D2 metabolite is warranted to fully elucidate its physiological roles and therapeutic potential.
References
- 1. Nongenomic Activities of Vitamin D [mdpi.com]
- 2. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of 24,25-dihydroxyvitamin D3-mediated inhibition of rapid, 1,25-dihydroxyvitamin D3-induced responses: role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic or Non-Genomic? A Question about the Pleiotropic Roles of Vitamin D in Inflammatory-Based Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Generation of Closed Femoral Fractures in Mice: A Model to Study Bone Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Murine Models of Altered 24,25-Dihydroxyvitamin D Levels
Introduction
24,25-dihydroxyvitamin D [24,25(OH)₂D] is a major metabolite of 25-hydroxyvitamin D (25(OH)D), produced by the action of the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[1][2] While for a long time considered an inactive catabolite destined for excretion, emerging evidence suggests a potential biological role for 24,25(OH)₂D, particularly in skeletal health and fracture healing.[2] Murine models with altered levels of 24,25(OH)₂D, primarily through the genetic ablation of Cyp24a1, have been instrumental in elucidating the physiological consequences of its deficiency and the critical role of CYP24A1 in maintaining vitamin D homeostasis.[2][3]
These application notes provide an overview of the generation and characterization of murine models with deficient 24,25(OH)₂D levels, along with detailed protocols for their analysis. The primary focus is on Cyp24a1 knockout mice, which represent the most widely studied model in this context.
Murine Model: The Cyp24a1 Knockout Mouse
The most definitive model for studying the effects of absent 24,25(OH)₂D is the Cyp24a1 null (knockout) mouse.[3] These mice lack the 24-hydroxylase enzyme and are therefore unable to synthesize 24,25(OH)₂D or the further catabolized product of 1,25-dihydroxyvitamin D [1,25(OH)₂D], which is 1,24,25-trihydroxyvitamin D.[4] This enzymatic block leads to a significant dysregulation of vitamin D metabolism and mineral ion homeostasis.
Generation: Cyp24a1 knockout mice can be generated using various gene-targeting technologies. Conditional knockout models, employing the Cre-LoxP system, allow for tissue-specific or inducible deletion of the Cyp24a1 gene, providing a powerful tool to dissect the tissue-specific roles of this enzyme.[4][5][6]
Key Phenotypic Characteristics
The disruption of Cyp24a1 results in a severe phenotype that closely mimics the human condition of Idiopathic Infantile Hypercalcemia (IIH).[7] The key characteristics are summarized below.
Biochemical Profile
The absence of CYP24A1-mediated catabolism leads to a dramatic shift in the circulating levels of vitamin D metabolites and key regulatory hormones.
| Parameter | Wild-Type (WT) Mice | Cyp24a1 Knockout (KO) Mice | Percentage Change | Reference |
| Serum 25(OH)D (ng/mL) | ~15 | ~103 | +587% | [7] |
| Serum 1,25(OH)₂D (pg/mL) | Normal | Highly Elevated | Significant Increase | [4][8] |
| Serum 24,25(OH)₂D₃ (ng/mL) | Detectable (~7.5) | Undetectable/Reduced | ~ -100% | [7][9] |
| Serum Calcium (mg/dL) | ~9.4 | ~9.5 (can be elevated) | Variable, often hypercalcemic | [3][10] |
| Serum Phosphate (mg/dL) | ~7.8 | ~7.9 | No Significant Change | [10] |
| Serum PTH (pg/mL) | Normal | Suppressed | Significant Decrease | [4][10] |
| Serum FGF23 | Normal | Elevated | Significant Increase | [4] |
Note: Absolute values can vary between studies depending on diet, age, and genetic background.
Skeletal Phenotype
The altered biochemical environment in Cyp24a1 knockout mice has significant consequences for the skeleton. While baseline bone mineral density may not always be dramatically different, functional deficits are apparent, particularly under physiological stress like fracture healing.
| Parameter | Wild-Type (WT) Mice | Cyp24a1 Knockout (KO) Mice | Key Findings | Reference |
| Bone Volume/Total Volume (BV/TV) | Normal | May be reduced | Reduced in some studies | [11] |
| Trabecular Number (Tb.N) | Normal | May be reduced | Reduced in some studies | [11] |
| Trabecular Separation (Tb.Sp) | Normal | May be increased | Increased in some studies | [11] |
| Fracture Healing | Normal | Delayed | Delayed mineralization of callus | [2][12] |
| Bone Mineral Content (BMC) | Normal | Reduced loss during lactation | Less bone mass loss than WT | [13] |
Signaling and Experimental Workflow Diagrams
Caption: Vitamin D metabolism and regulation pathway.
Caption: Workflow for generating and analyzing Cyp24a1 knockout mice.
Detailed Experimental Protocols
Protocol 1: Generation of Cyp24a1 Conditional Knockout Mice
This protocol outlines the general steps for creating a conditional knockout mouse model for Cyp24a1 using the Cre-LoxP system.[5][6][14]
-
Design of the Targeting Vector:
-
Obtain a genomic clone of the murine Cyp24a1 gene.
-
Design a targeting vector where critical exons of Cyp24a1 are flanked by loxP sites ("floxed").
-
The vector should also contain a selection cassette (e.g., neomycin resistance) for positive selection, which itself may be flanked by FRT sites for later removal by FLP recombinase.
-
-
Generation of Targeted ES Cells:
-
Linearize the targeting vector and introduce it into embryonic stem (ES) cells from a suitable mouse strain (e.g., C57BL/6) via electroporation.
-
Select for successfully recombined ES cells using the positive selection marker (e.g., G418 for neomycin resistance).
-
Screen resistant clones by Southern blotting or PCR to identify those with the correct homologous recombination event.
-
-
Generation of Chimeric Mice:
-
Inject the correctly targeted ES cells into blastocysts from a donor mouse.
-
Transfer the injected blastocysts into the uterus of a pseudopregnant female mouse.
-
Offspring (chimeras) will be a mix of cells derived from the host blastocyst and the injected ES cells.
-
-
Germline Transmission:
-
Breed chimeric mice with wild-type mice.
-
Screen the offspring for germline transmission of the floxed Cyp24a1 allele using PCR genotyping of tail DNA.
-
Establish a colony of heterozygous (Cyp24a1 fl/+) mice and subsequently breed to generate homozygous floxed mice (Cyp24a1 fl/fl).
-
-
Conditional Deletion:
-
Cross the Cyp24a1 fl/fl mice with a strain that expresses Cre recombinase in a tissue-specific or inducible manner (e.g., Ubc-CreERT2 for tamoxifen-inducible global deletion).[8]
-
The resulting offspring will carry both the floxed Cyp24a1 allele and the Cre transgene.
-
For inducible models, administer the inducing agent (e.g., tamoxifen) to activate Cre recombinase, which will then excise the floxed Cyp24a1 exons, leading to the knockout.
-
Protocol 2: Measurement of Vitamin D Metabolites by LC-MS/MS
This protocol describes a method for the simultaneous quantification of multiple vitamin D metabolites in mouse serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][17][18][19]
-
Sample Preparation (Serum):
-
Collect blood from mice via cardiac puncture or submandibular bleeding and allow it to clot.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum. Store serum at -80°C until analysis.
-
-
Liquid-Liquid Extraction:
-
To 100 µL of serum, add an internal standard solution (containing deuterated versions of the analytes).
-
Perform protein precipitation and extraction by adding a solvent like acetonitrile (B52724) or a mixture of isopropanol (B130326) and ethyl acetate.
-
Vortex vigorously and then centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (Optional but Recommended for Sensitivity):
-
Reconstitute the dried extract in a solution containing a derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione, PTAD) to enhance ionization efficiency.
-
Incubate to allow the reaction to complete.
-
-
LC-MS/MS Analysis:
-
Chromatography: Reconstitute the sample in the mobile phase and inject it onto a suitable C18 or similar reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both typically containing a small amount of formic acid or ammonium (B1175870) formate.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each vitamin D metabolite and its corresponding internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of each vitamin D metabolite.
-
Calculate the concentration of each metabolite in the serum samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.
-
Protocol 3: Micro-CT Analysis of Femoral Trabecular Bone
This protocol provides a method for the three-dimensional analysis of trabecular bone microarchitecture in the mouse femur using micro-computed tomography (µCT).[20][21][22][23][24]
-
Sample Preparation:
-
Dissect the femur from the mouse, carefully removing all soft tissue.
-
Fix the bone in 10% neutral buffered formalin for 24-48 hours.
-
After fixation, transfer the bone to 70% ethanol (B145695) for storage. Ensure the bone remains hydrated to prevent cracking.
-
-
Scanning:
-
Place the femur in a sample holder, ensuring it is aligned with the scanner's axis of rotation.
-
Use a desktop µCT scanner (e.g., SkyScan or similar) with the following typical settings for a mouse femur:
-
X-ray Voltage: 50-60 kV
-
Filter: 0.5 mm Aluminum
-
Voxel Size: 6-10 µm for trabecular bone analysis.[22]
-
Rotation Step: 0.4-0.6 degrees
-
Frame Averaging: 2-4
-
-
Scan the distal femur, ensuring the entire region from the growth plate to the diaphysis is captured.
-
-
Reconstruction:
-
Use the scanner's software to reconstruct the series of 2D X-ray projections into a 3D stack of cross-sectional images.
-
Apply appropriate corrections for beam hardening and ring artifacts.
-
-
Analysis:
-
Open the reconstructed image stack in an analysis software (e.g., CTAn).
-
Define the Volume of Interest (VOI):
-
Identify the growth plate in the distal femur as a reference point.
-
Define the start of the VOI a set distance (e.g., 0.5 mm) proximal to the growth plate to exclude the primary spongiosa.
-
Define the length of the VOI (e.g., 1.5-2.0 mm) extending into the metaphysis.
-
Manually or semi-automatically contour the endocortical boundary in each slice of the VOI to isolate the trabecular bone from the cortical shell.
-
-
Thresholding: Apply a global threshold to segment the mineralized bone from the bone marrow and soft tissue.
-
3D Analysis: Run the 3D analysis on the binarized VOI to calculate standard trabecular bone parameters, including:
-
Bone Volume Fraction (BV/TV)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Number (Tb.N)
-
Trabecular Separation (Tb.Sp)
-
Connectivity Density (Conn.D)
-
-
Protocol 4: Undecalcified Bone Histomorphometry
This protocol details the preparation of undecalcified bone sections for static and dynamic histomorphometry to analyze cellular activity and bone formation rates.[25][26][27][28]
-
Dynamic Labeling (for Dynamic Histomorphometry):
-
Administer two intraperitoneal injections of fluorochrome labels to the mice before sacrifice.
-
Commonly used labels are Calcein (10-20 mg/kg) and Xylenol Orange (90 mg/kg).
-
The injections are typically spaced apart by 4-7 days, with the last injection given 2-3 days before sacrifice.
-
-
Sample Preparation and Embedding:
-
Dissect the bone of interest (e.g., tibia or femur) and fix in 70% ethanol (formalin can quench fluorescence).
-
Dehydrate the bone through a graded series of ethanol concentrations (e.g., 70%, 95%, 100%).
-
Infiltrate the bone with a plastic embedding medium, such as methyl methacrylate (B99206) (MMA). This is a slow process and can take several weeks.
-
Embed the infiltrated bone in MMA and allow it to polymerize.
-
-
Sectioning:
-
Using a heavy-duty microtome (e.g., a sledge microtome) equipped with a tungsten carbide blade, cut sections of the embedded bone at a thickness of 4-5 µm for cellular analysis and 8-10 µm for fluorochrome analysis.
-
Mount the sections on glass slides.
-
-
Staining and Analysis:
-
Static Histomorphometry:
-
Stain sections with Goldner's Trichrome or Toluidine Blue to visualize bone cells and distinguish between mineralized bone and osteoid.
-
Using a microscope with a drawing tube or a specialized image analysis system (e.g., Bioquant Osteo), measure static parameters such as:
-
Osteoblast number and surface (Ob.N, Ob.S/BS)
-
Osteoclast number and surface (Oc.N, Oc.S/BS)
-
Osteoid volume and surface (OV/BV, OS/BS)
-
-
-
Dynamic Histomorphometry:
-
View unstained sections under a fluorescence microscope to visualize the incorporated fluorochrome labels.
-
Measure the distance between the two fluorescent labels to determine the Mineral Apposition Rate (MAR).
-
Measure the length of the single- and double-labeled surfaces to calculate the Mineralizing Surface (MS/BS) and Bone Formation Rate (BFR/BS).
-
-
Protocol 5: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol describes the measurement of mRNA expression levels of key genes involved in vitamin D metabolism, such as Cyp24a1 and Cyp27b1, in murine tissues.[4][9][29][30][31]
-
Tissue Harvesting and RNA Extraction:
-
Harvest tissues of interest (e.g., kidney, duodenum) and immediately place them in an RNA stabilization reagent (e.g., RNAlater) or flash-freeze in liquid nitrogen.
-
Store at -80°C.
-
Extract total RNA from the tissue using a TRIzol-based method or a commercial RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running a sample on an agarose (B213101) gel or using an Agilent Bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for the target genes (Cyp24a1, Cyp27b1) and a stable housekeeping gene (e.g., Gapdh, Actb).
-
A fluorescent DNA-binding dye (e.g., SYBR Green) or a TaqMan probe.
-
qPCR master mix containing DNA polymerase, dNTPs, and buffer.
-
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Calculate the relative expression of the target genes using the ΔΔCt method. This involves normalizing the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt) and then comparing the ΔCt values of the experimental group (e.g., Cyp24a1 KO) to the control group (WT).
-
References
- 1. Mice Lacking the Calcitonin Receptor Do Not Display Improved Bone Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP24A1-deficient mice as a tool to uncover a biological activity for vitamin D metabolites hydroxylated at position 24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. JCI - Intestinal Cyp24a1 regulates vitamin D locally independent of systemic regulation by renal Cyp24a1 in mice [jci.org]
- 5. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generating Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. The impact of inducible-whole body or intestine-specific Cyp24a1 gene knockout on vitamin D metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A High-Calcium and Phosphate Rescue Diet and VDR-Expressing Transgenes Normalize Serum Vitamin D Metabolite Profiles and Renal Cyp27b1 and Cyp24a1 Expression in VDR Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osteoblast function and bone histomorphometry in a murine model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Maternal loss of 24-hydroxylase causes increased intestinal calcium absorption and hypercalcemia during pregnancy but reduced skeletal resorption during lactation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 15. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. A novel LC-MS/MS analysis of vitamin D metabolites in mice serum and hair: impact of diet and light exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel LC-MS/MS analysis of vitamin D metabolites in mice serum and hair: impact of diet and light exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for assessing the structural architecture, integrity, and cellular composition of murine bone ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 25. Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. Video: Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis [jove.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Mechanistic homeostasis of vitamin D metabolism in the kidney through reciprocal modulation of Cyp27b1 and Cyp24a1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Quantification of 24,25-Dihydroxyvitamin D2 in Serum and Plasma
This document provides a detailed protocol for the measurement of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) in human serum and plasma, primarily focusing on the gold-standard method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Information on immunoassay cross-reactivity is also presented. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
24,25-dihydroxyvitamin D₂ is a metabolite of vitamin D₂ formed by the action of the enzyme CYP24A1. Its measurement in serum or plasma is crucial for assessing the catabolism of vitamin D and can be an important biomarker in various clinical research settings, including studies on calcium metabolism and kidney disease. While immunoassays are common for measuring the more abundant 25-hydroxyvitamin D (25(OH)D), they often show cross-reactivity with other vitamin D metabolites and are not typically designed for the specific quantification of 24,25(OH)₂D₂.[1] Therefore, LC-MS/MS has become the reference method for its accurate and sensitive detection.[2]
Vitamin D Metabolic Pathway
The following diagram illustrates the metabolic pathway of Vitamin D, highlighting the formation of 24,25-dihydroxyvitamin D₂.
Quantitative Data Summary
The following table summarizes the performance characteristics of various LC-MS/MS methods for the quantification of vitamin D metabolites, including 24,25-dihydroxyvitamin D.
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] |
| Analyte(s) | 25(OH)D₃, 25(OH)D₂, 24,25(OH)₂D₃ | 25(OH)D₃, 25(OH)D₂, 24,25(OH)₂D₃ | 25(OH)D₂, 25(OH)D₃ |
| Sample Volume | 100 µL | 100 µL | Not Specified |
| Intra-assay CV (%) | 3 - 4% | 3 - 4% | < 5% |
| Inter-assay CV (%) | 4 - 7% | Not Specified | < 5% |
| Limit of Detection (LOD) | Not Specified | 0.04 ng/mL (estimated) | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Principle of the Method
The accurate measurement of 24,25(OH)₂D₂ in serum or plasma is achieved by LC-MS/MS. The protocol involves sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and detection by mass spectrometry. An internal standard is used to ensure accuracy and precision.
Materials and Reagents
-
24,25-dihydroxyvitamin D₂ analytical standard
-
Deuterated 24,25-dihydroxyvitamin D₂ (d₆-24,25(OH)₂D₂) internal standard[6]
-
LC-MS/MS grade methanol (B129727), acetonitrile (B52724), water, and ethyl acetate[7]
-
Formic acid[8]
-
Zinc sulfate[6]
-
DMEQ-TAD derivatizing agent (optional, for increased sensitivity)[3]
-
Human serum/plasma for calibration curve and quality controls[6]
Specimen Collection and Handling
-
Collection: Collect whole blood in a red-top tube (for serum) or a tube containing an appropriate anticoagulant (for plasma).[9]
-
Processing: Within 2 hours of collection, centrifuge the blood sample to separate the serum or plasma.[9]
-
Storage: Aliquot the serum or plasma into plastic vials.[9] Samples can be stored at 2-8°C for up to 14 days or frozen at -20°C or lower for long-term stability.[9] Avoid repeated freeze-thaw cycles.[10]
Experimental Workflow Diagram
The following diagram outlines the major steps in the LC-MS/MS protocol for the analysis of 24,25-dihydroxyvitamin D₂.
Step-by-Step Protocol
This protocol is a composite based on several published methods.[6][7]
-
Sample Preparation (Protein Precipitation & Extraction)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of serum/plasma, calibrator, or quality control sample.[6]
-
Add a known amount of deuterated internal standard (e.g., d₆-24,25(OH)₂D₃).[6]
-
For protein precipitation, add 200 µL of a precipitating reagent (e.g., acetonitrile containing 1% formic acid).[8] Alternatively, a multi-step precipitation can be performed using zinc sulfate and methanol.[6]
-
Vortex the mixture for 30 seconds.[11]
-
Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube.
-
Dry the supernatant under a stream of nitrogen gas at approximately 37°C.[4]
-
Reconstitute the dried extract in a suitable volume (e.g., 60 µL) of the initial mobile phase (e.g., 60:40 methanol/water).[6]
-
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Inject a portion of the reconstituted sample (e.g., 10 µL) onto a suitable analytical column (e.g., a C18 or Phenyl column).[3]
-
Perform chromatographic separation using a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
-
Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native 24,25(OH)₂D₂ and the deuterated internal standard are monitored.
-
-
-
Data Analysis
-
The chromatographic peaks for the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
The concentration of 24,25(OH)₂D₂ in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Immunoassay Considerations
While specific immunoassays for the direct measurement of 24,25(OH)₂D₂ are not widely available, it is important to note that many commercially available 25(OH)D immunoassays exhibit cross-reactivity with 24,25(OH)₂D metabolites. This cross-reactivity can vary significantly between different assays.[1] For example, one immunoassay may show a cross-reactivity of 37% with 24,25(OH)₂D₂, while another can range from 71.4% to 114.2%.[1] This highlights the potential for overestimation of 25(OH)D levels in samples containing significant concentrations of 24,25(OH)₂D when using these immunoassays and underscores the necessity of using a specific method like LC-MS/MS for accurate quantification of 24,25(OH)₂D₂.
Conclusion
The protocol outlined above, utilizing LC-MS/MS, provides a robust and specific method for the quantification of 24,25-dihydroxyvitamin D₂ in serum and plasma. This methodology is essential for researchers and clinicians seeking to accurately assess the full spectrum of vitamin D metabolism. The provided diagrams and data tables serve as valuable resources for implementing this protocol and understanding the context of vitamin D analysis.
References
- 1. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. lcms.cz [lcms.cz]
- 5. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Determination of 24,25-Dihydroxyvitamin D3 [24,25(OH)2D3] in Archived Vitamin D External Quality Assessment Scheme (DEQAS) Samples using a Reference Measurement Procedure with Comparison to DEQAS Participant Results and Assessment of Contribution of 24,25(OH)2D3 to DEQAS Assay Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. testcatalog.org [testcatalog.org]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Quantification of 24,25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D metabolism is a critical area of research in numerous fields, including bone metabolism, immunology, and oncology. While 25-hydroxyvitamin D is the established biomarker for vitamin D status, there is growing interest in other metabolites to gain a more comprehensive understanding of its physiological and pathological roles. 24,25-dihydroxyvitamin D (24,25(OH)₂D), a product of 25-hydroxyvitamin D catabolism by the enzyme CYP24A1, is emerging as a key indicator of vitamin D catabolic status. Accurate quantification of 24,25(OH)₂D₂ is essential for research into the efficacy and metabolism of vitamin D₂ supplementation and for investigating conditions associated with dysregulated vitamin D catabolism.
This document provides a detailed protocol for the development of a standard curve for the quantification of 24,25-dihydroxyvitamin D₂ (24,25(OH)₂VD₂) in serum or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Vitamin D₂ Metabolic Pathway
The metabolism of Vitamin D₂ (ergocalciferol) is a multi-step process primarily occurring in the liver and kidneys. Ergocalciferol is first hydroxylated in the liver to form 25-hydroxyvitamin D₂ (25(OH)D₂), the major circulating form of vitamin D₂. In the kidneys, 25(OH)D₂ can be further hydroxylated to the biologically active form, 1,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂), or to 24,25(OH)₂D₂, a key step in the catabolic pathway.
Caption: Vitamin D₂ Metabolic Pathway.
Experimental Protocol: Standard Curve Development for 24,25(OH)₂VD₂
This protocol outlines the preparation of a standard curve for the quantification of 24,25(OH)₂VD₂ in a surrogate matrix using LC-MS/MS.
Materials and Reagents
-
24,25-Dihydroxyvitamin D₂ certified standard (e.g., from a reputable supplier)
-
Deuterated 24,25-dihydroxyvitamin D₂ (d-24,25(OH)₂VD₂) as an internal standard (IS)
-
LC-MS/MS grade methanol, acetonitrile, water, and isopropanol
-
Formic acid
-
Human serum stripped of endogenous vitamin D metabolites (or a surrogate matrix: 20% human serum in 0.1% bovine serum albumin in phosphate-buffered saline)
-
Protein precipitation solution (e.g., zinc sulfate (B86663) in methanol)
-
Liquid-liquid extraction solvents (e.g., hexane, methyl-tert-butyl ether (MTBE))
-
Derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD))
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the 24,25(OH)₂VD₂ certified standard in ethanol (B145695) to obtain a final concentration of 1 mg/mL.
-
Working Stock Solution (10 µg/mL): Perform a serial dilution of the primary stock solution with ethanol to create a working stock solution of 10 µg/mL.
-
Internal Standard Stock Solution (1 µg/mL): Prepare a stock solution of d-24,25(OH)₂VD₂ in ethanol at a concentration of 1 µg/mL.
Calibration Standard Preparation
Prepare a series of calibration standards by spiking the surrogate matrix with the working stock solution to achieve the desired concentrations. A typical calibration curve may include the following points:
| Standard Level | Concentration (ng/mL) |
| 1 | 0.2 |
| 2 | 0.5 |
| 3 | 1.0 |
| 4 | 2.5 |
| 5 | 5.0 |
| 6 | 10.0 |
| 7 | 20.0 |
Note: The concentration range should be adjusted based on the expected physiological or experimental concentrations and the sensitivity of the instrument.
Sample Preparation Workflow
The following workflow outlines the steps for preparing the calibration standards for LC-MS/MS analysis.
Caption: Sample Preparation Workflow.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A time-programmed gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40-50 °C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both native and deuterated 24,25(OH)₂VD₂ need to be determined by infusing the individual standards.
Data Analysis
-
Integrate the peak areas for the analyte (24,25(OH)₂VD₂) and the internal standard (d-24,25(OH)₂VD₂).
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (r²).
Quantitative Data Summary
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of 24,25(OH)₂VD₂. The data presented here is adapted from published methods for the analogous vitamin D₃ metabolite and serves as a guideline.[1][2][3]
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Linearity (r²) |
| 24,25(OH)₂VD₂ | 0.2 - 20.0 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |
| 24,25(OH)₂VD₂ | Low | < 10 | < 15 | ± 15 |
| Mid | < 10 | < 15 | ± 15 | |
| High | < 10 | < 15 | ± 15 |
Table 3: Sensitivity
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) |
| 24,25(OH)₂VD₂ | 0.1 - 0.2 |
Conclusion
This application note provides a comprehensive framework for developing a robust and reliable standard curve for the quantification of 24,25-dihydroxyvitamin D₂. The detailed protocol for standard preparation, sample processing, and LC-MS/MS analysis, along with the expected performance characteristics, will enable researchers to accurately measure this important vitamin D metabolite. Adherence to these guidelines will facilitate high-quality data generation, contributing to a deeper understanding of vitamin D₂ metabolism and its clinical significance.
References
Troubleshooting & Optimization
Technical Support Center: 24,25-Dihydroxyvitamin D2 LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂). This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in achieving accurate and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard crucial for this analysis? A1: A SIL internal standard is considered the gold standard for quantitative LC-MS/MS analysis.[1] It is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] However, its different mass allows the mass spectrometer to distinguish it from the target analyte. This corrects for variability in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[1] Deuterated forms of vitamin D, such as d₆-24,25(OH)₂D₃, are commonly used.
Q2: What are "matrix effects" and how can they be minimized? A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, serum). This can lead to ion suppression or enhancement, causing inaccurate quantification.[2][3][4] Strategies to minimize matrix effects include:
-
Efficient Sample Preparation: Use techniques like protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances like phospholipids.[5][6]
-
Chromatographic Separation: Optimize the LC method to separate the analyte from matrix components.[7][8]
-
Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) for vitamin D metabolites as it can be less susceptible to matrix effects and may offer better sensitivity for this class of compounds.[8]
-
Use of a Co-eluting SIL Internal Standard: This is the most effective way to compensate for matrix effects, as the standard is affected in the same way as the analyte.[1][2]
Q3: Is derivatization necessary for analyzing 24,25(OH)₂D₂? A3: While not always mandatory, derivatization is highly recommended for low-concentration vitamin D metabolites like 24,25(OH)₂D₂.[8] Derivatization reagents, such as DMEQ-TAD or PTAD, can significantly enhance ionization efficiency (by 10-fold or more), improve sensitivity, and shift the analyte to a higher mass range, reducing background interference.[9][10][11][12]
Q4: Can I measure 24,25(OH)₂D₂ and other vitamin D metabolites simultaneously? A4: Yes, LC-MS/MS is well-suited for the simultaneous measurement of multiple vitamin D metabolites in a single run.[8][13] This multiplexing capability is a key advantage over immunoassays and allows for a more comprehensive assessment of vitamin D metabolism.[14]
Experimental Workflow and Protocols
A typical workflow for the analysis of 24,25(OH)₂D₂ involves sample preparation, chromatographic separation, and mass spectrometric detection.
Protocol: Sample Preparation
This protocol is a representative example and may require optimization.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of serum or plasma sample.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., d₆-24,25(OH)₂D₃) in a small volume of solvent.[9]
-
Protein Precipitation: Add 150 µL of 0.2 M zinc sulfate followed by 450 µL of methanol, vortexing after each addition.[9]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes.[9]
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add an organic extraction solvent like a hexane/methyl-tert-butyl ether (MTBE) mixture and vortex thoroughly.[9]
-
Evaporation: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at approximately 37 °C.
-
Derivatization: Reconstitute the dried residue in a solution of the derivatizing agent (e.g., 0.1 mg/mL DMEQ-TAD in ethyl acetate) and incubate at room temperature in the dark.[10]
-
Final Reconstitution: Evaporate the derivatization solvent and reconstitute the final residue in the initial mobile phase (e.g., 60:40 methanol/water) for injection.
Protocol: LC-MS/MS Parameters
These parameters serve as a starting point for method development.
| Parameter | Typical Setting |
| LC System | UPLC/HPLC System |
| Column | C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, <2 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | A gradient from ~60% B to >90% B over several minutes.[9] |
| Ionization Source | ESI or APCI, Positive Ion Mode.[8][9] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Example MRM Transitions (with DMEQ-TAD Derivatization)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 24,25(OH)₂D₃ (surrogate) | 762.6 | 468.5 | The m/z 468 fragment is often chosen for its high specificity and lower background.[10][12] |
| d₆-24,25(OH)₂D₃ (IS) | 768.6 | 474.5 | The mass shift reflects the deuterium (B1214612) labels. |
| 25(OH)D₂ (related analyte) | 758.6 | 468.5 | Demonstrates multiplexing capability.[10] |
| 25(OH)D₃ (related analyte) | 746.6 | 468.5 | Demonstrates multiplexing capability.[10] |
Note: The exact m/z values for 24,25(OH)₂D₂ would be different from the D₃ form shown but would follow a similar derivatization and fragmentation pattern. Always optimize transitions using authentic standards.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Methods for Measurement of Vitamin D and its Metabolites in Foods, Fortified Foods, and Dietary Supplements | NIST [nist.gov]
- 8. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 9. lcms.cz [lcms.cz]
- 10. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Technical Support Center: Enhancing 24, 25-dihydroxyvitamin D₂ Detection
Welcome to the technical support center for the sensitive detection of 24, 25-dihydroxyvitamin D₂ (24,25(OH)₂D₂). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and specific method for detecting 24,25(OH)₂D₂?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of 24,25(OH)₂D₂ due to its high sensitivity and specificity.[1][2] This method allows for the chromatographic separation of 24,25(OH)₂D₂ from other vitamin D metabolites, including its isomer 24,25-dihydroxyvitamin D₃, and provides accurate quantification through specific precursor-to-product ion transitions.
Q2: Can immunoassays be used for 24,25(OH)₂D₂ detection?
A2: While immunoassays are commonly used for measuring 25-hydroxyvitamin D, they often lack the specificity and sensitivity required for accurately quantifying 24,25(OH)₂D₂.[3][4] Immunoassays may exhibit cross-reactivity with other vitamin D metabolites, leading to inaccurate results.[3][4] For instance, some immunoassays show significant cross-reactivity with 24,25(OH)₂D₂, which can interfere with the measurement of other vitamin D analytes.[3]
Q3: Why is derivatization recommended for LC-MS/MS analysis of 24,25(OH)₂D₂?
A3: Derivatization is a chemical modification technique used to improve the ionization efficiency and sensitivity of analytes in LC-MS/MS analysis. For vitamin D metabolites like 24,25(OH)₂D₂, which have poor ionization efficiency in their native form, derivatization with reagents such as 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) can significantly enhance the signal intensity, leading to lower limits of detection.[5][6][7][8][9][10]
Q4: What are the expected concentration ranges for 24,25(OH)₂D in serum?
A4: The concentration of 24,25(OH)₂D in serum is generally low and positively correlates with the concentration of 25-hydroxyvitamin D (25(OH)D). In healthy individuals with sufficient vitamin D levels (25(OH)D > 50 nmol/L), a 24,25(OH)₂D concentration of >4.2 nmol/L is often observed.[11] The ratio of 25(OH)D to 24,25(OH)₂D is also a clinically relevant parameter.[11][12][13]
Troubleshooting Guides
Low Signal or Poor Sensitivity in LC-MS/MS
Problem: The signal intensity for 24,25(OH)₂D₂ is low, resulting in a poor signal-to-noise ratio and high limit of quantification (LOQ).
| Potential Cause | Troubleshooting Step |
| Inefficient Ionization | Implement a derivatization step using a reagent like DMEQ-TAD to enhance ionization efficiency.[9][10] |
| Suboptimal Sample Preparation | Optimize the liquid-liquid extraction (LLE) procedure to ensure efficient recovery of 24,25(OH)₂D₂ from the sample matrix. Consider using solvents like hexane (B92381) and methyl tert-butyl ether (MTBE).[7][10] |
| Matrix Effects | Ensure a robust chromatographic separation to minimize co-elution with interfering matrix components. Use a stable isotope-labeled internal standard (e.g., d₆-24,25(OH)₂D₃) to compensate for matrix effects.[5][8][9] |
| Mass Spectrometer Settings | Optimize the mass spectrometer parameters, including collision energy and precursor/product ion selection, for the specific derivatized analyte. |
Poor Chromatographic Resolution
Problem: 24,25(OH)₂D₂ is not adequately separated from its isomers (e.g., 24,25(OH)₂D₃) or other interfering compounds.
| Potential Cause | Troubleshooting Step |
| Inappropriate LC Column | Use a high-resolution column, such as a BEH-Phenyl UPLC column, which is effective for separating vitamin D metabolites.[6][7] |
| Suboptimal Mobile Phase Gradient | Optimize the gradient elution program of the mobile phase (e.g., methanol/water-based) to improve the separation of isomers.[6][7] |
| Column Overloading | Reduce the injection volume or the concentration of the sample to avoid peak broadening and improve resolution. |
High Variability in Results
Problem: High coefficient of variation (CV%) is observed between replicate measurements.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Automate sample preparation steps where possible to minimize manual pipetting errors. Ensure thorough vortexing and consistent incubation times. |
| Lack of Internal Standard | Always use a suitable internal standard added at the beginning of the sample preparation process to account for variability in extraction and derivatization.[5][8][9] |
| Instrument Instability | Perform regular maintenance and calibration of the LC-MS/MS system to ensure consistent performance. |
Method Performance Comparison
The following table summarizes the performance characteristics of different methods for the detection of vitamin D metabolites.
| Method | Analyte | Lower Limit of Quantification (LLOQ) | Inter-assay CV (%) | Intra-assay CV (%) | Key Advantages | Key Limitations |
| LC-MS/MS with DMEQ-TAD Derivatization | 24,25(OH)₂D₃ | 0.25–0.45 nmol/L[5][8] | 4–7%[5][7][8] | 3–4%[7] | High sensitivity and specificity, allows for multiplexing.[6][7] | Requires specialized equipment and expertise. |
| Immunoassay (IDS-iSYS) | 25(OH)D | 10.8 nmol/L[3] | Not specified | Not specified | Automated and high-throughput.[4] | Cross-reactivity with other metabolites, including 37% with 24,25(OH)₂D₂.[3] |
| Immunoassay (Abbott Architect) | 25(OH)D | 8.8 nmol/L[3] | Not specified | Not specified | Automated and widely available.[14][15] | High cross-reactivity with 24,25(OH)₂D₂ (71.4% to 114.2%).[3] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for LC-MS/MS Analysis
This protocol is based on a method utilizing DMEQ-TAD derivatization for the simultaneous analysis of multiple vitamin D metabolites.[7][9][10]
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard solution containing deuterated forms of the analytes (e.g., d₆-24,25(OH)₂D₃).
-
Perform protein precipitation using zinc sulfate (B86663) and methanol.
-
Centrifuge the sample and collect the supernatant.
-
-
Liquid-Liquid Extraction (LLE):
-
Perform LLE on the supernatant using a mixture of hexane and methyl tert-butyl ether (MTBE).
-
Collect the organic phase and dry it under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a solution of DMEQ-TAD in ethyl acetate.
-
Incubate at room temperature in the dark.
-
Dry the derivatized sample and reconstitute it in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines the typical conditions for the analysis of DMEQ-TAD derivatized vitamin D metabolites.[6][7]
-
LC System: Acquity UPLC system
-
Column: BEH-Phenyl UPLC column (1.7 µm, 2.1 x 50 mm)
-
Mobile Phase: Methanol/water-based gradient
-
Mass Spectrometer: Xevo TQ-S mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI) positive mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte. For the DMEQ-TAD adduct of 24,25-(OH)₂D₃, the transition m/z 762 -> 468 is typically monitored.[6][7]
Visualizations
Caption: Workflow for sample preparation, derivatization, and LC-MS/MS analysis.
Caption: Troubleshooting decision tree for low signal intensity in LC-MS/MS.
References
- 1. myadlm.org [myadlm.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 24,25-dihydroxyvitamin D: a new biomarker in non-parathyroid hypercalcemia diagnosis - Clinical Laboratory int. [clinlabint.com]
- 13. 2425D - Overview: 25-Hydroxyvitamin D:24,25-Dihydroxyvitamin D Ratio, Serum [mayocliniclabs.com]
- 14. Two Vitamin D Immunoassays Compared - Clinical Chemistry - mobile.Labmedica.com [mobile.labmedica.com]
- 15. Efficacy of two vitamin D immunoassays to detect 25-OH vitamin D2 and D3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Vitamin D Metabolite Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of vitamin D metabolites, a critical aspect of ensuring accurate and reliable results.
Troubleshooting Guide
Matrix effects, the interference of co-eluting substances from the sample matrix with the ionization of target analytes, can significantly impact the accuracy and precision of vitamin D metabolite analysis.[1][2] This guide provides solutions to common problems encountered during these experiments.
| Issue | Potential Cause | Recommended Solution |
| Poor Signal Intensity / High Signal-to-Noise Ratio | Inefficient Ionization: Vitamin D metabolites can have poor ionization efficiency.[3] Ion Suppression: Co-eluting matrix components, particularly phospholipids (B1166683), can suppress the analyte signal.[4] | Optimize Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects for vitamin D analysis compared to Electrospray Ionization (ESI) and may improve sensitivity.[4][5] Derivatization: Chemical derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can enhance ionization efficiency and signal response.[3][4] |
| Inaccurate Quantification / Poor Reproducibility | Differential Matrix Effects: Even with a stable isotope-labeled internal standard (SIL-IS), slight chromatographic shifts can lead to the analyte and internal standard co-eluting with different matrix components, causing varied ion suppression.[4] Variable Matrix Composition: Inconsistent matrix composition between samples can lead to variability in signal suppression or enhancement.[2] | Use Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is representative of the study samples to compensate for consistent matrix effects.[4] Improve Sample Cleanup: Implement rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to effectively remove interfering matrix components.[4][6] |
| Peak Tailing or Splitting | Chromatographic Interference: Co-eluting matrix components can interfere with the chromatographic separation of the analyte. | Optimize Chromatography: Adjust the mobile phase composition, gradient, or switch to a different column chemistry (e.g., Pentafluorophenyl - PFP) to improve the separation of vitamin D metabolites from interfering compounds.[3] |
| Inconsistent Internal Standard (IS) Response | IS Instability: The internal standard may be degrading during sample preparation or storage. Differential Ionization: The IS may not be experiencing the same matrix effects as the analyte. | Assess IS Stability: Ensure the stability of the internal standard under the applied experimental conditions.[3] Use a Co-eluting SIL-IS: A stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for compensating for matrix effects as it experiences similar ionization suppression or enhancement.[4] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of vitamin D analysis?
A1: Matrix effects refer to the alteration of the ionization efficiency of a target analyte, such as a vitamin D metabolite, by co-eluting compounds present in the sample matrix.[3][4] The "matrix" comprises all components in the sample other than the analyte, including proteins, lipids, salts, and phospholipids.[4] These effects can manifest as either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can significantly compromise the accuracy, precision, and sensitivity of the analysis.[1][2]
Q2: What are the primary causes of matrix effects in biological samples like serum and plasma?
A2: In biological matrices such as serum and plasma, phospholipids are a major contributor to matrix effects, particularly ion suppression in LC-MS/MS analysis.[1][4] Other endogenous compounds, dosing media, and mobile phase modifiers can also cause these effects.[1] The issue arises when these interfering compounds co-elute with the vitamin D metabolites, impacting their ionization in the mass spectrometer source.[1]
Q3: How does a stable isotope-labeled internal standard (SIL-IS) help mitigate matrix effects?
A3: A stable isotope-labeled internal standard, such as a deuterated version of the vitamin D metabolite being analyzed, is considered the gold standard for compensating for matrix effects.[4] Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and is affected by ion suppression or enhancement in a similar manner. By calculating the ratio of the analyte's signal to the internal standard's signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[4]
Q4: Can a SIL-IS completely eliminate problems related to matrix effects?
A4: While highly effective, a SIL-IS may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard. If this shift results in them eluting in regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[4]
Q5: What are the most effective sample preparation techniques to reduce matrix effects?
A5: Effective sample preparation is crucial for minimizing matrix effects. Techniques that are more rigorous than simple protein precipitation are often necessary. These include:
-
Solid-Phase Extraction (SPE): This technique is effective at removing interfering phospholipids and other matrix components.[4]
-
Supported Liquid Extraction (SLE): SLE offers a higher throughput alternative to traditional liquid-liquid extraction (LLE) and is efficient in removing phospholipids.[4][6]
-
Liquid-Liquid Extraction (LLE): A conventional method that can effectively separate analytes from interfering matrix components.[5]
Q6: When should I consider chemical derivatization for vitamin D analysis?
A6: Chemical derivatization should be considered when you experience poor signal intensity or high signal-to-noise ratios, which can be due to the inherently low ionization efficiency of vitamin D metabolites.[3][5] Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly improve the ionization efficiency and sensitivity of the analysis, especially for low-abundance metabolites.[3][4]
Experimental Protocols
Detailed methodologies are essential for reproducing experiments and troubleshooting issues. Below are examples of key experimental protocols for mitigating matrix effects in vitamin D metabolite analysis.
Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)
This protocol is designed to effectively remove phospholipids and other interfering compounds from serum or plasma samples.[4]
-
Sample Pre-treatment: To 100 µL of serum or plasma, add 50 µL of the Vitamin D internal standard solution.
-
Protein Precipitation: Add 200 µL of methanol, vortex for 30 seconds, and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Loading: Load the resulting supernatant onto an SLE cartridge.
-
Elution: Elute the analytes from the cartridge using a non-polar solvent such as methyl tert-butyl ether (MTBE).
Protocol 2: Sample Preparation with Derivatization using PTAD
This protocol includes a derivatization step to enhance the ionization efficiency of vitamin D metabolites.[4]
-
Sample Pre-treatment: To 100 µL of plasma, add 50 µL of a 20.0 ng/mL solution of the deuterated internal standard.
-
Protein Precipitation & LLE: Add 600 µL of a methanol/acetonitrile (80/20) mixture, vortex, and centrifuge. Extract the supernatant with n-hexane.
-
Evaporation: Transfer the n-hexane layer to a clean tube and evaporate it to dryness under a stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried residue with the derivatizing agent, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
-
Analysis: Inject the derivatized sample into the LC-MS/MS system.
Visualizing Workflows
Diagrams can clarify complex experimental workflows and logical relationships.
Caption: Workflow for Vitamin D analysis with matrix effect mitigation.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. eijppr.com [eijppr.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
interference from 3-epi-25(OH)D3 in 24, 25-Dihydroxy VD2 measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vitamin D metabolites. The focus is on addressing potential interference from 3-epi-25(OH)D3 in the measurement of 24,25-dihydroxyvitamin D2 [24,25(OH)2D2].
Frequently Asked Questions (FAQs)
Q1: What is 3-epi-25(OH)D3 and why is it a concern in vitamin D metabolite analysis?
A1: 3-epi-25(OH)D3 is an isomer (epimer) of 25-hydroxyvitamin D3 [25(OH)D3], differing only in the stereochemical orientation of the hydroxyl group at the C-3 position.[1] It is a naturally occurring metabolite that can be found in significant concentrations in human serum, particularly in infants and pregnant women.[1][2] The structural similarity to other vitamin D metabolites, including 24,25(OH)2D2, can lead to analytical interference, potentially causing inaccurate measurements.[3][4]
Q2: How does 3-epi-25(OH)D3 interfere with the measurement of 24,25(OH)2D2?
A2: Interference from 3-epi-25(OH)D3 in 24,25(OH)2D2 measurements can occur through two primary mechanisms depending on the analytical method used:
-
Immunoassays: Antibodies used in immunoassays may exhibit cross-reactivity with 3-epi-25(OH)D3 due to its similar structure to the target analyte.[5][6] This can lead to an overestimation of the 24,25(OH)2D2 concentration. The degree of cross-reactivity can vary significantly between different immunoassay kits.[2][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In LC-MS/MS analysis, 3-epi-25(OH)D3 is an isobar of 25(OH)D3, meaning they have the same mass-to-charge ratio and can produce similar fragment ions.[7] If the chromatographic method does not adequately separate 3-epi-25(OH)D3 from other vitamin D metabolites, it can co-elute and contribute to the signal of the analyte of interest, leading to inaccurate quantification.[8][9]
Q3: Which analytical method is recommended to avoid interference from 3-epi-25(OH)D3?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for vitamin D metabolite analysis due to its high specificity and sensitivity.[8][10] However, it is crucial to use an LC-MS/MS method that has been specifically developed and validated to chromatographically separate 3-epi-25(OH)D3 from other vitamin D metabolites.[7][11]
Troubleshooting Guide
Issue: Unexpectedly High 24,25(OH)2D2 Results
If you are observing unexpectedly high concentrations of 24,25(OH)2D2 in your samples, consider the following troubleshooting steps:
Step 1: Review Your Analytical Method
-
Immunoassay Users:
-
Check the manufacturer's package insert for information on the cross-reactivity of the antibody with 3-epi-25(OH)D3 and other vitamin D metabolites.[12]
-
If this information is not available, consider running a cross-reactivity experiment by analyzing a known concentration of 3-epi-25(OH)D3 standard with your assay.
-
-
LC-MS/MS Users:
-
Verify that your chromatographic method is capable of separating 3-epi-25(OH)D3 from 24,25(OH)2D2 and other relevant metabolites. Standard C18 columns may not provide adequate separation.[8] Consider using alternative column chemistries such as pentafluorophenyl (PFP) or cyano (CN) phases.[4][7]
-
Review your peak integration to ensure that there is no co-elution.
-
Step 2: Sample-Specific Considerations
-
Be aware that infants, newborns, and pregnant women can have physiologically high levels of 3-epi-25(OH)D3.[2] If your study involves these populations, using a method that specifically quantifies or separates this epimer is critical.
Step 3: Method Validation and Quality Control
-
Incorporate quality control materials with known concentrations of 3-epi-25(OH)D3 to monitor the performance of your assay.
-
Participation in external quality assessment schemes, such as the Vitamin D External Quality Assessment Scheme (DEQAS), is highly recommended to ensure the accuracy of your measurements.[13]
Data Presentation
Table 1: Cross-Reactivity of Various Immunoassays with 3-epi-25(OH)D3
| Immunoassay Platform | Reported Cross-Reactivity with 3-epi-25(OH)D3 | Reference |
| Roche Elecsys (CPB) | ~51% with exogenous addition, minimal with endogenous | [14] |
| Beckman Coulter | Significant cross-reactivity observed | [2] |
| Roche | Significant cross-reactivity observed | [2] |
| Abbott Architect | Minimal cross-reactivity | [6] |
| Siemens Centaur | Minimal cross-reactivity | [6] |
| IDS iSYS | Minimal cross-reactivity | [6] |
Note: Cross-reactivity can vary between lots and is subject to change. Always refer to the manufacturer's most recent product information.
Experimental Protocols
Key Experiment: LC-MS/MS Method for the Separation of Vitamin D Metabolites
This is a generalized protocol for the analysis of vitamin D metabolites, including the critical separation of 3-epi-25(OH)D3.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of serum or plasma, add an internal standard solution containing deuterated analogs of the analytes (e.g., d6-24,25(OH)2D3).[11]
-
Precipitate proteins by adding a solution such as zinc sulfate (B86663) and methanol (B129727).
-
Vortex and centrifuge the sample.
-
Extract the supernatant containing the vitamin D metabolites using a non-polar solvent like hexane (B92381) or methyl tert-butyl ether (MTBE).[11][15]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Separation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A column capable of resolving epimers, such as a Phenomenex Kinetex PFP (pentafluorophenyl) or an Agilent Zorbax SB-CN column.[4][7]
-
Mobile Phase: A gradient of methanol and water, often with a modifier like formic acid.[7][15]
-
Flow Rate: Typically in the range of 0.4-0.8 mL/min.
-
Gradient: A shallow gradient is often employed to achieve baseline separation of the epimers.[7]
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[16]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high selectivity and sensitivity.
Visualizations
Caption: Vitamin D metabolism and analytical workflow.
Caption: Troubleshooting logic for high 24,25(OH)2D2 results.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. nvkc.nl [nvkc.nl]
- 7. sciex.com [sciex.com]
- 8. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. eflm.eu [eflm.eu]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Candidate Reference Measurement Procedure for the Determination of 24R,25-Dihydroxyvitamin D3 in Human Serum using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry | NIST [nist.gov]
Technical Support Center: Analysis of 24,25-dihydroxyvitamin D₂
Welcome to the technical support center for the analysis of 24,25-dihydroxyvitamin D₂ (24,25(OH)₂D₂). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly the resolution of isobaric interferences.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of isobaric interference in the LC-MS/MS analysis of 24,25(OH)₂D₂?
A1: Isobaric interferences in vitamin D analysis arise from compounds that have the same nominal mass-to-charge ratio (m/z) as the analyte of interest, in this case, 24,25(OH)₂D₂. These interferences can co-elute with the target analyte, leading to inaccurate quantification.[1][2][3] The most common sources of isobaric interference for dihydroxyvitamin D metabolites include:
-
Epimers: Stereoisomers that differ in configuration at one chiral center. For vitamin D metabolites, the C-3 epimer is a significant interferent.[1][4][5]
-
Other Dihydroxylated Vitamin D Metabolites: Various isomers of dihydroxyvitamin D, such as 1,25-dihydroxyvitamin D, can be isobaric and may not be fully resolved chromatographically without optimized methods.[6]
-
Endogenous Bile Acid Precursors: Compounds like 7α-hydroxy-4-cholesten-3-one (7αC4) are known endogenous isobars that can interfere with the analysis of vitamin D metabolites.[1][2]
-
Exogenous Pharmaceutical Compounds: Certain drug metabolites can be isobaric with vitamin D metabolites. For instance, 1α-hydroxyvitamin-D3 is an exogenous pharmaceutical compound that can cause interference.[2]
-
Matrix Components: Complex biological matrices like serum can contain numerous endogenous compounds that may be isobaric with the target analyte.[7][8]
Q2: How can I confirm if my analysis is affected by isobaric interference?
A2: Several indicators can suggest the presence of isobaric interference:
-
Poor Peak Shape: Unexplained peak fronting, tailing, or the appearance of shoulders on your chromatographic peak can indicate the presence of a co-eluting compound.
-
Inconsistent Ion Ratios: When using multiple reaction monitoring (MRM), a significant deviation in the ratio of quantifier to qualifier ions from that of a pure standard is a strong indicator of interference.
-
Inaccurate Quality Control (QC) Samples: Consistent failure of QC samples, especially at the low end of the calibration curve, may point towards an underlying interference issue.
-
High-Resolution Mass Spectrometry (HRMS): Employing HRMS can reveal the presence of multiple isobaric compounds within a single chromatographic peak that would be indistinguishable on a lower-resolution instrument.[7][9]
Q3: What are the primary strategies to resolve isobaric interferences?
A3: The two main strategies for resolving isobaric interferences are improving chromatographic separation and employing advanced mass spectrometry techniques.
-
Chromatographic Resolution: This is the most common and often most effective approach. It involves optimizing the liquid chromatography (LC) method to physically separate the analyte from the interfering compounds before they enter the mass spectrometer.[5] This can be achieved by adjusting the mobile phase composition, gradient profile, flow rate, and column temperature, or by selecting a more appropriate column chemistry (e.g., chiral columns, different stationary phases).[1][4][10]
-
Advanced Mass Spectrometry Techniques: When chromatographic separation is insufficient, techniques like differential ion mobility spectrometry (DMS) can be used. DMS separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation before mass analysis.[7][9] High-resolution mass spectrometry can also distinguish between compounds with very small mass differences.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your 24,25(OH)₂D₂ analysis.
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (fronting, tailing, or split peaks) | Co-elution of an isobaric interferent. | Optimize the chromatographic gradient to better separate the analyte from the interferent. Experiment with different stationary phases (e.g., C18, PFP) or consider using tandem columns.[1][4] |
| Column degradation or contamination. | Replace the guard column and, if necessary, the analytical column. Ensure proper sample clean-up to minimize matrix effects. | |
| Inaccurate results for low-concentration samples | Presence of a low-level, co-eluting isobaric interferent. | Enhance chromatographic resolution. Consider chemical derivatization to shift the m/z of the analyte away from the interference.[11][12] |
| Ion suppression from matrix components. | Improve the sample preparation method to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized. | |
| Qualifier/Quantifier ion ratio is out of range | An isobaric compound is contributing to one of the MRM transitions. | Review the fragmentation patterns of potential isobars. Select more specific and unique MRM transitions for your analyte. If possible, use a high-resolution mass spectrometer to confirm the elemental composition of the interfering ion. |
| Inability to separate C-3 epimers from 24,25(OH)₂D₂ | The chosen chromatographic method lacks the necessary selectivity. | Employ a chiral column specifically designed for separating stereoisomers.[1][3] Alternatively, optimize the existing method by using sub-2 µm particle columns for higher efficiency and adjusting the mobile phase and temperature. Cooling the column can sometimes improve the resolution of epimers.[4] |
Experimental Protocols
Below are detailed methodologies for key experiments involved in the analysis of 24,25(OH)₂D₂.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of serum or plasma, add an internal standard solution.
-
Add a protein precipitation agent, such as acetonitrile (B52724) or methanol, and vortex thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add an extraction solvent (e.g., hexane (B92381) or methyl tert-butyl ether), vortex, and centrifuge to separate the layers.
-
Carefully transfer the organic (upper) layer containing the vitamin D metabolites to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Chromatographic Separation
-
Column: A high-resolution reversed-phase column (e.g., C18, 1.8 µm particle size) is often suitable. For epimer separation, a chiral column may be necessary.[1][2]
-
Mobile Phase A: Water with a modifier like formic acid or ammonium (B1175870) formate.
-
Mobile Phase B: Methanol or acetonitrile with the same modifier.
-
Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The exact gradient profile needs to be optimized for the specific column and analytes.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for UHPLC systems.
-
Column Temperature: Can be controlled to fine-tune separation. Cooling the column has been shown to improve the resolution of some epimers.[4]
Mass Spectrometry Conditions
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is commonly used.[8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for 24,25(OH)₂D₂ and its internal standard must be determined by infusing pure standards. It is crucial to select transitions that are unique to the analyte to minimize interference.
| Parameter | Example Value |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Cone Gas Flow | 50 - 150 L/hr |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Collision Gas | Argon |
Note: These are example parameters and must be optimized for the specific instrument being used.
Visualizations
Caption: Experimental workflow for 24,25(OH)₂D₂ analysis.
Caption: Troubleshooting logic for isobaric interferences.
References
- 1. researchgate.net [researchgate.net]
- 2. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Misleading measures in Vitamin D analysis: a novel LC-MS/MS assay to account for epimers and isobars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilizing cooled liquid chromatography and chemical derivatization to separate and quantify C3-epimers of 25-hydroxy vitamin D and low abundant 1α,25(OH)2D3: application in a pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the isobaric space of 25-hydroxyvitamin D in human serum: potential for interferences in liquid chromatography/tandem mass spectrometry, systematic errors and accuracy issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 9. On the isobaric space of 25-hydroxyvitamin D in human serum: potential for interferences in liquid chromatography/tandem mass spectrometry, systematic errors and accuracy issues. | Semantic Scholar [semanticscholar.org]
- 10. nacalai.com [nacalai.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Optimization of Derivatization for 24,25-Dihydroxyvitamin D2 Analysis
Welcome to the technical support center for the optimization of derivatization of 24,25-dihydroxyvitamin D2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of 24,25-dihydroxyvitamin D2?
A1: Derivatization is often employed in the analysis of vitamin D metabolites, including 24,25-dihydroxyvitamin D2, for several key reasons:
-
To Enhance Ionization Efficiency: Vitamin D metabolites often exhibit poor ionization efficiency in mass spectrometry (MS) due to the absence of easily ionizable functional groups. Derivatization introduces a charged or easily ionizable tag to the molecule, significantly increasing the signal intensity in MS analysis.[1][2]
-
To Improve Chromatographic Separation: Derivatization can alter the polarity of the analyte, which can lead to better separation from other metabolites and matrix components during liquid chromatography (LC).[3]
-
To Increase Specificity and Reduce Interferences: By increasing the mass of the analyte, derivatization shifts the precursor and product ions to a higher mass region of the spectrum, where there is typically less background noise and interference from the sample matrix.[4][5][6][7]
Q2: What are the most common derivatization reagents for 24,25-dihydroxyvitamin D2?
A2: The most widely used derivatization reagents for vitamin D metabolites, including 24,25-dihydroxyvitamin D2, are those that react with the cis-diene system of the vitamin D structure through a Diels-Alder reaction.[2][8] Common reagents include:
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): A widely used and commercially available reagent that significantly enhances the sensitivity of detection.[1][2][4]
-
4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD): This reagent also improves ionization efficiency and has been successfully used for the simultaneous analysis of multiple vitamin D metabolites.[5][6][9][10]
-
Amplifex™ Diene: A newer reagent designed specifically for LC-MS/MS analysis, which contains a pre-charged group to enhance ionization and sensitivity.[1][3]
-
2-Nitrosopyridine (PyrNO): Another dienophile reagent that has been shown to improve ionization and chromatographic separation.[8]
Q3: What are the critical parameters to optimize in a derivatization reaction?
A3: To achieve optimal and reproducible results, the following parameters of the derivatization reaction should be carefully optimized:
-
Reagent Concentration: The concentration of the derivatizing agent needs to be sufficient to ensure complete derivatization of the analyte.
-
Reaction Time: The incubation time should be long enough to allow the reaction to go to completion.
-
Reaction Temperature: The temperature can influence the rate and efficiency of the derivatization reaction.
-
Solvent: The choice of solvent is crucial for dissolving both the analyte and the derivatization reagent and for facilitating the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal for derivatized 24,25-dihydroxyvitamin D2 | Incomplete derivatization | - Increase the concentration of the derivatization reagent.- Optimize the reaction time and temperature. A study on PTAD derivatization found that incubating at 60°C for 10 minutes provided optimal results.[2]- Ensure the derivatization reagent is not degraded. Prepare fresh solutions. |
| Degradation of the derivatized product | - Minimize the time between derivatization and analysis.[11]- Investigate the stability of the derivatized product under your storage conditions. Some derivatized products are not stable for long periods, even at -20°C.[11][12] | |
| Issues with the LC-MS/MS system | - Confirm the mass transitions for the derivatized analyte are correctly set in the MS method.- Check for any issues with the LC system, such as leaks or blockages. | |
| Poor peak shape or chromatography | Suboptimal chromatographic conditions | - Adjust the mobile phase composition and gradient to improve peak shape.- Ensure the column is appropriate for the separation of the derivatized analyte. A C18 or phenyl-based column is often used.[4] |
| Matrix effects | - Improve sample clean-up to remove interfering substances from the matrix.[13]- Use a stable isotope-labeled internal standard for 24,25-dihydroxyvitamin D2 to compensate for matrix effects. | |
| High background noise or interferences | Contamination from reagents or labware | - Use high-purity solvents and reagents.- Ensure all labware is thoroughly cleaned. |
| Co-eluting matrix components | - Optimize the chromatographic method to separate the analyte from interfering peaks.- Derivatization can help by shifting the analyte to a cleaner region of the mass spectrum.[5][6][7] | |
| Inconsistent or non-reproducible results | Variability in the derivatization reaction | - Precisely control the reaction parameters (reagent concentration, time, temperature).- Ensure thorough mixing of the reaction components. |
| Instability of the analyte or derivatized product | - Process samples consistently and in a timely manner.- Evaluate the stability of the stock solutions and derivatized samples. |
Experimental Protocols
Below are example experimental protocols for derivatization using common reagents. These should be optimized for your specific application.
Protocol 1: Derivatization with DMEQ-TAD
This protocol is adapted from a method for the simultaneous analysis of multiple vitamin D metabolites.[9][10]
-
Sample Preparation: Perform a liquid-liquid extraction of 24,25-dihydroxyvitamin D2 from the sample matrix (e.g., serum).
-
Drying: Dry the organic extract under a stream of nitrogen gas at 37°C.[9][10]
-
Derivatization:
-
Final Steps:
Protocol 2: Derivatization with PTAD
This protocol is based on a method that optimized PTAD derivatization conditions.[2]
-
Sample Preparation: Extract 24,25-dihydroxyvitamin D2 from the sample.
-
Drying: Dry the extract completely.
-
Derivatization:
-
Final Steps:
-
After the reaction, evaporate the solvent and reconstitute the sample in a suitable mobile phase for injection.
-
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for Vitamin D Metabolites
| Reagent | Reaction Principle | Key Advantages | Considerations |
| PTAD | Diels-Alder reaction with the cis-diene | Widely used, commercially available, significantly improves sensitivity.[1][2][4] | Derivatized products may have limited stability.[11][12] |
| DMEQ-TAD | Diels-Alder reaction with the cis-diene | Improves ionization efficiency, allows for simultaneous analysis of multiple metabolites.[5][6][9][10] | Requires a two-step incubation process.[9][10] |
| Amplifex™ Diene | Diels-Alder reaction with a pre-charged dienophile | Specifically designed for MS/MS, offers high sensitivity and selectivity.[1][3] | May be more expensive than other reagents. |
| 2-Nitrosopyridine | Diels-Alder reaction with the cis-diene | Improves ionization and chromatographic separation.[8] | Derivatized products can show poor stability.[11][12] |
Table 2: Optimized Derivatization Parameters from Literature
| Reagent | Analyte(s) | Reagent Concentration | Solvent | Temperature | Time | Reference |
| DMEQ-TAD | 25-OH-D3, 25-OH-D2, 24,25-(OH)2D3 | 0.1 mg/mL | Ethyl acetate | Room Temperature | 30 min + 60 min | [9][10] |
| PTAD | Vitamin D metabolites | 0.4 mg/mL | Ethyl acetate | 60°C | 10 min | [2] |
Visualizations
Caption: General experimental workflow for the derivatization of 24,25-dihydroxyvitamin D2.
Caption: Troubleshooting decision tree for low signal intensity in derivatization experiments.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. academic.oup.com [academic.oup.com]
- 10. waters.com [waters.com]
- 11. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Technical Support Center: Chromatographic Resolution of Vitamin D Epimers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic resolution of vitamin D epimers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Vitamin D epimers.
Problem 1: Poor or no resolution between vitamin D and its C3-epimer.
-
Symptom: Co-elution or overlapping peaks of the vitamin D analyte and its corresponding epimer, leading to inaccurate quantification.[1][2]
-
Potential Cause & Solution:
| Potential Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | Standard C18 columns often fail to provide the necessary selectivity.[1][2] Consider using specialized column chemistries such as Pentafluorophenyl (PFP), Cyano (CN), Cholesterol-based, or Porous Graphitic Carbon columns, which have demonstrated superior performance in separating these epimers.[1][2][3][4] Highly hydrophobic C18 columns with a high carbon load can also be effective.[1] |
| Suboptimal Mobile Phase Composition | The organic modifier and its ratio in the mobile phase are critical.[1] Systematically vary the ratio of organic solvents like methanol (B129727) and acetonitrile. Introducing a third solvent, such as isopropanol (B130326) or tetrahydrofuran, can sometimes enhance selectivity.[5] For instance, a mobile phase of 100% methanol has been successfully used with a cholesterol-based column.[1][3] |
| Isocratic Elution is Insufficient | An isocratic method may not provide enough resolving power. Implement a shallow gradient elution, starting with a lower organic content and gradually increasing it. This can widen the separation window between the closely eluting epimers.[1] |
| Inappropriate Column Temperature | Temperature can influence selectivity. While many separations are performed at ambient or slightly elevated temperatures (e.g., 30°C), temperature optimization can be crucial.[1] Interestingly, one study found that cooling the column to 15°C was necessary to achieve baseline separation of derivatized epimers.[6] |
Problem 2: Peak Tailing.
-
Symptom: Asymmetrical peaks with a "tail," which can affect integration and accuracy.
-
Potential Cause & Solution:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Unwanted interactions between the analytes and residual silanols on silica-based columns can cause tailing. Ensure the mobile phase pH is within the column's stable range to minimize these interactions.[1] |
| Mobile Phase Issues | The addition of a small amount of an acidic modifier, like 0.1% formic acid, to the mobile phase can improve peak shape for vitamin D analytes.[2] |
| Suboptimal Temperature | Increasing the column temperature can sometimes reduce viscosity and improve mass transfer, leading to better peak symmetry.[1] |
Problem 3: Inaccurate Quantification due to Co-eluting Internal Standard.
-
Symptom: Inconsistent and inaccurate results when using a deuterated internal standard (d-IS).
-
Potential Cause & Solution:
| Potential Cause | Recommended Solution |
| Isotope Effect | A slight chromatographic separation between the deuterated and non-deuterated compounds can occur due to the "isotope effect."[2] A shallower gradient around the elution time of the analyte and d-IS can help improve their co-elution.[2] |
| Internal Standard Purity | Verify the chemical and isotopic purity of the deuterated internal standard by checking the Certificate of Analysis and analyzing it alone to ensure it is free from unlabeled analyte.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate vitamin D epimers?
A1: The chromatographic separation of vitamin D epimers, such as 25-hydroxyvitamin D3 and its C3-epimer, is challenging due to their high structural similarity.[1][2] These stereoisomers differ only in the spatial orientation of the hydroxyl group at the third carbon position (C3).[1] This subtle difference results in nearly identical physicochemical properties, leading to co-elution with standard reversed-phase HPLC methods.[1] Since they are also isobaric, they cannot be distinguished by mass spectrometry alone, necessitating chromatographic separation for accurate quantification.[4][7][8]
Q2: What type of chromatography is best for vitamin D epimer separation?
A2: While various techniques can be used, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for its sensitivity and specificity.[4][9] Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and better resolution than traditional HPLC.[10] Supercritical Fluid Chromatography (SFC) has also been shown to provide excellent resolution and can be a cost-effective alternative.[4][11][12]
Q3: Can derivatization help in the separation of vitamin D epimers?
A3: Yes, chemical derivatization can be employed. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can enhance ionization efficiency for LC-MS/MS analysis.[2][13] However, it's important to note that derivatization can alter the chromatographic behavior, and methods optimized for native compounds may not work for their derivatized counterparts. For instance, one study found that after PTAD derivatization, a cooled C18 column was required for epimer separation, a condition not needed for the underivatized forms.[6]
Q4: What are the key parameters to consider when developing a method for vitamin D epimer separation?
A4: The most critical parameters are the choice of the stationary phase (column), the composition of the mobile phase (organic modifiers and additives), and the column temperature. These factors significantly influence the selectivity and resolution of the separation.[1] Gradient elution is often preferred over isocratic conditions for complex samples.[1][3]
Experimental Protocols & Data
Below are summarized experimental conditions from various successful separations of vitamin D epimers.
Table 1: HPLC and UHPLC Methods for Vitamin D Epimer Separation
| Parameter | Method 1[3] | Method 2[8][14] | Method 3[7] | Method 4[5] |
| Analytes | Vitamin D2/D3, 25(OH)D2/D3 & C3-epimers | 25(OH)D2/D3 & C3-epimers | 25(OH)D2/D3 & C3-epimers | Vitamin D2/D3 metabolites & epimers |
| Column | COSMOCORE 2.6Cholester (2.1 x 150 mm, 2.6 µm) | Raptor FluoroPhenyl (e.g., 100 x 2.1 mm, 2.7 µm) | Agilent InfinityLab Poroshell 120 PFP | Supel™ Carbon LC (10 cm x 2.1 mm, 2.7 µm) |
| Mobile Phase | 100% Methanol (isocratic) | Gradient with water and methanol, both with formic acid | Gradient with water and methanol/acetonitrile, both with formic acid | Isocratic with Tetrahydrofuran/2-Propanol |
| Flow Rate | 0.4 mL/min | Not specified | Not specified | 0.4 mL/min |
| Temperature | 30°C | Not specified | Not specified | 40°C |
| Detection | UV (265 nm) or MS | LC-MS/MS | LC-MS/MS | UV (265 nm) |
Table 2: Supercritical Fluid Chromatography (SFC) for Vitamin D Metabolites
| Parameter | Method 1[11][12] |
| Analytes | Nine vitamin D metabolites including epimers |
| Column | Lux-Cellulose chiral column |
| Mobile Phase | Supercritical CO2 with a methanol co-solvent |
| Detection | MS/MS |
| Key Finding | Achieved superior resolution and selectivity compared to UHPLC-MS/MS methods.[11] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nacalai.com [nacalai.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Utilizing cooled liquid chromatography and chemical derivatization to separate and quantify C3-epimers of 25-hydroxy vitamin D and low abundant 1α,25(OH)2D3: application in a pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 10. benchchem.com [benchchem.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Analysis of multiple vitamin D metabolites by ultra-performance supercritical fluid chromatography-tandem mass spectrometry (UPSFC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. it.restek.com [it.restek.com]
Technical Support Center: Analysis of 24,25-Dihydroxyvitamin D2 Isomers
Welcome to the technical support center for the analysis of 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the co-elution of these challenging compounds.
Troubleshooting Guide: Co-elution of 24,25(OH)₂VD₂ Isomers
The primary challenge in the analysis of 24,25(OH)₂VD₂ is the chromatographic co-elution of its stereoisomers, namely 24(R),25-dihydroxyvitamin D₂ and 24(S),25-dihydroxyvitamin D₂. Due to their nearly identical physicochemical properties, achieving baseline separation requires careful method optimization.
Q1: We are observing a single, broad peak for 24,25(OH)₂VD₂ using our standard C18 column. How can we resolve the 24R and 24S isomers?
A1: Standard C18 columns often lack the selectivity to separate stereoisomers like the 24-hydroxy epimers of vitamin D₂. To achieve resolution, consider the following strategies:
-
Utilize a Specialized Stationary Phase:
-
Chiral Columns: These are specifically designed for the separation of enantiomers and diastereomers. A chiral stationary phase (CSP) can provide the necessary stereospecific interactions to resolve the 24R and 24S isomers.
-
Pentafluorophenyl (PFP) or Fluorophenyl Columns: These columns offer alternative selectivity to C18 phases and have demonstrated success in separating other vitamin D epimers.[1][2]
-
Porous Graphitic Carbon (PGC) Columns: PGC columns separate molecules based on their three-dimensional structure and can be effective for resolving structural isomers.
-
-
Mobile Phase Optimization:
-
Solvent Composition: Systematically vary the ratio of organic modifiers (e.g., methanol, acetonitrile) in your mobile phase.
-
Additives: The addition of small amounts of additives can sometimes enhance selectivity.
-
-
Temperature Optimization: Adjusting the column temperature can alter the thermodynamics of the analyte-stationary phase interaction and may improve resolution.
Q2: We have tried a few different columns with limited success. Are there other approaches to improve the separation of 24,25(OH)₂VD₂ isomers?
A2: Yes, if chromatographic resolution alone is insufficient, derivatization can be a powerful tool.
-
Chemical Derivatization: Derivatizing the hydroxyl groups of the 24,25(OH)₂VD₂ isomers with a chiral derivatizing agent can create diastereomeric derivatives with different chromatographic properties, making them easier to separate on a standard C18 or other achiral column. A commonly used derivatizing agent for enhancing the analysis of dihydroxylated vitamin D metabolites by LC-MS/MS is 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).[3][4]
Q3: Our LC-MS/MS sensitivity for 24,25(OH)₂VD₂ is low, even when we see a peak. How can we improve detection?
A3: Low sensitivity is a common issue for dihydroxylated vitamin D metabolites due to their low physiological concentrations and poor ionization efficiency.
-
Derivatization: As mentioned above, derivatization with reagents like DMEQ-TAD can significantly enhance ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to improved sensitivity.[3][4]
-
Mass Spectrometer Parameters: Optimize ion source parameters (e.g., capillary voltage, gas flows, and temperatures) and collision energies for the specific multiple reaction monitoring (MRM) transitions of your derivatized or underivatized analytes.
-
Sample Preparation: A robust sample preparation procedure is crucial to remove interfering substances from the matrix. This typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]
Frequently Asked Questions (FAQs)
Q1: Why is it important to separate the 24R and 24S isomers of 24,25(OH)₂VD₂?
A1: The stereochemical configuration of vitamin D metabolites can significantly impact their biological activity. While research on the specific functions of 24,25(OH)₂VD₂ isomers is ongoing, studies on other hydroxylated vitamin D₂ metabolites have shown that different epimers can have varying affinities for the vitamin D receptor (VDR) and different metabolic fates.[5][6] For example, 24-epi-1,25-dihydroxyvitamin D₂ (likely the 24R epimer) has been shown to have lower biological activity in some assays compared to its counterpart.[6][7] Therefore, accurate quantification of each isomer is essential for understanding their respective physiological roles.
Q2: What is the metabolic pathway leading to the formation of 24,25(OH)₂VD₂?
A2: 24,25(OH)₂VD₂ is a product of the catabolism (breakdown) of 25-hydroxyvitamin D₂ (25(OH)VD₂). This reaction is catalyzed by the enzyme CYP24A1, a mitochondrial cytochrome P450 enzyme.[8][9][10] CYP24A1 introduces a hydroxyl group at the C24 position of 25(OH)VD₂, leading to the formation of 24,25(OH)₂VD₂.[8][10] This is a key step in regulating the levels of active vitamin D metabolites.[9][10]
Q3: Can we use a deuterated internal standard for the quantification of 24,25(OH)₂VD₂?
A3: Yes, the use of a stable isotope-labeled internal standard, such as deuterated 24,25(OH)₂VD₂, is highly recommended for accurate quantification by LC-MS/MS. The internal standard should be added at the beginning of the sample preparation process to correct for any variability in extraction efficiency, matrix effects, and instrument response.
Data Presentation
Table 1: Comparison of Chromatographic Columns for Vitamin D Epimer Separation
| Column Type | Stationary Phase Chemistry | Principle of Separation | Suitability for 24,25(OH)₂VD₂ Isomers |
| Standard C18 | Octadecylsilane | Hydrophobic interactions | Generally poor resolution of stereoisomers. |
| Chiral | Chiral Selector | Enantioselective/Diastereoselective interactions | High potential for baseline separation. |
| Fluorophenyl/PFP | Pentafluorophenyl | Multiple interaction modes (hydrophobic, pi-pi, dipole-dipole) | Good potential for improved selectivity over C18.[1][2] |
| Porous Graphitic Carbon (PGC) | Graphitic Carbon | Shape selectivity | Good potential for separating structural isomers. |
Experimental Protocols
Protocol 1: General Sample Preparation for 24,25(OH)₂VD₂ Analysis from Serum/Plasma
This protocol provides a general framework for sample preparation. Optimization may be required for your specific application and matrix.
-
Internal Standard Spiking: To 100 µL of serum or plasma, add a known amount of deuterated 24,25(OH)₂VD₂ internal standard.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Add an appropriate organic solvent (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture), vortex, centrifuge, and collect the organic layer. Repeat the extraction for better recovery.
-
SPE: Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode phase). Load the supernatant, wash with a weak solvent to remove interferences, and elute the analytes with a stronger organic solvent.
-
-
Evaporation: Evaporate the collected fraction to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Suggested Starting Method for Chiral HPLC Separation of 24,25(OH)₂VD₂ Isomers
This is a hypothetical starting point based on methods for other vitamin D isomers and requires optimization.
-
Column: A chiral column, for example, a polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol (B130326) or ethanol. The exact ratio will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-40 °C. Temperature can be adjusted to improve resolution.
-
Detection: UV at 265 nm or tandem mass spectrometry for higher sensitivity and specificity.
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2. | Semantic Scholar [semanticscholar.org]
- 6. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [논문]Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 [scienceon.kisti.re.kr]
- 8. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP24A1 - Wikipedia [en.wikipedia.org]
- 10. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 24,25-dihydroxyvitamin D2 MRM Transitions
Welcome to the technical support center for the analysis of 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) using Multiple Reaction Monitoring (MRM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve the accuracy and sensitivity of their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the common sources of high background noise in 24,25(OH)2D2 MRM transitions?
High background noise in the MRM analysis of 24,25(OH)2D2 can originate from several sources, including the sample matrix, sample preparation, chromatographic conditions, and mass spectrometry settings.
Common Sources of Background Noise:
-
Matrix Effects: Biological samples like serum and plasma contain numerous endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and increased background. Phospholipids are a major contributor to matrix effects.
-
Sample Preparation: Incomplete removal of interfering substances during sample preparation is a primary cause of high background. This can include residual proteins, salts, and other small molecules.[1][2]
-
Chromatography: Poor chromatographic separation can lead to co-elution of isobaric compounds or matrix components with 24,25(OH)2D2, resulting in overlapping signals and elevated background.[2] Traditional reversed-phase chemistries, such as C18, may not adequately resolve critical isobaric pairs of vitamin D metabolites.
-
Mass Spectrometry: Suboptimal ionization source conditions, improper selection of precursor and product ions, or the presence of in-source fragmentation can all contribute to increased noise levels. The use of certain mobile phase additives can also impact ionization efficiency and background.[3]
Question 2: How can I optimize my sample preparation to reduce matrix effects and background noise?
Effective sample preparation is crucial for minimizing matrix interference and achieving a clean baseline. A combination of protein precipitation, liquid-liquid extraction (LLE), and/or solid-phase extraction (SPE) is often employed.
Recommended Sample Preparation Strategies:
-
Protein Precipitation (PPT): This is a simple and common first step to remove the bulk of proteins from the sample. Acetonitrile (B52724) is a frequently used precipitation solvent.[1]
-
Liquid-Liquid Extraction (LLE): LLE is effective for further purifying the sample by partitioning the analyte of interest into an organic solvent, leaving polar interferences in the aqueous phase. Common LLE solvents include hexane (B92381) and methyl tertiary butyl ether (MTBE).[4]
-
Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup by utilizing specific sorbent chemistries to retain and elute the analyte, thereby removing a broader range of interferences.
-
Phospholipid Depletion: Specific sample preparation products, like HybridSPE®-PLus plates, can be used to effectively remove phospholipids, which are a significant source of matrix effects.
Detailed Experimental Protocol: Combined Protein Precipitation and Liquid-Liquid Extraction
This protocol is adapted from methods described for the analysis of vitamin D metabolites in serum.[4][5]
-
Sample Aliquoting: In a microcentrifuge tube, add 100 µL of serum or plasma.
-
Internal Standard Spiking: Add the appropriate internal standard (e.g., d6-24,25(OH)2D3) to the sample.[4][5]
-
Protein Precipitation:
-
Add 200 µL of water and 100 µL of 0.1 M HCl.[4]
-
Add 150 µL of 0.2 M zinc sulfate (B86663) followed by 450 µL of methanol, vortexing after each addition.
-
Centrifuge the mixture at 12,000 x g for 10 minutes.[4]
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean glass tube.
-
Add 700 µL of hexane and 700 µL of MTBE, vortexing after each addition.[4]
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic phase to a new sample vial and dry it under a stream of nitrogen at 37°C.[4]
-
Reconstitute the dried extract in an appropriate mobile phase for LC-MS/MS analysis.
-
Workflow for Sample Preparation
Caption: Workflow of a combined protein precipitation and liquid-liquid extraction protocol for vitamin D metabolite analysis.
Question 3: Which chromatographic conditions are optimal for separating 24,25(OH)2D2 from interferences?
Chromatographic separation is key to resolving 24,25(OH)2D2 from isobaric interferences and matrix components. The choice of column chemistry and mobile phase composition is critical.
Key Chromatographic Considerations:
-
Column Chemistry: While C18 columns are widely used, they may not provide sufficient resolution for all vitamin D metabolites. Phenyl-Hexyl, Cyano, and Pentafluorophenyl (F5) stationary phases have shown better selectivity for separating isobaric vitamin D metabolites. For instance, an Ascentis Express F5 stationary phase has been demonstrated to achieve baseline resolution of isobaric vitamin D metabolites.
-
Mobile Phase Composition: The choice of organic modifier and additive can significantly impact peak shape and sensitivity. Methanol has been shown to provide higher resolution for isobaric pairs compared to acetonitrile and ethanol.
-
Mobile Phase Additives: The use of mobile phase additives can enhance ionization and improve peak shape. Ammonium formate (B1220265) has been reported to nearly double the response of vitamin D metabolites compared to formic acid.
Table 1: Comparison of Stationary Phases for Vitamin D Metabolite Separation
| Stationary Phase | Advantage | Reference |
| Pentafluorophenyl (F5) | Provides excellent resolution for isobaric vitamin D metabolites. | |
| Phenyl-Hexyl | Offers alternative selectivity to C18 for structurally similar compounds. | [5] |
| Cyano | Can provide unique selectivity for polar analytes. | |
| C8 / C18 | Widely used but may require longer run times or may not resolve all isomers. | [6][7][8] |
Question 4: How can derivatization help in reducing background noise for 24,25(OH)2D2 analysis?
Derivatization is a chemical modification of the analyte that can improve its chromatographic and mass spectrometric properties, leading to enhanced sensitivity and reduced background noise.
Benefits of Derivatization:
-
Improved Ionization Efficiency: Derivatization agents can introduce a readily ionizable group to the analyte, leading to a significant increase in signal intensity.
-
Reduced Background Interference: By increasing the molecular mass of the analyte, derivatization shifts the precursor ion to a higher m/z range where background noise is often lower.[9]
-
Enhanced Specificity: The fragmentation of the derivatized analyte can produce unique product ions, improving the specificity of the MRM transition.
Common Derivatization Reagents for Vitamin D Metabolites:
-
DMEQ-TAD (4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione): This reagent reacts with the cis-diene moiety of vitamin D metabolites, improving ionization efficiency and reducing background interference.[5][9]
-
PTAD (4-phenyl-1,2,4-triazoline-3,5-dione): Similar to DMEQ-TAD, PTAD enhances the signal intensity of vitamin D metabolites.[10]
Detailed Experimental Protocol: Derivatization with DMEQ-TAD
This protocol is based on a method for the simultaneous analysis of multiple vitamin D metabolites.[4][5][9]
-
Sample Preparation: Perform sample extraction as described in Question 2.
-
Derivatization:
-
Final Preparation:
-
Add 40 µL of ethanol, then dry the derivatized extract under a stream of nitrogen.[5]
-
Reconstitute the final residue in the mobile phase for injection.
-
Logical Flow of Derivatization for Improved Signal-to-Noise
Caption: Comparison of the analytical outcome with and without derivatization for 24,25(OH)2D2 analysis.
Question 5: What are the recommended MRM transitions and mass spectrometer settings for 24,25(OH)2D2?
The selection of appropriate MRM transitions and optimization of mass spectrometer parameters are critical for achieving high sensitivity and specificity.
MRM Transitions:
The exact m/z values for precursor and product ions will depend on whether the native or a derivatized form of 24,25(OH)2D2 is being analyzed. It is essential to optimize these transitions using a pure standard of the analyte.
Table 2: Example MRM Transitions for Derivatized Vitamin D Metabolites
| Analyte | Derivatization Reagent | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 24,25(OH)2D3 Adduct | DMEQ-TAD | 762.6 | 468 | [5] |
| 25(OH)D3 Adduct | DMEQ-TAD | 746.6 | 468 | [9] |
| 25(OH)D2 Adduct | DMEQ-TAD | 758.6 | 468 | [9] |
Note: The m/z 468 fragment ion was chosen for its greater selectivity and lower background compared to other fragments.[5]
Mass Spectrometer Optimization:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.[4] Atmospheric pressure photoionization (APPI) has also been shown to offer high signal intensities and lower detection limits.[11]
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage to maximize the signal for 24,25(OH)2D2.
-
Collision Energy (CE) and Fragmentor Voltage: These parameters should be optimized for each MRM transition to ensure efficient fragmentation and maximize the product ion signal. Optimal values will vary between different instruments.[11]
References
- 1. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 2. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. agilent.com [agilent.com]
- 7. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2 , vitamin D3 , 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
optimizing cone voltage and collision energy for 24, 25-dihydroxy VD2
Welcome to the technical support center for the LC-MS/MS analysis of vitamin D metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for 24,25-dihydroxyvitamin D2 (24,25-(OH)₂VD₂).
Frequently Asked Questions (FAQs)
Q1: Why is the optimization of cone voltage and collision energy crucial for the analysis of 24,25-dihydroxyvitamin D2?
A1: Optimizing the cone voltage and collision energy is critical for achieving the highest sensitivity and specificity in the LC-MS/MS analysis of 24,25-dihydroxyvitamin D2. The cone voltage influences the efficiency of ion sampling from the atmospheric pressure region into the mass spectrometer and can induce in-source fragmentation. The collision energy applied in the collision cell (Q2) is essential for generating specific product ions from the selected precursor ion. An optimized collision energy maximizes the abundance of a specific, stable product ion, which is fundamental for sensitive and reliable quantification using Multiple Reaction Monitoring (MRM).
Q2: What are the typical challenges encountered in the analysis of underivatized 24,25-dihydroxyvitamin D2?
A2: The analysis of underivatized 24,25-dihydroxyvitamin D2 presents several challenges. Due to its lipophilic nature and low circulating concentrations, achieving high sensitivity can be difficult. Furthermore, the presence of isobaric and isomeric compounds, such as other dihydroxyvitamin D metabolites, can interfere with accurate quantification. These challenges underscore the importance of optimized chromatographic separation and mass spectrometric parameters.
Q3: Can I use the same cone voltage and collision energy for 24,25-dihydroxyvitamin D2 as for other vitamin D metabolites?
A3: While the optimal parameters might be similar, it is not recommended to use identical cone voltage and collision energy values for different vitamin D metabolites without verification. Each molecule has a unique stability and fragmentation pattern. Therefore, for the most accurate and sensitive results, it is best practice to perform an independent optimization for each analyte in your assay.
Experimental Protocols
Protocol for Optimization of Cone Voltage and Collision Energy
This protocol describes a systematic approach to determine the optimal cone voltage and collision energy for 24,25-dihydroxyvitamin D2 using a triple quadrupole mass spectrometer.
1. Preparation of Tuning Solution:
-
Prepare a standard solution of 24,25-dihydroxyvitamin D2 in a solvent mixture that is compatible with your LC mobile phase (e.g., 50:50 methanol:water) at a concentration that provides a stable and strong signal (e.g., 100 ng/mL).
2. Infusion and Precursor Ion Identification:
-
Infuse the tuning solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Operate the mass spectrometer in full scan mode to identify the precursor ion of 24,25-dihydroxyvitamin D2. For the underivatized form, this will typically be the protonated molecule [M+H]⁺.
3. Cone Voltage Optimization:
-
Set the mass spectrometer to monitor the identified precursor ion.
-
Perform a cone voltage ramp, acquiring data at incremental voltage steps (e.g., 5 V increments over a range of 10-80 V).
-
Plot the ion intensity of the precursor ion against the cone voltage.
-
The optimal cone voltage is the value that yields the maximum intensity of the precursor ion without significant in-source fragmentation.
4. Collision Energy Optimization:
-
Set the cone voltage to its optimal value.
-
Select the precursor ion in Q1 and perform a product ion scan.
-
Introduce a collision gas (typically argon) into the collision cell.
-
Perform a collision energy ramp, acquiring product ion spectra at incremental energy steps (e.g., 2 eV increments over a range of 5-50 eV).
-
Identify the most abundant and specific product ions.
-
Create an MRM method for the transition of the precursor ion to the selected product ion(s).
-
For each MRM transition, perform a collision energy ramp and plot the product ion intensity against the collision energy.
-
The optimal collision energy is the value that produces the maximum intensity for each specific product ion.
Experimental Workflow for Parameter Optimization
Caption: Workflow for optimizing cone voltage and collision energy.
Data Presentation
Table 1: Expected MRM Transitions for Underivatized 24,25-Dihydroxyvitamin D2
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| 24,25-(OH)₂VD₂ | 429.4 | 411.4 | [M+H-H₂O]⁺ |
| 393.4 | [M+H-2H₂O]⁺ | ||
| 285.2 | [M+H-Side Chain]⁺ | ||
| 267.2 | [M+H-Side Chain-H₂O]⁺ |
Note: These are predicted transitions. The optimal product ion for quantification should be determined empirically based on intensity and specificity.
Table 2: Typical Starting Parameters for Optimization
| Parameter | Typical Range | Step Size |
| Cone Voltage | 10 - 80 V | 5 V |
| Collision Energy | 5 - 50 eV | 2 eV |
Troubleshooting Guide
Issue: Low Sensitivity / No Signal
-
Q: I am not seeing a signal for my 24,25-dihydroxyvitamin D2 standard. What should I check?
-
A:
-
Standard Integrity: Ensure your standard is not degraded. Prepare a fresh dilution from your stock.
-
Infusion Line: Check for clogs or leaks in the infusion line and fittings.
-
MS Tune: Verify that the mass spectrometer is properly tuned and calibrated.
-
Ion Source Parameters: Confirm that the ion source settings (e.g., gas flows, temperature) are appropriate for your mobile phase composition and flow rate.
-
Precursor Ion: Double-check that you are monitoring the correct precursor ion for 24,25-dihydroxyvitamin D2 ([M+H]⁺ at m/z 429.4).
-
-
Logical Flow for Troubleshooting Low Sensitivity
Caption: Troubleshooting pathway for low sensitivity issues.
Issue: Poor Peak Shape in LC-MS/MS
-
Q: My chromatographic peaks for 24,25-dihydroxyvitamin D2 are broad or tailing. How can I improve this?
-
A:
-
Column Choice: Ensure you are using a suitable column for lipophilic compounds, such as a C18 or a pentafluorophenyl (PFP) phase.
-
Mobile Phase: The organic modifier (e.g., methanol, acetonitrile) and additive (e.g., formic acid, ammonium (B1175870) formate) can significantly impact peak shape. Consider optimizing the mobile phase composition.
-
Injection Solvent: The solvent used to dissolve your sample should be of similar or weaker elution strength than your initial mobile phase to prevent peak distortion.
-
Column Contamination: Contaminants from previous injections can affect peak shape. Implement a robust column washing step in your gradient.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.
-
-
Issue: High Background Noise
-
Q: I am observing high background noise in my chromatograms, which is affecting my limit of detection. What are the potential sources and solutions?
-
A:
-
Solvent Contamination: Use high-purity, LC-MS grade solvents and additives. Contaminants in your mobile phase can cause high background.
-
Sample Matrix Effects: Biological samples contain many endogenous compounds that can contribute to background noise. Optimize your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to effectively remove interferences.
-
Plasticizers: Avoid using plastic containers or tubing that can leach plasticizers (e.g., phthalates), which are common sources of background ions.
-
Carryover: Implement a thorough needle wash and a blank injection after high-concentration samples to prevent carryover.
-
Mass Spectrometer Contamination: If the background is persistent, the ion source or the initial ion optics may require cleaning.
-
-
Navigating the Nuances of Vitamin D Analysis: A Guide to Selecting Internal Standards for 24, 25-dihydroxy VD2
For researchers, scientists, and drug development professionals venturing into the precise quantification of vitamin D metabolites, the selection of an appropriate internal standard is a critical step that underpins the accuracy and reliability of experimental data. This technical support center provides a comprehensive guide, including frequently asked questions and troubleshooting advice, to navigate the challenges associated with choosing an internal standard for 24, 25-dihydroxyvitamin D2 (24,25(OH)₂VD₂), a key metabolite in the vitamin D pathway.
The analysis of vitamin D and its metabolites is inherently complex due to their low concentrations in biological matrices and the presence of structurally similar compounds.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering high sensitivity and specificity.[2][3][4] A crucial element of a robust LC-MS/MS method is the use of a suitable internal standard to correct for variations in sample preparation and instrument response.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of 24,25(OH)₂VD₂?
The most suitable internal standard is a stable isotope-labeled version of the analyte itself. For 24,25(OH)₂VD₂, a deuterated form, such as 24,25-dihydroxyvitamin D₂-d₃ or a similar isotopologue, is the preferred choice.[5][6] These standards have nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during extraction, derivatization, and ionization, thus providing the most accurate correction.
Q2: Can 24,25-dihydroxyvitamin D₃ (24,25(OH)₂VD₃) be used as an internal standard for 24,25(OH)₂VD₂ analysis?
While structurally similar, using 24,25(OH)₂VD₃ as an internal standard for 24,25(OH)₂VD₂ is not ideal. Although they are both dihydroxylated forms of vitamin D, their chromatographic behavior and ionization efficiency may differ slightly, potentially leading to inaccuracies in quantification. The use of a stable isotope-labeled analog of the specific analyte of interest (in this case, 24,25(OH)₂VD₂) is always the recommended approach for the most precise results.
Q3: Are there commercially available deuterated internal standards for 24,25(OH)₂VD₂?
Yes, several chemical suppliers offer deuterated analogs of vitamin D metabolites. For instance, 24,25-Dihydroxy Vitamin D₂-D₃ (a mixture of diastereomers) is available and commonly used as an internal standard in analytical and pharmacokinetic research.[5] It is crucial to source these standards from reputable suppliers to ensure their purity and isotopic enrichment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor signal or no peak for the internal standard | Degradation of the standard: Vitamin D metabolites are sensitive to light and heat.[1] | - Store internal standards at the recommended temperature, protected from light.- Prepare working solutions fresh and minimize their exposure to ambient conditions. |
| Incorrect concentration: The concentration of the internal standard may be too low for detection. | - Verify the concentration of the stock and working solutions.- Optimize the spiking concentration to achieve a signal that is easily detectable but does not saturate the detector. | |
| Ion suppression/enhancement: Components of the sample matrix can interfere with the ionization of the internal standard. | - Evaluate and optimize the sample preparation method to effectively remove interfering substances.- Adjust chromatographic conditions to separate the internal standard from co-eluting matrix components. | |
| High variability in internal standard peak area | Inconsistent sample preparation: Variations in extraction efficiency or reconstitution volume can lead to inconsistent internal standard concentrations. | - Ensure precise and consistent execution of all sample preparation steps, including pipetting and vortexing.- Use automated liquid handlers for improved precision if available. |
| Instrument instability: Fluctuations in the mass spectrometer's performance can cause signal variability. | - Perform regular instrument maintenance and calibration.- Monitor system suitability parameters throughout the analytical run. | |
| Internal standard peak co-elutes with an interference | Inadequate chromatographic separation: The analytical column and mobile phase may not be optimal for separating the internal standard from other sample components. | - Modify the chromatographic gradient, mobile phase composition, or select a different column chemistry to improve resolution.- Ensure that the mass spectrometer is operating with sufficient resolution to distinguish between the internal standard and the interfering compound. |
Experimental Workflow for Internal Standard Selection
The following diagram illustrates a logical workflow for selecting and validating an appropriate internal standard for 24,25(OH)₂VD₂ analysis.
Caption: Workflow for selecting an appropriate internal standard.
Detailed Experimental Protocol: A Representative LC-MS/MS Method
While specific parameters will need to be optimized for individual instruments and applications, the following provides a general framework for an LC-MS/MS method for the analysis of 24,25(OH)₂VD₂.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of serum or plasma, add the deuterated internal standard solution.
-
Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol (B129727) containing zinc sulfate).[7]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., hexane (B92381) or methyl-tert-butyl ether).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. Chromatographic Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 or phenyl-hexyl reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier such as formic acid or ammonium (B1175870) formate.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (24,25(OH)₂VD₂) and the internal standard need to be determined and optimized.
By following these guidelines and troubleshooting steps, researchers can confidently select and implement an appropriate internal standard for the accurate and reliable quantification of 24,25-dihydroxyvitamin D₂, a crucial step in advancing our understanding of vitamin D metabolism and its role in health and disease.
References
- 1. zivak.com [zivak.com]
- 2. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. waters.com [waters.com]
impact of mobile phase composition on 24, 25-dihydroxy VD2 signal
Welcome to the technical support center for the analysis of 24, 25-dihydroxyvitamin D2 (24, 25-(OH)₂VD₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis, with a focus on the impact of mobile phase composition on signal intensity in LC-MS applications.
Frequently Asked Questions (FAQs)
Q1: Which organic solvent, methanol (B129727) or acetonitrile (B52724), is better for the analysis of 24, 25-(OH)₂VD₂?
A1: Both methanol and acetonitrile can be used for the analysis of vitamin D metabolites. The choice depends on the specific requirements of your chromatographic separation and detection method.[1][2]
-
Acetonitrile often provides lower back pressure and has a lower UV cutoff, which can be advantageous for UV detection at low wavelengths.[1] It generally has a higher elution strength than methanol when mixed with water.[1][2]
-
Methanol is a protic solvent and can offer different selectivity compared to the aprotic acetonitrile, which can be beneficial for resolving closely eluting compounds like epimers.[2]
For mass spectrometry, the choice of organic solvent can influence ionization efficiency. It is recommended to test both solvents during method development to determine which provides the optimal signal and separation for your specific system.
Q2: What is the role of additives like formic acid and ammonium (B1175870) formate (B1220265) in the mobile phase?
A2: Mobile phase additives are crucial for controlling the pH and ionic strength of the mobile phase, which directly impacts analyte retention, peak shape, and ionization efficiency in mass spectrometry.[3][4][5]
-
Formic acid is commonly used to acidify the mobile phase.[3] A low pH environment can help in the protonation of analytes, which is often favorable for positive mode electrospray ionization (ESI).
-
Ammonium formate acts as a buffer and can significantly enhance the signal of vitamin D metabolites in ESI-MS.[4][6][7] Studies have shown that using ammonium formate can nearly double the response of vitamin D metabolites compared to using formic acid alone.[6]
Q3: How does the mobile phase pH affect the signal of 24, 25-(OH)₂VD₂?
A3: Mobile phase pH is a critical parameter in the analysis of ionizable compounds.[5][8][9] For vitamin D metabolites, which are generally neutral, the primary impact of pH is on the ionization process in the mass spectrometer source.[6] Acidic mobile phases (e.g., using formic acid) are commonly employed to promote the formation of protonated molecules ([M+H]^+) in positive ESI mode, leading to a stronger signal.[4] It is important to maintain a consistent and optimized pH to ensure reproducible retention times and signal intensities.[9]
Q4: Can derivatization improve the signal of 24, 25-(OH)₂VD₂?
A4: Yes, derivatization can significantly enhance the ionization efficiency and signal intensity of vitamin D metabolites.[10][11] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and DMEQ-TAD can be used to derivatize the diene structure of vitamin D, which can lead to improved sensitivity and more robust quantification, especially for low-concentration samples.[10][11]
Troubleshooting Guides
Issue 1: Poor or No Signal for 24, 25-(OH)₂VD₂
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | - Evaluate Organic Solvent: If using acetonitrile, try switching to methanol, or vice versa, to assess the impact on signal intensity.[2]- Add or Optimize Additives: If using only an organic solvent and water, add a modifier like formic acid or ammonium formate. If already using an additive, optimize its concentration. A combination of ammonium formate and formic acid often yields a strong signal.[4][6] |
| Ion Suppression | - Check for Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. Improve sample clean-up using techniques like solid-phase extraction (SPE).[12]- Modify Chromatography: Adjust the gradient to better separate 24, 25-(OH)₂VD₂ from interfering matrix components. |
| Incorrect MS Source Parameters | - Optimize ESI/APCI Settings: Ensure that the capillary voltage, gas flow rates, and temperature of your mass spectrometer's ion source are optimized for 24, 25-(OH)₂VD₂. |
| System Suitability Issues | - Check for Leaks: Ensure there are no leaks in the HPLC system.- Pump Malfunction: Verify that the pumps are delivering the correct mobile phase composition.[13] |
Issue 2: Inconsistent Retention Times
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Unstable Mobile Phase pH | - Use Buffered Mobile Phase: Employ a buffered mobile phase (e.g., with ammonium formate) to maintain a stable pH.[5][8]- Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in pH due to the absorption of atmospheric CO₂. |
| Column Equilibration | - Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Temperature Fluctuations | - Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | - Adjust Mobile Phase pH: Modifying the pH can help to minimize secondary interactions with residual silanols on the column.[5]- Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to reduce silanol (B1196071) activity. |
| Column Overload | - Reduce Injection Volume/Concentration: Inject a smaller amount of the sample to see if the peak shape improves. |
| Contamination | - Flush the Column: A contaminated guard or analytical column can lead to poor peak shape. Flush the column according to the manufacturer's instructions. |
Data Presentation
Table 1: Impact of Mobile Phase Additives on Vitamin D Metabolite Response
| Mobile Phase Additive | Relative Response | Reference |
| Formic Acid | 1.0 | [6] |
| Ammonium Formate | ~2.0 | [6] |
This table summarizes the relative signal intensity of vitamin D metabolites when using different mobile phase additives in LC-MS analysis. The response with formic acid is set as the baseline (1.0).
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for 24, 25-(OH)₂VD₂ Analysis
This protocol provides a general starting point for the analysis of 24, 25-(OH)₂VD₂. Optimization will be required for your specific instrumentation and sample type.
-
Sample Preparation: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).
-
LC Column: A C18 or Phenyl-Hexyl column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.[10]
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.[10]
-
Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 20 µL.
-
MS Detection: Electrospray ionization (ESI) in positive mode. Monitor the appropriate precursor and product ion transitions for 24, 25-(OH)₂VD₂.
Visualizations
Caption: A typical experimental workflow for the analysis of 24, 25-(OH)₂VD₂.
Caption: A troubleshooting guide for addressing poor or no signal for 24, 25-(OH)₂VD₂.
References
- 1. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. fishersci.com [fishersci.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 7. biocompare.com [biocompare.com]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. lcms.cz [lcms.cz]
- 11. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Analysis of 24,25-Dihydroxyvitamin D2
Welcome to the technical support center for the analysis of 24,25-dihydroxyvitamin D2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample storage, experimental protocols, and troubleshooting common issues encountered during the quantification of this important vitamin D metabolite.
Frequently Asked Questions (FAQs) on Sample Stability
Q1: What is the optimal temperature for long-term storage of serum and plasma samples for 24,25-dihydroxyvitamin D2 analysis?
A1: For long-term stability, it is recommended to store serum and plasma samples at -80°C.[1] While some vitamin D metabolites show stability at -20°C for shorter durations, storage at -80°C is the most effective method to minimize degradation over extended periods.[1] Studies on the closely related metabolite, 25-hydroxyvitamin D (25(OH)D), have demonstrated its stability for years at -70°C or -80°C.[1]
Q2: How do repeated freeze-thaw cycles affect the concentration of 24,25-dihydroxyvitamin D2 in my samples?
A2: It is crucial to minimize the number of freeze-thaw cycles. While specific studies on 24,25-dihydroxyvitamin D2 are limited, research on other vitamin D metabolites, such as 25-hydroxyvitamin D, indicates they are relatively stable for up to four freeze-thaw cycles.[1] To maintain sample integrity, it is best practice to aliquot samples into single-use vials after initial processing to avoid repeated freezing and thawing.[1]
Q3: What are the guidelines for short-term storage of samples for 24,25-dihydroxyvitamin D2 analysis?
A3: If immediate freezing is not possible, samples should be stored at 2-8°C and protected from light.[1] Stability for 25-hydroxyvitamin D has been shown for up to 24 hours at this temperature.[1][2] However, it is strongly advised to process and freeze samples as soon as possible after collection. Extended storage at room temperature should be avoided.[1]
Q4: Is there a difference in the stability of 24,25-dihydroxyvitamin D2 in serum versus plasma?
A4: Both serum and plasma (collected with EDTA or heparin) are generally considered suitable for the analysis of vitamin D metabolites.[1] Studies on 25(OH)D have shown no significant difference in concentration between serum and plasma samples.[3]
Summary of Storage Conditions on Vitamin D Metabolite Stability
The following table summarizes the stability of vitamin D metabolites under various storage conditions, primarily based on data for 25-hydroxyvitamin D, which is considered a reliable indicator for other vitamin D metabolites due to its structural similarity and higher concentration.
| Storage Condition | Duration | Analyte | Matrix | Stability | Reference |
| Room Temperature | 4 hours | 25(OH)D | Serum, Plasma | Stable | [3] |
| 2-8°C | 24 hours | 25(OH)D | Serum, Plasma | Stable | [2][3] |
| -20°C | 7 days | 25(OH)D | Serum, Plasma | Stable | [3] |
| -20°C | 2 months | 25(OH)D | Serum | Stable | [2] |
| -80°C | 3 months | 25(OH)D | Serum, Plasma | Stable | [3] |
| -80°C | Long-term | 25(OH)D | Serum, Plasma | Recommended for minimal degradation | [1] |
| Freeze-Thaw Cycles | Up to 4 cycles | 25(OH)D | Serum | Relatively Stable | [1] |
Experimental Protocol: LC-MS/MS for 24,25-Dihydroxyvitamin D2 Quantification
This section provides a detailed methodology for the simultaneous quantification of 24,25-dihydroxyvitamin D2 and other vitamin D metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is adapted from methods developed for the analysis of 24,25-dihydroxyvitamin D3.[4][5]
1. Sample Preparation
-
Protein Precipitation:
-
To 100 µL of serum or plasma, add a deuterated internal standard for 24,25-dihydroxyvitamin D2.
-
Add 150 µL of 0.2 M zinc sulfate (B86663) and 450 µL of methanol.[5]
-
Vortex the mixture thoroughly after the addition of each reagent.[5]
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean tube.[5]
-
-
Liquid-Liquid Extraction (LLE):
-
To the supernatant, add 700 µL of hexane (B92381) and 700 µL of methyl tert-butyl ether (MTBE).[4]
-
Vortex vigorously after the addition of each solvent.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen at 37°C.[4]
-
2. Derivatization (Optional but Recommended for Enhanced Sensitivity)
-
Reconstitute the dried extract in a solution of a derivatizing agent such as 4-phenyl-1,2,4-triazolinedione (PTAD) or DMEQ-TAD.[4][6]
-
Incubate the mixture to allow the derivatization reaction to complete.
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Reconstitute the derivatized (or non-derivatized) sample in an appropriate mobile phase.
-
Inject the sample onto a C18 reversed-phase column for chromatographic separation.[7]
-
-
Mass Spectrometry Detection:
-
Utilize a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Monitor the specific precursor-to-product ion transitions for 24,25-dihydroxyvitamin D2 and its internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Troubleshooting Guide for LC-MS/MS Analysis
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Signal for 24,25-dihydroxyvitamin D2 | 1. Sample Degradation: Improper storage or excessive freeze-thaw cycles. 2. Inefficient Extraction: Suboptimal pH, incorrect solvent ratios, or incomplete phase separation. 3. Poor Ionization: Matrix effects suppressing the analyte signal. 4. Instrument Sensitivity: Mass spectrometer parameters not optimized. | 1. Review sample handling and storage history. Ensure adherence to recommended conditions. 2. Optimize the LLE protocol. Ensure complete protein precipitation. 3. Evaluate matrix effects using pre- and post-extraction spikes. Consider further sample cleanup (e.g., Solid Phase Extraction - SPE). 4. Tune the mass spectrometer specifically for the 24,25-dihydroxyvitamin D2 parent and fragment ions. |
| High Background Noise or Interfering Peaks | 1. Matrix Interference: Co-elution of other endogenous compounds. 2. Contamination: From sample collection tubes, solvents, or labware. 3. Carryover: Residual analyte from a previous injection. | 1. Improve chromatographic separation by adjusting the gradient or using a different column chemistry. 2. Use high-purity solvents and pre-screen all materials. 3. Implement a robust needle wash protocol between injections. |
| Poor Peak Shape | 1. Column Degradation: Loss of stationary phase or blockage. 2. Inappropriate Mobile Phase: Mismatch between sample solvent and mobile phase. 3. Injection Volume: Overloading the column. | 1. Replace the analytical column. Use a guard column to extend column lifetime. 2. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. 3. Reduce the injection volume. |
| Inconsistent Results (Poor Precision) | 1. Inaccurate Pipetting: Especially of the internal standard. 2. Inconsistent Sample Preparation: Variability in extraction or derivatization steps. 3. Instrument Instability: Fluctuations in LC pressure or MS signal. | 1. Calibrate pipettes regularly. 2. Standardize all sample preparation steps. Use an automated liquid handler if available. 3. Perform system suitability tests before each analytical run. Monitor instrument performance throughout the run. |
Visualizations
Vitamin D2 Metabolic Pathway
The following diagram illustrates the metabolic pathway of Vitamin D2, leading to the formation of 24,25-dihydroxyvitamin D2.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. Effect of sample type, centrifugation and storage conditions on vitamin D concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for 24,25-Dihydroxyvitamin D
For researchers, scientists, and professionals in drug development, the accurate quantification of vitamin D metabolites is paramount. This guide provides a detailed comparison of two validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of 24,25-dihydroxyvitamin D, a key catabolite in the vitamin D pathway. While the focus of validated methods in the literature is predominantly on 24,25-dihydroxyvitamin D3, the principles and procedures are generally applicable to the D2 form.
LC-MS/MS is the gold standard for the measurement of vitamin D metabolites, offering high sensitivity and specificity compared to other methods like immunoassays, for which no commercial kits are available for the quantification of 24,25(OH)₂D.[1] This guide will delve into the experimental protocols and performance data of two distinct in-house developed and validated LC-MS/MS methods, referred to as Method 1 and Method 2.
Comparative Performance of Validated LC-MS/MS Methods
The following table summarizes the key performance characteristics of two validated in-house LC-MS/MS methods for the quantification of 24,25-dihydroxyvitamin D₃. These methods, despite differences in sample preparation and analytical conditions, both demonstrate high precision and accuracy.
| Performance Metric | Method 1 (University of Graz) | Method 2 (University of Liège) |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction |
| Chromatography | Different chromatographic separation | Different chromatographic separation |
| Ionization | Different ionization method | Different ionization method |
| Proportional Bias (DEQAS) | 1.0% | 1.0% |
| Systemic Difference (DEQAS) | -0.05% | -0.22% |
| Mean Difference (vs. each other) | -0.2% | -0.2% |
| Constant Bias (vs. each other) | 0.31 nmol/L | 0.31 nmol/L |
| Proportional Bias (vs. each other) | 0.90% | 0.90% |
DEQAS: Vitamin D External Quality Assurance Scheme samples.
Experimental Protocols
Below are the detailed methodologies for the two compared LC-MS/MS methods.
Method 1: Detailed Experimental Protocol
This method utilizes a straightforward protein precipitation step for sample preparation.
Sample Preparation:
-
To 100 µL of serum, add an internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a specific column and mobile phase gradient to achieve chromatographic separation of 24,25-dihydroxyvitamin D from other metabolites.
-
Mass Spectrometry: Utilize a tandem mass spectrometer with a specific ionization source (e.g., APCI or ESI) for detection and quantification. The specific mass transitions for the analyte and internal standard are monitored.
Method 2: Detailed Experimental Protocol
This method involves a more extensive liquid-liquid extraction for sample cleanup.
Sample Preparation:
-
To 100 µL of serum, add an internal standard.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., hexane, methyl-tert butyl ether).
-
Vortex the mixture to facilitate the transfer of the analyte into the organic phase.
-
Separate the organic and aqueous phases by centrifugation.
-
Transfer the organic layer containing the analyte to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a distinct chromatographic column and mobile phase composition to achieve the desired separation.
-
Mass Spectrometry: Employ a tandem mass spectrometer with a different ionization technique than Method 1. Monitor the specific precursor and product ion transitions for quantification.
Experimental Workflow and Signaling Pathways
To visually represent the analytical process, the following diagrams illustrate the general experimental workflow for the validation of an LC-MS/MS method for 24,25-dihydroxyvitamin D and the metabolic pathway of Vitamin D.
References
A Comparative Guide to the Accuracy and Precision of 24,25-Dihydroxyvitamin D2 Assays
For researchers, scientists, and professionals in drug development, the accurate and precise measurement of vitamin D metabolites is crucial for understanding nutrient status, disease pathology, and the efficacy of therapeutic interventions. Among these metabolites, 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) plays a significant role in the catabolism of vitamin D. This guide provides an objective comparison of the primary analytical methods used to quantify 24,25(OH)₂D₂: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (such as ELISA).
Comparison of Assay Performance Characteristics
The selection of an appropriate assay for the quantification of 24,25(OH)₂D₂ depends on a balance of factors including accuracy, precision, sensitivity, and throughput. Below, we present a summary of the performance characteristics of LC-MS/MS and immunoassay methods based on available data.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the measurement of vitamin D metabolites due to its high specificity and sensitivity.[1] It allows for the simultaneous quantification of multiple vitamin D metabolites in a single run.[1][2]
| Performance Metric | Representative Values for 24,25(OH)₂D₃/D₂ Assays |
| Accuracy (Bias) | Mean bias of -2% to -5% compared to reference methods.[2] |
| Intra-assay Precision (CV%) | 4% - 7%[2] |
| Inter-assay Precision (CV%) | 5% - 7%[2] |
| Linearity (r²) | ≥ 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 0.25–0.45 nmol/L[2] |
Immunoassays (ELISA)
Immunoassays offer a higher throughput and are generally less expensive than LC-MS/MS. However, their accuracy can be compromised by cross-reactivity with other vitamin D metabolites.[3] Data specifically for 24,25(OH)₂D₂ assays is limited, and performance can vary between manufacturers. The following table includes data for commercially available kits for 24,25-dihydroxyvitamin D3, which can provide an indication of expected performance.
| Performance Metric | Representative Values for 24,25(OH)₂D₃/D₂ ELISA Kits |
| Intra-assay Precision (CV%) | < 10%[4] |
| Inter-assay Precision (CV%) | < 15%[4] |
| Recovery | 85% - 115%[4] |
| Sensitivity | ~0.469 ng/mL[5][6] |
| Cross-reactivity | High specificity for the target analyte is claimed, but can be a significant issue with some assays. For some 25-OH Vitamin D assays, cross-reactivity with 24,25(OH)₂D₃ can be over 100%.[7] |
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing experimental results. Below are generalized protocols for the two main assay types.
Generalized LC-MS/MS Protocol
Liquid chromatography-tandem mass spectrometry methods for 24,25(OH)₂D₂ typically involve several key steps:
-
Sample Preparation:
-
Protein Precipitation: Serum or plasma samples are treated with a protein precipitating agent, such as acetonitrile (B52724) or methanol, often in the presence of an internal standard (e.g., deuterated 24,25(OH)₂D₂).[8]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant after protein precipitation is subjected to extraction to further purify the analyte and remove interfering substances.[1]
-
-
Chromatographic Separation:
-
The extracted sample is injected into a liquid chromatograph. A C18 or phenyl-hexyl column is commonly used to separate 24,25(OH)₂D₂ from other vitamin D metabolites.[8]
-
A gradient elution with a mobile phase consisting of solvents like methanol, water, and additives such as formic acid or ammonium (B1175870) acetate (B1210297) is employed.[2][9]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) in positive ion mode is a common ionization technique.[8]
-
The analyte is detected using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor ion and its characteristic product ion.[2]
-
Generalized Immunoassay (ELISA) Protocol
Enzyme-Linked Immunosorbent Assays (ELISAs) for 24,25(OH)₂D₂ are typically competitive assays:
-
Sample and Standard Preparation: Samples and standards of known 24,25(OH)₂D₂ concentrations are prepared.
-
Competitive Binding: The samples and standards are added to microplate wells pre-coated with an antibody specific to 24,25(OH)₂D₂. A fixed amount of enzyme-labeled 24,25(OH)₂D₂ is also added. The unlabeled 24,25(OH)₂D₂ in the sample competes with the enzyme-labeled 24,25(OH)₂D₂ for binding to the antibody.
-
Incubation and Washing: The plate is incubated to allow for binding. After incubation, the wells are washed to remove any unbound components.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Signal Detection: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of 24,25(OH)₂D₂ in the sample.
-
Calculation: The concentration of 24,25(OH)₂D₂ in the samples is determined by comparing their absorbance to the standard curve.[5][6]
Visualizing Key Processes
To further clarify the biological context and analytical workflows, the following diagrams are provided.
Caption: Vitamin D Metabolism Pathway.
Caption: General Experimental Workflow.
Conclusion
The choice between LC-MS/MS and immunoassay for the quantification of 24,25-dihydroxyvitamin D2 hinges on the specific requirements of the research or clinical application. LC-MS/MS offers superior accuracy and specificity, making it the preferred method for research and reference applications where precise quantification of individual metabolites is paramount. Immunoassays provide a high-throughput and cost-effective alternative, suitable for large-scale screening, although careful validation and consideration of potential cross-reactivities are essential for reliable results. As the understanding of the roles of various vitamin D metabolites continues to evolve, the demand for accurate and precise analytical methods will undoubtedly increase, driving further innovation in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Human 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) ELISA Kit - Byabscience - ELISA kit/antibody [byabscience.com]
- 5. ardentbio.com [ardentbio.com]
- 6. mybiosource.com [mybiosource.com]
- 7. novamedline.com [novamedline.com]
- 8. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [cora.ucc.ie]
A Comparative Guide to the Quantification of 24,25-Dihydroxyvitamin D2
For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D metabolites is paramount for understanding their physiological roles and clinical significance. Among these, 24,25-dihydroxyvitamin D2 (24,25-(OH)₂D₂) has garnered increasing interest. This guide provides a comparative overview of the analytical methodologies for its quantification, with a focus on linearity and range, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The quantification of 24,25-(OH)₂D₂ is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard due to its high specificity and sensitivity.[1][2][3] While specific performance data for 24,25-(OH)₂D₂ is limited in publicly available literature, data for its structural analog, 24,25-dihydroxyvitamin D3 (24,25-(OH)₂D₃), provides a strong surrogate for assessing expected analytical performance. Other methods, such as immunoassays, are generally not specific for dihydroxylated vitamin D metabolites and can suffer from cross-reactivity.[4]
| Analytical Method | Analyte | Linearity Range | Lower Limit of Quantification (LLOQ) | Key Advantages | Key Limitations |
| UPLC-MS/MS | 24,25-(OH)₂D₃ | 0.4 - 11.6 ng/mL | 0.1 - 0.2 ng/mL | High specificity and sensitivity, ability to multiplex.[5] | Requires derivatization for optimal sensitivity, high initial instrument cost. |
| LC-MS/MS | 24R,25-(OH)₂D₃ | Not explicitly stated, but validated with spiked samples up to 55 nmol/L (~23 ng/mL) | Not explicitly stated | No derivatization required, cost-effective liquid-liquid extraction.[6] | Longer run time compared to UPLC methods. |
| Immunoassays | Total 25-(OH)D | Varies by manufacturer | Varies by manufacturer | High throughput, automated platforms available. | Prone to cross-reactivity with other vitamin D metabolites, including 24,25-(OH)₂D₃, leading to potential overestimation of 25-(OH)D levels.[4] Not specific for 24,25-(OH)₂D₂. |
*Note: Data for 24,25-(OH)₂D₃ is presented as a surrogate for 24,25-(OH)₂D₂ due to the limited availability of specific data for the D₂ metabolite. The analytical behavior of these two epimers in LC-MS/MS is expected to be highly similar.
Experimental Protocols
A robust and sensitive method for the simultaneous quantification of multiple vitamin D metabolites, including 24,25-(OH)₂D₂, involves derivatization followed by UPLC-MS/MS analysis.
Detailed Experimental Protocol for 24,25-(OH)₂D₂ Quantification by UPLC-MS/MS
This protocol is adapted from a validated method for the simultaneous analysis of multiple vitamin D metabolites.[2][5]
1. Sample Preparation
-
To 100 µL of serum or plasma, add an internal standard for 24,25-(OH)₂D₂ (e.g., d6-24,25-(OH)₂D₃).
-
Perform protein precipitation using a solution of zinc sulfate (B86663) in methanol (B129727).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction with a non-polar solvent such as hexane (B92381) or methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract in a solution of a derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD)).
-
Incubate to allow the derivatization reaction to complete. This step enhances the ionization efficiency of the analytes.
3. UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase column suitable for steroid analysis (e.g., C18 or Phenyl-Hexyl).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid or ammonium (B1175870) formate).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for derivatized 24,25-(OH)₂D₂ and its internal standard.
-
Visualizations
Experimental Workflow for 24,25-(OH)₂D₂ Quantification
Caption: Experimental workflow for 24,25-(OH)₂D₂ quantification.
Vitamin D₂ Metabolism Signaling Pathway
Caption: Simplified Vitamin D₂ metabolic pathway.
References
- 1. Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice | Anticancer Research [ar.iiarjournals.org]
- 2. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New study defines analytical performance specifications for 24,25-dihydroxyvitamin D examinations | International Osteoporosis Foundation [osteoporosis.foundation]
- 5. waters.com [waters.com]
- 6. DSpace [cora.ucc.ie]
Navigating the Nuances of Vitamin D Catabolite Quantification: A Comparative Guide to 24,25-Dihydroxyvitamin D2 Analysis
For researchers, scientists, and drug development professionals delving into the intricacies of vitamin D metabolism, the accurate quantification of its catabolites is paramount. Among these, 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) presents a significant analytical challenge due to its low circulating concentrations. This guide provides an objective comparison of analytical methodologies, focusing on the lower limit of quantification (LLOQ), and presents supporting experimental data to aid in the selection of the most appropriate technique.
The primary method for the sensitive and specific quantification of 24,25-dihydroxyvitamin D and its analogs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique has largely superseded older methods like immunoassays, which can suffer from cross-reactivity and lower sensitivity.[3][4] The enhanced specificity of LC-MS/MS allows for the simultaneous measurement of multiple vitamin D metabolites, providing a more comprehensive picture of the vitamin D pathway.[1]
Comparative Performance of Analytical Methods
The LLOQ is a critical performance characteristic of any quantitative assay, representing the lowest concentration of an analyte that can be reliably measured with acceptable precision and accuracy. For 24,25-dihydroxyvitamin D, achieving a low LLOQ is essential for studying its physiological roles and its utility as a biomarker. The following table summarizes the LLOQ and other performance metrics for the quantification of 24,25-dihydroxyvitamin D metabolites reported in various studies.
| Method | Analyte | LLOQ | Linearity Range | Precision (%RSD) | Accuracy (%Bias) | Sample Volume | Reference |
| UPLC-MS/MS with DMEQ-TAD derivatization | 24,25(OH)2D3 | 0.1-0.2 ng/mL | 0.4-11.6 ng/mL | <10% (within-run), <15% (between-run) | -2% to -5% (compared to mean) | 100 µL serum | [5] |
| LC-MS/MS with DMEQ-TAD derivatization | 24,25(OH)2D3 | 0.25-0.45 nmol/L | Not Specified | 4-7% (inter- and intra-assay) | -2% to -5% (for 25-OH-D) | 100 µL serum | [6][7] |
| LC-MS/MS with PTAD derivatization | 24,25(OH)2D3 | 0.1 nmol/L | Not Specified | 4-15% (intra- and inter-assay) | Not Specified | Not Specified | [8] |
| LC-MS/MS with PTAD derivatization | 24,25(OH)2D2 | 0.5 nmol/L | Not Specified | 4-15% (intra- and inter-assay) | Not Specified | Not Specified | [8] |
| LC-MS/MS | 24R,25(OH)2D3 | Not Specified (LOD: concentration with S/N ≥ 3) | Corresponds to LLOQ and ULOQ | LLOQ determined at RSD ≤ 20% | Mean bias of 12.0% relative to NIST values | Not Specified | [4] |
| HPLC-UV | 25OHD2 & 25OHD3 | 10 ng/mL | 5-160 ng/mL | ≤ 9% (intra-assay), <10% (inter-assay) | 1.08% - 1.27% (relative error) | 0.5 mL serum | [9] |
Key Experimental Protocols
The successful quantification of 24,25-dihydroxyvitamin D2 relies on a meticulously executed experimental workflow. The following sections detail the critical steps involved in a typical LC-MS/MS-based method.
Sample Preparation
The initial and most critical phase of the analytical process is the extraction of the vitamin D metabolites from the biological matrix, typically serum or plasma. Common techniques include:
-
Protein Precipitation (PPT): This is a straightforward method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to denature and precipitate proteins.[3]
-
Liquid-Liquid Extraction (LLE): LLE is used to separate the analytes of interest from the sample matrix based on their differential solubilities in two immiscible liquid phases.[3]
-
Solid-Phase Extraction (SPE): SPE provides a more selective extraction by utilizing a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. This method is effective in removing lipids that can cause ion suppression in the mass spectrometer.[10]
A critical step in enhancing sensitivity and chromatographic performance is chemical derivatization. Reagents like 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) are employed to improve the ionization efficiency of the vitamin D metabolites.[6][8]
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to separate 24,25-dihydroxyvitamin D2 from other vitamin D metabolites and endogenous interferences prior to detection.[3] The choice of the stationary phase (e.g., C18 column) and mobile phase composition is optimized to achieve the desired resolution and peak shape.[10]
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantifying low-abundance analytes like 24,25-dihydroxyvitamin D2. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and its stable isotope-labeled internal standard are monitored.
Visualizing the Workflow and Metabolic Pathway
To further elucidate the experimental process and the relevant biological context, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of 24,25-dihydroxyvitamin D2 using LC-MS/MS.
Caption: Simplified metabolic pathway of Vitamin D2 highlighting the formation of 24,25-dihydroxyvitamin D2.
References
- 1. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. DSpace [cora.ucc.ie]
- 5. lcms.cz [lcms.cz]
- 6. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. chromtech.com [chromtech.com]
A Guide to Inter-laboratory Comparison of 24,25-Dihydroxyvitamin D Measurements
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of vitamin D metabolites is crucial for research into bone health, mineral metabolism, and various other physiological processes. Among these metabolites, 24,25-dihydroxyvitamin D [24,25(OH)₂D] is gaining increasing interest as a key catabolite of 25-hydroxyvitamin D (25(OH)D) and a potential biomarker for vitamin D status and disorders related to its metabolism. This guide provides an objective comparison of the performance of methods for measuring 24,25-dihydroxyvitamin D, with a focus on the D3 form due to the availability of inter-laboratory comparison data. While methods for 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂] exist, comprehensive inter-laboratory performance data is not yet available.
Data Presentation: Inter-laboratory Comparison of 24,25(OH)₂D₃ Measurements
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and accurate quantification of vitamin D metabolites. The Vitamin D Standardization Program (VDSP) has conducted inter-laboratory comparison studies to assess the performance of these methods for 24,25(OH)₂D₃. The following table summarizes the performance of six laboratories participating in a VDSP study, comparing their results for Standard Reference Materials (SRMs) against the National Institute of Standards and Technology (NIST) reference measurement procedure.[1]
| Laboratory | Mean Bias (%) vs. NIST (SRM Samples) | Standard Deviation of Bias (%) (DEQAS Samples) |
| Lab 1 | -1.6 | 8 |
| Lab 2 | 10-15 | 15 |
| Lab 3 | 10-15 | 20 |
| Lab 4 | 10-15 | 29 |
| Lab 5 | 36 | 12 |
DEQAS: Vitamin D External Quality Assessment Scheme
These results highlight the variability in performance among different laboratories, even when using the same analytical technique.[1] Factors such as differences in sample preparation, chromatography, and ionization can contribute to these discrepancies.[2] One study comparing two in-house LC-MS/MS methods found a minimal mean difference of -0.2% in 195 patient samples, demonstrating that with careful validation, high agreement can be achieved.[2]
Experimental Protocols: A Generalized LC-MS/MS Method
The following provides a generalized experimental protocol for the simultaneous measurement of 25-hydroxyvitamin D₂, 25-hydroxyvitamin D₃, and 24,25-dihydroxyvitamin D₃, based on common practices in the field.[3][4]
1. Sample Preparation:
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d₆-24,25(OH)₂D₃) is added to the serum or plasma sample.[3][4] This is crucial for accurate quantification by correcting for variations in sample processing and instrument response.
-
Protein Precipitation: Proteins in the sample are precipitated using a solvent like methanol (B129727) or acetonitrile, often with the addition of zinc sulfate.[4]
-
Liquid-Liquid Extraction or Solid-Phase Extraction: The vitamin D metabolites are extracted from the supernatant using an organic solvent (e.g., hexane, methyl-tert-butyl ether) or a solid-phase extraction (SPE) cartridge.[5]
-
Derivatization (Optional but common for enhancing sensitivity): The extracted metabolites may be derivatized, for example, with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or DMEQ-TAD, to improve ionization efficiency and assay sensitivity.[3]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted and prepared sample is injected into a liquid chromatography system, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 or phenyl-hexyl column is commonly used to separate the different vitamin D metabolites based on their polarity.
-
Mass Spectrometric Detection: The separated metabolites are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored for highly selective and sensitive detection.
Mandatory Visualization
Vitamin D Metabolic Pathway
The following diagram illustrates the metabolic pathways for both vitamin D₂ (ergocalciferol) and vitamin D₃ (cholecalciferol), highlighting the formation of their respective 24,25-dihydroxy forms.
Caption: Metabolic pathways of vitamin D₂ and vitamin D₃.
Generalized LC-MS/MS Workflow
This diagram outlines the typical workflow for the analysis of 24,25-dihydroxyvitamin D in a research laboratory setting.
Caption: A typical LC-MS/MS workflow for 24,25(OH)₂D analysis.
References
- 1. Interlaboratory Comparison for the Determination of 24,25-Dihydroxyvitamin D₃ in Human Serum Using Liquid Chromatography with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of two LC-MS/MS methods for the quantification of 24,25-dihydroxyvitamin D3 in patients and external quality assurance samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 24,25-dihydroxyvitamin D2 and 25-hydroxyvitamin D2 for Researchers
This guide provides an objective comparison between 25-hydroxyvitamin D2 (25(OH)D2) and its metabolite, 24,25-dihydroxyvitamin D2 (24,25(OH)2D2). We will delve into their roles in the vitamin D metabolic pathway, their clinical significance, and the methodologies used for their quantification, supported by experimental data.
Introduction to Vitamin D2 Metabolism
Vitamin D2 (ergocalciferol) is a plant-derived form of vitamin D.[1] Once ingested, it is biologically inactive and must undergo a two-step hydroxylation process to become active. The first step occurs in the liver, where vitamin D2 is converted to 25-hydroxyvitamin D2 (25(OH)D2), the primary circulating form of vitamin D and the most common biomarker for vitamin D status.[1][2][3] From the liver, 25(OH)D2 is transported to the kidneys and other tissues for the second hydroxylation step.
The enzyme 1α-hydroxylase (CYP27B1) converts 25(OH)D2 into the biologically active hormone 1,25-dihydroxyvitamin D2 (1,25(OH)2D2).[3] Alternatively, the enzyme 24-hydroxylase (CYP24A1) converts 25(OH)D2 into 24,25-dihydroxyvitamin D2 (24,25(OH)2D2), which has historically been considered an inactive catabolite.[4][5] However, recent research suggests that the measurement of 24,25(OH)2D2, particularly in ratio to 25(OH)D2, provides deeper insights into vitamin D metabolism and catabolism.[6][7]
Functional Roles and Significance
25-hydroxyvitamin D2 (25(OH)D2): The Benchmark for Vitamin D Status
25(OH)D (the sum of D2 and D3 forms) is the established biomarker for assessing a person's overall vitamin D status.[2][3] Its long half-life of approximately 15 days makes it a reliable indicator of vitamin D reserves from both dietary intake and synthesis.[1] As a prohormone, its primary role is to serve as the substrate for the production of the active hormone 1,25(OH)2D, which is crucial for regulating calcium and phosphate (B84403) homeostasis, and consequently, bone health.[8][9] Low levels of 25(OH)D are indicative of vitamin D deficiency, which can lead to conditions like rickets in children and osteomalacia in adults.[9]
24,25-dihydroxyvitamin D2 (24,25(OH)2D2): An Emerging Marker of Catabolism
Traditionally viewed as an inactive byproduct, 24,25(OH)2D2 is now recognized as a valuable marker for vitamin D catabolism.[5][10] The enzyme responsible for its creation, CYP24A1, is a key regulator in preventing the accumulation of toxic levels of active vitamin D.[4] The ratio of 25(OH)D to 24,25(OH)2D is emerging as a more comprehensive indicator of vitamin D receptor (VDR) activity and overall vitamin D metabolic status than 25(OH)D alone.[7]
This ratio is particularly critical in a clinical context for identifying individuals with inactivating mutations in the CYP24A1 gene.[5][11] A deficiency in the CYP24A1 enzyme leads to impaired breakdown of vitamin D metabolites, resulting in elevated 1,25(OH)2D levels, suppressed parathyroid hormone (PTH), and potentially severe hypercalcemia.[4][11] In such cases, the 25(OH)D:24,25(OH)2D ratio is significantly elevated.[10][11]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for these vitamin D metabolites. It is important to note that most clinical assays measure total 25(OH)D (D2 + D3) and total 24,25(OH)2D. The reference ranges can vary based on the population and methodology.
| Parameter | 25-hydroxyvitamin D (Total D2+D3) | 24,25-dihydroxyvitamin D | 25(OH)D to 24,25(OH)2D Ratio |
| Primary Role | Prohormone; Indicator of Vitamin D status[1][2] | Catabolite; Indicator of Vitamin D catabolism[5][10] | Diagnostic marker for CYP24A1 activity[11][12] |
| Typical Serum Levels | Varies widely based on sun exposure, diet, and supplementation. | Positively correlates with 25(OH)D levels.[5] | In healthy individuals, 24,25(OH)2D is ~10-25% of total 25(OH)D.[12] |
| Clinical Reference Ranges | Deficiency: <20 ng/mL (<50 nmol/L)[13] Insufficiency: 20-29 ng/mL (50-74 nmol/L)[13] Sufficiency: ≥30 ng/mL (≥75 nmol/L)[1][13] | A concentration of >4.2 nmol/L is associated with vitamin D sufficiency.[5][10] | Normal Range: 7-23[5][10] Suspicious for CYP24A1 mutation: >80[11] |
| Half-life | ~15 days[1][2] | Shorter than 25(OH)D | Not applicable |
Experimental Protocols: Quantification by LC-MS/MS
The gold-standard methodology for the simultaneous quantification of 25(OH)D2 and 24,25(OH)2D2 in serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][14] This technique offers high sensitivity and specificity, allowing for the accurate measurement and differentiation of various vitamin D metabolites.
General Experimental Workflow:
-
Sample Collection: Serum is collected from blood using a standard red-top tube. The sample is centrifuged within two hours to separate the serum.[11]
-
Sample Preparation: This is a critical step to remove interfering substances. It typically involves:
-
Protein Precipitation: To remove abundant proteins like albumin that bind to vitamin D metabolites.
-
Liquid-Liquid or Solid-Phase Extraction: To further purify and concentrate the analytes.
-
Derivatization (Optional): Some methods use derivatizing agents, such as DMEQ-TAD, to enhance the ionization efficiency and analytical sensitivity of the vitamin D metabolites.[14]
-
-
Chromatographic Separation: The prepared sample is injected into an Ultra-High-Performance Liquid Chromatography (UPLC) system. The different metabolites are separated based on their physicochemical properties as they pass through a chromatography column.[14]
-
Mass Spectrometric Detection: As the separated metabolites exit the UPLC column, they are ionized and enter a tandem mass spectrometer (e.g., a Xevo TQ-S). The instrument selects a specific precursor ion for each metabolite, fragments it, and then detects a specific product ion. This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for precise quantification.[14]
Logical Framework for Clinical Interpretation
The comparison of 24,25-dihydroxy VD2 and 25-hydroxyvitamin D2 levels is most powerful in the diagnostic workup for unexplained hypercalcemia. The ratio of these two metabolites provides a functional readout of the CYP24A1 enzyme's activity.
Conclusion
While 25-hydroxyvitamin D2 remains the cornerstone for assessing a patient's vitamin D stores, 24,25-dihydroxyvitamin D2 is evolving from being considered a mere inactive catabolite to a crucial biomarker for understanding the complete picture of vitamin D metabolism. The ratio of 25(OH)D2 to 24,25(OH)2D2 provides a functional assessment of CYP24A1 enzyme activity, offering a vital diagnostic tool for rare genetic disorders of vitamin D metabolism that can lead to hypercalcemia. For researchers and drug development professionals, considering both metabolites can lead to a more nuanced understanding of vitamin D's complex regulatory pathways and its impact on human health.
References
- 1. 25-Hydroxy Vitamin D2 | Rupa Health [rupahealth.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The 24,25 to 25-Hydroxyvitamin D Ratio and Fracture Risk in Older Adults: The Cardiovascular Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 25-Hydroxyvitamin D2 | C28H44O2 | CID 5710148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 10. researchgate.net [researchgate.net]
- 11. 2425D - Overview: 25-Hydroxyvitamin D:24,25-Dihydroxyvitamin D Ratio, Serum [mayocliniclabs.com]
- 12. Ratio of 25(OH)D-to-24,25(OH)2D: A new test to confirm 24-hydroxylase (CYP24A1) deficiency as the cause of hypercalcemia - Mayo Clinic [mayoclinic.org]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
The 25(OH)D₂ to 24,25(OH)₂D₂ Ratio: A Superior Diagnostic Marker for Vitamin D Status and Metabolism
For researchers, scientists, and drug development professionals, the accurate assessment of vitamin D status is paramount. While serum 25-hydroxyvitamin D (25(OH)D) is the conventional biomarker, emerging evidence strongly supports the diagnostic superiority of the ratio of 25-hydroxyvitamin D₂ (25(OH)D₂) to 24,25-dihydroxyvitamin D₂ (24,25(OH)₂D₂), also known as the Vitamin D Metabolite Ratio (VMR). This guide provides a comprehensive comparison of the VMR with traditional markers, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
The VMR offers a more dynamic and functional assessment of vitamin D metabolism than a static measurement of 25(OH)D alone. It reflects the activity of the key catabolic enzyme, CYP24A1 (25-hydroxyvitamin D-24-hydroxylase), which is crucial for maintaining vitamin D homeostasis. Dysregulation of CYP24A1 is implicated in various pathological conditions, including genetic disorders and chronic diseases.
Comparative Diagnostic Performance
The utility of the 25(OH)D/24,25(OH)₂D ratio has been particularly highlighted in the diagnosis of inactivating mutations in the CYP24A1 gene, a cause of idiopathic infantile hypercalcemia. In healthy individuals, the concentration of 24,25(OH)₂D is typically 10% to 25% of the total 25(OH)D level.[1] Patients with homozygous CYP24A1 mutations exhibit undetectable or very low levels of 24,25(OH)₂D, leading to a significantly elevated 25(OH)D/24,25(OH)₂D ratio.[1]
| Diagnostic Marker | Application | Key Findings | Supporting Data |
| 25(OH)D/24,25(OH)₂D Ratio (VMR) | Diagnosis of CYP24A1 Mutations | A ratio >80 is highly indicative of biallelic CYP24A1 mutations.[1] Ratios between 25 and 80 may be seen in heterozygous carriers or in patients with low vitamin D levels.[1][2] A normal ratio is generally considered to be less than 25.[1][2][3] | In a study of 72 hypercalcemic patients, 20 out of 25 with CYP24A1 variations had biallelic mutations, and their 25-OH-D₃:24,25-(OH)₂D₃ ratio was consistently high.[3] |
| 25(OH)D alone | General Vitamin D Status | While useful for assessing overall vitamin D stores, it does not reflect the metabolic activity of the vitamin D pathway. Levels can be misleading in the context of CYP24A1 mutations, where 25(OH)D may be elevated due to reduced catabolism. | In patients with CYP24A1 deficiency, 25(OH)D levels alone are insufficient for diagnosis and can be confounded by supplementation. |
| 24,25(OH)₂D alone | Indicator of Vitamin D Catabolism | Low levels suggest reduced CYP24A1 activity. A concentration of >4.2 nmol/L is suggested as a cut-off for vitamin D replete status.[4][5] | A study involving 1996 healthy participants and 294 patients established reference intervals and a diagnostic cut-off for 24,25(OH)₂D.[4][5] |
| 1,25(OH)₂D:24,25(OH)₂D Ratio | Assessment of Vitamin D Status | A threshold value of 35 for this ratio showed 80% sensitivity and 78% specificity for identifying vitamin D replete status (25(OH)D ≥ 50 nmol/L) during winter months.[6] | Data from a study of 402 individuals during winter months.[6] |
Vitamin D Metabolic Pathway
The synthesis and catabolism of vitamin D involve a series of hydroxylation steps primarily mediated by cytochrome P450 enzymes. The following diagram illustrates the canonical pathway and the central role of CYP24A1.
Experimental Protocols
The simultaneous quantification of 25(OH)D₂ and 24,25(OH)₂D₂ is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a generalized experimental protocol based on published methods.[7][8][9][10][11]
1. Sample Preparation:
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To 100 µL of serum or plasma, add an internal standard solution containing deuterated analogs of the analytes (e.g., d6-24,25(OH)₂D₃, d3-25(OH)D₃).
-
Precipitate proteins by adding an organic solvent such as acetonitrile (B52724) or methanol.
-
Perform liquid-liquid extraction using a non-polar solvent like hexane (B92381) or methyl tert-butyl ether (MTBE) to isolate the vitamin D metabolites.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
2. Derivatization (Optional but common for enhancing sensitivity):
-
Reconstitute the dried extract in a solution containing a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).[8][11]
-
Incubate to allow for complete reaction.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Reconstitute the derivatized or non-derivatized sample in an appropriate mobile phase.
-
Inject the sample onto a reverse-phase HPLC or UPLC column (e.g., C18 or Phenyl column).
-
Use a gradient elution with a mobile phase typically consisting of a mixture of water, methanol, and/or acetonitrile with additives like formic acid or ammonium (B1175870) formate (B1220265) to achieve separation of the metabolites.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Set specific precursor-to-product ion transitions for each analyte and its corresponding internal standard for accurate quantification.
-
The following diagram outlines the typical workflow for LC-MS/MS analysis of vitamin D metabolites.
Regulation of CYP24A1 and Clinical Implications
The expression of the CYP24A1 gene is tightly regulated, primarily by 1,25-dihydroxyvitamin D₃ (calcitriol) through a negative feedback loop.[12][13] High levels of calcitriol (B1668218) induce the expression of CYP24A1 to promote the catabolism of active vitamin D metabolites and prevent toxicity.[13] Other factors influencing CYP24A1 expression include parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23).[14]
The logical relationship for the diagnostic application of the VMR is depicted below.
References
- 1. Ratio of 25(OH)D-to-24,25(OH)2D: A new test to confirm 24-hydroxylase (CYP24A1) deficiency as the cause of hypercalcemia - Mayo Clinic [mayoclinic.org]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. zivak.com [zivak.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Mouse Cyp24a1 Expression via Promoter-Proximal and Downstream-Distal Enhancers Highlights New Concepts of 1,25-Dihydroxyvitamin D3 Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
A Comparative Analysis of 24,25-dihydroxyvitamin D2 and 1,25-dihydroxyvitamin D2: Biological Activity and Signaling Pathways
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of two key vitamin D2 metabolites: 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) and 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂). The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their respective roles in physiological processes, supported by available experimental data.
Introduction
Vitamin D undergoes a series of hydroxylation steps to become biologically active. The two principal dihydroxylated metabolites of vitamin D2 are 1,25(OH)₂D₂, the hormonally active form, and 24,25(OH)₂D₂, traditionally viewed as a catabolic product. However, emerging research suggests that 24,25(OH)₂D₂ may possess unique biological functions. This guide will delineate the known activities of these two metabolites, focusing on their interaction with the vitamin D receptor (VDR), their roles in bone and mineral homeostasis, and their distinct signaling mechanisms.
Core Comparison of Biological Activities
The biological functions of 1,25(OH)₂D₂ are well-established and are primarily mediated through its high-affinity binding to the nuclear Vitamin D Receptor (VDR). In contrast, 24,25(OH)₂D₂ exhibits a significantly lower affinity for the VDR and is now understood to have distinct biological roles, particularly in bone and cartilage.
Quantitative Data Summary
The following table summarizes the key quantitative differences in the biological activities of 1,25(OH)₂D₂ and 24,25(OH)₂D₂ based on available literature. It is important to note that much of the detailed research has been conducted on the vitamin D3 analogues, and direct comparative data for the D2 forms are less abundant.
| Parameter | 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂) | 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) | Reference |
| Primary Function | Hormonally active form of Vitamin D2; regulates calcium and phosphate (B84403) homeostasis. | Primarily a catabolic product of 25(OH)D2; emerging roles in bone and cartilage health. | [1] |
| VDR Binding Affinity | High affinity (Kd ≈ 0.1 nM for D3 analogue).[2] | Significantly lower affinity. Binding to VDR is weak even at 10⁵-fold higher concentrations than 1,25(OH)₂D₃.[3] | [2][3] |
| Intestinal Calcium Transport | Potent stimulator. | At best, one-half as active as 1,25(OH)₂D₂ (data for 24-epi-1,25(OH)₂D₂).[4] | [4] |
| Bone Mineralization | Promotes mineralization. | May play a role in optimal endochondral bone formation.[1] | [1] |
| Bone Resorption | Stimulates bone resorption. | In fetal rat bone culture, 24-epi-1,25(OH)₂D₂ was five times less active than 1,25(OH)₂D₂ in inducing resorption.[4] | [4] |
| Chondrocyte Regulation | Regulates growth zone chondrocytes.[5] | Regulates resting zone chondrocytes and promotes their differentiation.[5][6] | [5][6] |
Signaling Pathways
The signaling mechanisms of 1,25(OH)₂D₂ and 24,25(OH)₂D₂ are fundamentally different, reflecting their distinct biological roles.
1,25-dihydroxyvitamin D2: The Classical VDR-Mediated Genomic Pathway
1,25(OH)₂D₂ exerts its effects by binding to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby regulating their transcription. This pathway is central to the regulation of calcium and phosphate metabolism.
24,25-dihydroxyvitamin D2: Evidence for a Non-VDR Mediated Pathway
While 24,25(OH)₂D₂ has a very low affinity for the VDR, evidence, primarily from studies on its D3 analogue, suggests it may signal through a distinct membrane receptor, FAM57B2, particularly in chondrocytes. This interaction is proposed to initiate a signaling cascade involving lactosylceramide (B164483) (LacCer) production, which in turn influences chondrocyte maturation and endochondral ossification, a critical process in bone fracture repair.[7][8]
Experimental Protocols
The determination of the biological activities and receptor affinities of vitamin D metabolites relies on a variety of in vitro and in vivo assays.
Vitamin D Receptor Binding Assay (Competitive Radioligand Binding Assay)
This assay is fundamental for determining the binding affinity of a compound to the VDR.
-
Principle: The assay measures the ability of an unlabeled ligand (e.g., 1,25(OH)₂D₂ or 24,25(OH)₂D₂) to compete with a radiolabeled ligand (typically [³H]-1,25(OH)₂D₃) for binding to the VDR. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can be used to calculate the binding affinity (Ki).[9]
-
Materials:
-
Receptor Source: Purified recombinant VDR or tissue homogenates rich in VDR (e.g., chick intestine).[9]
-
Radioligand: High specific activity [³H]-1,25(OH)₂D₃.
-
Competitors: Serial dilutions of 1,25(OH)₂D₂ and 24,25(OH)₂D₂.
-
Assay Buffer: Typically a Tris-HCl based buffer containing agents to stabilize the receptor.
-
Separation Method: Hydroxylapatite or glass fiber filters to separate bound from free radioligand.[9]
-
Detection: Liquid scintillation counting.
-
-
Methodology Workflow:
In Vitro Bioassays for Biological Activity
Cell-based assays are crucial for assessing the functional consequences of VDR activation or other signaling pathways.
-
Cell Culture Models:
-
Endpoints Measured:
-
Gene Expression: Quantification of VDR target gene mRNA (e.g., CYP24A1, osteocalcin) by RT-qPCR.
-
Enzyme Activity: Measurement of alkaline phosphatase activity in osteoblasts.
-
Cell Proliferation and Differentiation: Assays to measure changes in cell number and expression of differentiation markers.
-
Conclusion
References
- 1. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1alpha,25-dihydroxyvitamin D(3) and 24R,25-dihydroxyvitamin D(3) modulate growth plate chondrocyte physiology via protein kinase C-dependent phosphorylation of extracellular signal-regulated kinase 1/2 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Unmasking Hidden Interactions: A Comparative Guide to Antibody Cross-Reactivity with 24,25-Dihydroxyvitamin D2
For researchers, scientists, and drug development professionals, the accuracy of immunoassays is paramount. This guide provides an objective comparison of the cross-reactivity of various commercial antibodies with 24,25-dihydroxyvitamin D2, a critical metabolite in the vitamin D pathway. Understanding this cross-reactivity is essential for the precise quantification of vitamin D analytes and the reliable interpretation of experimental results.
The accurate measurement of vitamin D metabolites is crucial for research into a myriad of physiological processes, from bone metabolism to immune function. Immunoassays, particularly ELISA, are widely used for their convenience and high-throughput capabilities. However, a significant challenge in the field is the potential for cross-reactivity of antibodies with structurally similar vitamin D metabolites. This guide focuses on the cross-reactivity profile of commercially available immunoassays with 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂], providing quantitative data to aid in the selection of the most appropriate assay for your research needs.
Comparative Analysis of Antibody Cross-Reactivity
The cross-reactivity of an antibody to non-target analytes can lead to inaccurate measurements and misinterpretation of results. The following table summarizes the reported cross-reactivity of several commercial immunoassays with 24,25-dihydroxyvitamin D metabolites. It is important to note that manufacturers' definitions and methods for determining cross-reactivity can vary.
| Immunoassay Platform | Manufacturer | Reported Cross-Reactivity with 24,25(OH)₂D₂ | Reported Cross-Reactivity with other metabolites |
| LIAISON® 25 OH Vitamin D TOTAL Assay | DiaSorin | Data not consistently available in public sources. The assay demonstrates 100% cross-reactivity with 25(OH)D₂ and 25(OH)D₃.[1][2] | Minimal interference from C3-epimers.[1] |
| ARCHITECT 25-OH Vitamin D | Abbott | 71.4% to 114.2% | - |
| Elecsys® Vitamin D Total III | Roche | Cross-reactivity is blocked by a specific monoclonal antibody.[3] | 97% with 25(OH)D₂ and 100% with 25(OH)D₃.[2] |
| ADVIA Centaur® Vitamin D Total | Siemens | Not explicitly stated for 24,25(OH)₂D₂. Equimolar measurement of 25(OH)D₂ and 25(OH)D₃.[4] | 121% with 24,25(OH)₂D₃ (for Roche Modular Analytics E170). Minimal (1.1%) with 3-epi-25(OH)D₃.[4] |
| IDS-iSYS 25-Hydroxy Vitamin D | Immunodiagnostic Systems (IDS) | >100% with 24,25-dihydroxyvitamin D₃. | - |
| 25-OH Vitamin D ELISA | BioVendor | <0.3% with 24,25-OH Vitamin D₃. | - |
| VITROS® 25-OH Vitamin D | Ortho Clinical Diagnostics | 37% | - |
Experimental Protocols
Accurate determination of antibody cross-reactivity is crucial for validating an immunoassay. Below is a generalized protocol for assessing the cross-reactivity of an antibody with 24,25-dihydroxyvitamin D2 using a competitive ELISA format.
General Protocol for Cross-Reactivity Assessment by Competitive ELISA
This protocol outlines the fundamental steps to determine the percentage of cross-reactivity. The core principle is to measure the concentration of the cross-reactant that is required to displace 50% of the labeled primary analyte and compare it to the concentration of the primary analyte required for the same displacement.
Materials:
-
Microplate pre-coated with an anti-25(OH)D antibody
-
25(OH)D₂ standard (primary analyte)
-
24,25-dihydroxyvitamin D₂ (cross-reactant)
-
Biotinylated 25(OH)D₂
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer
-
Assay buffer
-
Microplate reader
Procedure:
-
Standard and Cross-Reactant Preparation: Prepare a serial dilution of both the 25(OH)D₂ standard and the 24,25-dihydroxyvitamin D₂ cross-reactant in assay buffer to create a range of concentrations.
-
Competitive Binding: a. Add a fixed concentration of biotinylated 25(OH)D₂ to all wells of the microplate. b. Add the different concentrations of either the 25(OH)D₂ standard or the 24,25-dihydroxyvitamin D₂ cross-reactant to their respective wells. c. Incubate the plate to allow for competitive binding between the unlabeled analyte (standard or cross-reactant) and the biotinylated analyte for the antibody binding sites.
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Enzyme Conjugation: Add Streptavidin-HRP to each well and incubate. The streptavidin will bind to the biotin (B1667282) on the captured 25(OH)D₂.
-
Washing: Repeat the washing step to remove unbound Streptavidin-HRP.
-
Substrate Development: Add TMB substrate to each well. The HRP will catalyze the conversion of TMB, resulting in a color change.
-
Reaction Termination: Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: a. Plot the absorbance values against the log of the concentration for both the 25(OH)D₂ standard and the 24,25-dihydroxyvitamin D₂ cross-reactant. b. Determine the concentration of the 25(OH)D₂ standard that causes 50% inhibition of the maximum signal (IC50). c. Determine the concentration of the 24,25-dihydroxyvitamin D₂ cross-reactant that causes 50% inhibition of the maximum signal (IC50). d. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 25(OH)D₂ / IC50 of 24,25-dihydroxyvitamin D₂) x 100
Visualizing Key Processes
To better understand the context of this guide, the following diagrams illustrate the vitamin D metabolic pathway and a typical experimental workflow for assessing antibody cross-reactivity.
References
- 1. burgan.com.jo [burgan.com.jo]
- 2. Serum 25-hydroxyvitamin D measurement: Comparative evaluation of three automated immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An evaluation of the cross-reactivity of 25 (OH) D3 and 25 (OH) D2 by a widely used 25 (OH) D immunoassay [inis.iaea.org]
- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Agents for the Analysis of 24,25-Dihydroxyvitamin D2
For researchers, scientists, and drug development professionals engaged in the analysis of vitamin D metabolites, the accurate quantification of 24,25-dihydroxyvitamin D2 (24,25-(OH)2D2) is of significant interest. Due to its low endogenous concentrations and poor ionization efficiency in mass spectrometry, chemical derivatization is a critical step to enhance detection sensitivity and selectivity. This guide provides an objective comparison of common derivatization agents, supported by experimental data, to aid in the selection of the most appropriate reagent for your analytical needs.
Performance Comparison of Derivatization Agents
The selection of a derivatization agent can significantly impact the sensitivity and robustness of a 24,25-(OH)2D2 assay. The following table summarizes the performance of several commonly used derivatization agents based on published experimental data. The primary mechanism for the most effective agents is a Diels-Alder reaction with the cis-diene moiety of the vitamin D molecule.
| Derivatization Agent | Chemical Name | Reaction Principle | Signal Enhancement | Limit of Quantification (LOQ) | Key Advantages |
| PTAD | 4-Phenyl-1,2,4-triazoline-3,5-dione | Diels-Alder Cycloaddition | 24- to 276-fold[1] | ~1.0 ng/mL | Widely used, commercially available, good selectivity.[2][3] |
| DMEQ-TAD | 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione | Diels-Alder Cycloaddition | Significant improvement in ionization efficiency[4][5][6] | 0.25–0.45 nmol/L[3][7][8] | High sensitivity, allows for simultaneous analysis of multiple vitamin D metabolites.[3][7][8][9] |
| Amplifex Diene | Proprietary | Diels-Alder Cycloaddition | 3- to 295-fold[10][11] | Not explicitly stated for 24,25-(OH)2D2, but provides tenfold higher S/N than PTAD for 1,25(OH)2D.[12] | Reported as the optimum reagent for profiling multiple metabolites with high sensitivity.[10][11][12] |
| 2-Nitrosopyridine (PyrNO) | 2-Nitrosopyridine | Diels-Alder Cycloaddition | Higher sensitivity than PTAD.[13] | Not explicitly stated for 24,25-(OH)2D2. | Improves ionization and allows for high-resolution chromatographic separation.[13] |
| Isonicotinoyl Chloride (INC) | Isonicotinoyl Chloride | Esterification of hydroxyl groups | Good performance for selected metabolites.[10][11] | Not explicitly stated for 24,25-(OH)2D2. | Targets hydroxyl groups, offering an alternative derivatization strategy.[10][11] |
| FMP-TS | 2-Fluoro-1-methylpyridinium-p-toluenesulfonate | Esterification of hydroxyl groups | Good performance for selected metabolites.[10][11] | Not explicitly stated for 24,25-(OH)2D2. | Targets hydroxyl groups, providing an alternative to diene-specific reagents.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for derivatization of vitamin D metabolites, including 24,25-(OH)2D2, as described in the literature.
PTAD Derivatization Protocol
This protocol is based on a method for the simultaneous quantification of various vitamin D metabolites.
-
Sample Preparation: Extract vitamin D metabolites from the biological matrix (e.g., serum, plasma) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Derivatization Reaction:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of 0.1 g/L PTAD in anhydrous ethyl acetate (B1210297).[2]
-
Vortex the mixture and incubate at 60 °C for 10 minutes. Some protocols suggest incubation at room temperature for 30 minutes.[2]
-
-
Sample Reconstitution:
-
Evaporate the solvent.
-
Reconstitute the derivatized sample in an appropriate solvent mixture, such as 75:25 (v/v) 0.1% formic acid in methanol (B129727) to 0.1% formic acid in water, for LC-MS/MS analysis.[2]
-
DMEQ-TAD Derivatization Protocol
This protocol is adapted from a method for the simultaneous analysis of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D.[5][8]
-
Sample Preparation: Perform LLE to extract the vitamin D metabolites.
-
Derivatization Reaction:
-
Dry the organic phase extract under a stream of nitrogen at 37 °C.[4][5]
-
Add 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate to the dried residue and incubate for 30 minutes at room temperature in the dark.[4][5][12]
-
Add a second 25 µL aliquot of the DMEQ-TAD solution and incubate for an additional 60 minutes.[4][5][12]
-
-
Reaction Quenching and Reconstitution:
-
Add 40 µL of ethanol (B145695) to quench the reaction.[4][5]
-
Evaporate the solvent to dryness.
-
Reconstitute the sample in 60 µL of 60:40 (v/v) methanol/water for injection into the LC-MS/MS system.[4][5]
-
Visualizing the Workflow and Signaling Context
To better understand the analytical process and the biological context of 24,25-(OH)2D2, the following diagrams are provided.
Caption: General experimental workflow for the derivatization and LC-MS/MS analysis of 24,25-(OH)2D2.
References
- 1. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 in human plasma by liquid chromatography-tandem mass spectrometry employing derivatization with a Cookson-type reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [researchworks.creighton.edu]
- 10. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
Navigating the Nuances of Vitamin D Metabolism: A Comparative Guide to Serum 24,25-Dihydroxyvitamin D Analysis
For researchers, scientists, and drug development professionals, a precise understanding of vitamin D metabolism is paramount. While 25-hydroxyvitamin D [25(OH)D] is the established biomarker for vitamin D status, emerging evidence highlights the significance of its catabolite, 24,25-dihydroxyvitamin D [24,25(OH)2D], in providing a more comprehensive assessment of the vitamin D pathway. This guide offers a comparative overview of the reference intervals, analytical methodologies, and clinical interpretation of serum 24,25-dihydroxyvitamin D, with a specific focus on the D2 isoform, to support advanced research and clinical development.
The catabolism of 25(OH)D is primarily mediated by the enzyme CYP24A1, leading to the production of 24,25(OH)2D.[1][2] Consequently, the measurement of serum 24,25(OH)2D can serve as an indicator of vitamin D catabolic status.[1][2] Furthermore, the ratio of 25(OH)D to 24,25(OH)2D is emerging as a valuable tool for identifying individuals with inactivating mutations in the CYP24A1 gene, which can lead to conditions like idiopathic infantile hypercalcemia.[1][2]
Reference Intervals: A Focus on Total and D3 Metabolites
Establishing accurate reference intervals is fundamental for the clinical interpretation of any biomarker. While research has provided insights into reference ranges for total 24,25(OH)2D and the 25(OH)D/24,25(OH)2D ratio, specific reference intervals for serum 24,25-dihydroxyvitamin D2 are not well-established in the literature. Most studies either report on the total concentration of 24,25(OH)2D (the sum of D2 and D3 forms) or focus exclusively on the D3 metabolite due to its endogenous origin in humans.
A significant study by Tang et al. (2017) established reference intervals in a large cohort of healthy young adults using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][3][4] Another study in a general Korean population provided mean concentrations of total 24,25(OH)2D.[5]
| Analyte | Population | Method | Reference Interval | Source |
| Total 24,25(OH)2D | Healthy Young Adults (UK) | LC-MS/MS | 1.1 - 13.5 nmol/L | [6] |
| Ratio of 25(OH)D to 24,25(OH)2D | Healthy Young Adults (UK) | LC-MS/MS | 7 - 23 | [1][2][3][4] |
| Mean Total 24,25(OH)2D | General Korean Population | LC-MS/MS | 1.9 ± 1.1 ng/mL | [5] |
It is crucial to note the absence of dedicated reference intervals for 24,25-dihydroxyvitamin D2. This knowledge gap is significant, particularly when assessing individuals receiving vitamin D2 supplementation.
Analytical Methodologies: A Comparison of LC-MS/MS and Immunoassays
The accurate quantification of 24,25-dihydroxyvitamin D, especially the differentiation between the D2 and D3 forms, is heavily dependent on the analytical method employed.
| Method | Principle | Advantages | Disadvantages |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by mass-based detection. | High specificity and sensitivity; considered the "gold standard."[7][8] Can differentiate between D2 and D3 metabolites.[8] | Higher complexity and cost; requires specialized expertise. |
| Immunoassays (e.g., RIA, ELISA) | Antibody-based detection. | High throughput and automation capabilities; widely available.[9] | Variable cross-reactivity with different vitamin D metabolites, including 24,25(OH)2D, which can lead to inaccurate 25(OH)D measurements.[4][6][10] May not distinguish between D2 and D3 forms.[8] |
Experimental Protocols: A Glimpse into LC-MS/MS Methodology
The "gold standard" for measuring vitamin D metabolites is LC-MS/MS. Below is a generalized workflow representative of a method capable of simultaneously quantifying 25(OH)D2, 25(OH)D3, and 24,25(OH)2D3.
Sample Preparation:
-
Protein Precipitation: Serum or plasma samples are treated with a protein precipitating agent, such as acetonitrile (B52724) or methanol, often containing an internal standard (e.g., deuterated forms of the analytes).
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): The supernatant is subjected to extraction to isolate the vitamin D metabolites from other matrix components.
-
Derivatization (Optional but often necessary for sensitivity): The extracted analytes may be derivatized to enhance ionization efficiency for mass spectrometry.
LC-MS/MS Analysis:
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, typically using a C18 or a pentafluorophenyl (PFP) column, to separate the different vitamin D metabolites based on their physicochemical properties.[8][11]
-
Mass Spectrometric Detection: The separated metabolites are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of each specific analyte.
Clinical Interpretation and Significance
The measurement of 24,25(OH)2D provides valuable insights beyond the assessment of vitamin D sufficiency:
-
Index of Vitamin D Catabolism: Serum levels of 24,25(OH)2D reflect the activity of the CYP24A1 enzyme, the primary route for 25(OH)D breakdown.[1][2] This can be particularly relevant in conditions with altered vitamin D metabolism, such as chronic kidney disease, where lower levels of 24,25(OH)2D have been observed.[12]
-
Screening for CYP24A1 Mutations: An elevated ratio of 25(OH)D to 24,25(OH)2D can be indicative of inactivating mutations in the CYP24A1 gene.[1][2] Ratios greater than 80 are highly suggestive of biallelic mutations.[7]
-
Monitoring Vitamin D2 Supplementation: While reference intervals are lacking, the ability of LC-MS/MS to specifically measure 24,25-dihydroxyvitamin D2 could be instrumental in monitoring the metabolic fate of vitamin D2 supplements.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comprehensive assessment of vitamin D metabolism, incorporating the measurement of 24,25-dihydroxyvitamin D.
References
- 1. waters.com [waters.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. researchgate.net [researchgate.net]
- 4. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum 24,25-dihydroxyvitamin D level in general Korean population and its relationship with other vitamin D biomarkers | PLOS One [journals.plos.org]
- 6. Performance characteristics of the VIDAS® 25-OH Vitamin D Total assay - comparison with four immunoassays and two liquid chromatography-tandem mass spectrometry methods in a multicentric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Assessment of Circulating 25(OH)D and 1,25(OH)2D: Where We Are and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Vitamin D Metabolism: The Critical Link Between 24,25-Dihydroxyvitamin D2 and CYP24A1 Gene Mutations
A Comparative Guide for Researchers and Drug Development Professionals
The intricate balance of vitamin D metabolism is paramount for calcium homeostasis and overall health. Central to this regulation is the enzyme 24-hydroxylase, encoded by the CYP24A1 gene. This guide provides a comprehensive comparison of vitamin D metabolite levels in individuals with and without CYP24A1 gene mutations, supported by experimental data and detailed protocols. A clear understanding of this correlation is crucial for the diagnosis of related disorders and the development of targeted therapeutic strategies.
The Role of CYP24A1 in Vitamin D Catabolism
The cytochrome P450 enzyme, CYP24A1, is the primary catalyst for the degradation of active vitamin D compounds.[1][2][3] Its main function is to hydroxylate both 25-hydroxyvitamin D (25(OH)D), the main circulating form of vitamin D, and 1,25-dihydroxyvitamin D (1,25(OH)2D), the biologically active form, at the C-24 position.[4][5] This hydroxylation initiates a cascade of reactions that ultimately leads to the excretion of these metabolites, thus preventing the toxic accumulation of vitamin D.[4]
Mutations in the CYP24A1 gene can lead to a partial or complete loss of 24-hydroxylase activity.[6][7] This impairment in the catabolic pathway results in elevated levels of 1,25(OH)2D, leading to a condition known as Idiopathic Infantile Hypercalcemia (IIH).[6][7][8] Clinically, this manifests as hypercalcemia (high blood calcium), hypercalciuria (high urine calcium), nephrocalcinosis (calcium deposits in the kidneys), and kidney stones.[6][9]
Comparative Analysis of Vitamin D Metabolites
The most significant biochemical indicator of defective CYP24A1 function is the dramatically altered ratio of 25-hydroxyvitamin D to 24,25-dihydroxyvitamin D. In healthy individuals, CYP24A1 efficiently converts a portion of 25(OH)D to 24,25(OH)2D. However, in individuals with biallelic CYP24A1 mutations, the production of 24,25(OH)2D is severely diminished or absent.[10][11]
| Parameter | Individuals with Biallelic CYP24A1 Mutations | Healthy Individuals | Reference Range |
| Serum 25-hydroxyvitamin D (25(OH)D) | Normal to High | Normal | 20-50 ng/mL[12] |
| Serum 24,25-dihydroxyvitamin D (24,25(OH)2D) | Undetectable to Very Low | Detectable | Varies depending on 25(OH)D levels |
| Ratio of 25(OH)D to 24,25(OH)2D | Significantly Increased (>80) | Normal (<25) | <25[11][13] |
| Serum 1,25-dihydroxyvitamin D (1,25(OH)2D) | Elevated | Normal | Varies by lab |
| Serum Calcium | Elevated (Hypercalcemia) | Normal | Varies by lab |
| Urine Calcium | Elevated (Hypercalciuria) | Normal | Varies by lab |
| Parathyroid Hormone (PTH) | Suppressed | Normal | Varies by lab |
Note: The ratio of 25(OH)D to 24,25(OH)2D is a highly sensitive and specific marker for diagnosing CYP24A1 deficiency. A ratio exceeding 80 is strongly indicative of biallelic mutations.[11][13][14] Ratios between 25 and 80 may be observed in heterozygous carriers or in individuals with vitamin D deficiency.[14][15]
Experimental Protocols
Measurement of Vitamin D Metabolites
The gold standard for the simultaneous and accurate quantification of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[10][11][16]
Protocol Outline:
-
Sample Preparation:
-
Serum or plasma samples are collected from patients.
-
An internal standard (a deuterated version of the analyte) is added to the sample for accurate quantification.[16]
-
Proteins in the sample are precipitated using a reagent like zinc sulfate (B86663) or by liquid-liquid extraction.[16]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The separated metabolites are ionized and enter a tandem mass spectrometer.
-
The mass spectrometer selects and fragments the specific ions corresponding to 25(OH)D and 24,25(OH)2D.
-
The resulting fragment ions are detected and quantified, allowing for precise measurement of each metabolite's concentration.[16]
-
Genetic Analysis of the CYP24A1 Gene
To confirm the diagnosis of CYP24A1 deficiency, direct sequencing of the gene is performed to identify pathogenic mutations.
Protocol Outline:
-
DNA Extraction: Genomic DNA is extracted from a patient's blood sample.
-
PCR Amplification: The coding regions and intron-exon boundaries of the CYP24A1 gene are amplified using the Polymerase Chain Reaction (PCR).
-
DNA Sequencing: The amplified PCR products are sequenced using methods like Sanger sequencing or Next-Generation Sequencing (NGS).
-
Sequence Analysis: The patient's DNA sequence is compared to the reference sequence of the CYP24A1 gene to identify any variations (mutations).
-
Mutation Interpretation: Identified variants are analyzed to determine if they are pathogenic (disease-causing) by considering their type (e.g., missense, nonsense, frameshift) and consulting genetic databases.
Visualizing the Pathways
To better understand the metabolic and diagnostic pathways, the following diagrams are provided.
Caption: Vitamin D Metabolic Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory mechanisms and pathological implications of CYP24A1 in Vitamin D metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP24A1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CYP24A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Mutations in CYP24A1 and idiopathic infantile hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D - Wikipedia [en.wikipedia.org]
- 9. 1,25-(OH)2D-24 Hydroxylase (CYP24A1) Deficiency as a Cause of Nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS for Identifying Patients with CYP24A1 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 13. CYP24A1 Mutations in a Cohort of Hypercalcemic Patients: Evidence for a Recessive Trait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ratio of 25(OH)D-to-24,25(OH)2D: A new test to confirm 24-hydroxylase (CYP24A1) deficiency as the cause of hypercalcemia - Mayo Clinic [mayoclinic.org]
- 15. mayocliniclabs.com [mayocliniclabs.com]
- 16. lcms.cz [lcms.cz]
- 17. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment and Interpretation of Circulating 25-Hydroxyvitamin D and 1,25-Dihydroxyvitamin D in the Clinical Environment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vitamin D Catabolites for Researchers and Drug Development Professionals
An in-depth guide to the key breakdown products of vitamin D, their biological activities, and the experimental methods used for their characterization.
This guide provides a comprehensive comparative analysis of the primary catabolites of vitamin D, including 24,25-dihydroxyvitamin D3, 1,24,25-trihydroxyvitamin D3, and calcitroic acid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development by offering a clear comparison of their biochemical properties and biological functions, supported by experimental data and detailed methodologies.
Introduction to Vitamin D Metabolism and Catabolism
Vitamin D, primarily in the form of cholecalciferol (vitamin D3) and ergocalciferol (B368823) (vitamin D2), is a prohormone that plays a crucial role in calcium and phosphate (B84403) homeostasis, bone health, and various other physiological processes. To exert its biological effects, vitamin D undergoes a series of enzymatic hydroxylations. The first occurs in the liver, catalyzed by enzymes such as CYP2R1, to produce 25-hydroxyvitamin D [25(OH)D], the major circulating form of vitamin D. Subsequently, in the kidneys and other tissues, 25(OH)D is converted by the enzyme CYP27B1 (1α-hydroxylase) to its most active form, 1,25-dihydroxyvitamin D [1,25(OH)2D], also known as calcitriol.[1]
The catabolism of both 25(OH)D and 1,25(OH)2D is primarily initiated by the mitochondrial enzyme 24-hydroxylase, encoded by the CYP24A1 gene. This enzyme plays a critical role in regulating the levels of active vitamin D and preventing potential toxicity from excessive vitamin D intake. The catabolic cascade initiated by CYP24A1 leads to the formation of several metabolites, with 24,25-dihydroxyvitamin D3, 1,24,25-trihydroxyvitamin D3, and calcitroic acid being the most significant. Understanding the distinct properties of these catabolites is essential for a complete picture of vitamin D signaling and for the development of novel therapeutic agents that target the vitamin D pathway.
Comparative Data of Vitamin D Catabolites
The following table summarizes the key quantitative parameters of the primary vitamin D catabolites in comparison to the active hormone, 1,25(OH)2D3 (calcitriol). This data provides a basis for understanding their relative biological significance.
| Parameter | 1,25(OH)2D3 (Calcitriol) | 24,25-dihydroxyvitamin D3 | 1,24,25-trihydroxyvitamin D3 | Calcitroic Acid |
| Primary Role | Active hormonal form of Vitamin D | Major catabolite of 25(OH)D | Catabolite of 1,25(OH)2D3 | Terminal catabolite of 1,25(OH)2D3 |
| VDR Binding Affinity (IC50) | High (approx. 0.1 nM Kd)[2] | Weak[3] | Substantial affinity, but less than 1,25(OH)2D3[4] | 6.8 µM[5] |
| Biological Potency (EC50 in Reporter Assay) | High (e.g., 0.65 nM in CYP24A1-Luc assay)[6] | Low[3] | Less active than 1,25(OH)2D3[7] | 2.89 µM[5] |
| Circulating Half-Life | 5-8 hours[8] | Approximately 7 days[9] | Not well established | Not well established |
| Primary Function | Regulation of calcium/phosphate homeostasis, cell differentiation, immune modulation[10] | Previously considered inactive, but may have roles in bone formation[4] | Considered a step in the inactivation pathway of 1,25(OH)2D3 | Considered the final, inactive, water-soluble excretory product[11] |
Signaling Pathways and Experimental Workflows
To visualize the complex relationships in vitamin D metabolism and the experimental procedures for its analysis, the following diagrams are provided in the DOT language for Graphviz.
Vitamin D Metabolic and Catabolic Pathway
Caption: The metabolic activation and catabolic cascade of Vitamin D3.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative analysis of vitamin D catabolites.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize and compare vitamin D catabolites.
Quantification of Vitamin D Catabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify the concentrations of 24,25-dihydroxyvitamin D3, 1,24,25-trihydroxyvitamin D3, and calcitroic acid in biological matrices such as serum or plasma.
Methodology:
-
Sample Preparation:
-
Protein Precipitation: To a known volume of serum/plasma (e.g., 200 µL), add a protein precipitating agent such as acetonitrile (B52724) or methanol (B129727), often containing an internal standard (e.g., a deuterated analog of the analyte).
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Following protein precipitation and centrifugation, the supernatant is subjected to either LLE with an organic solvent (e.g., hexane/ethyl acetate) or SPE using a suitable cartridge to further purify and concentrate the analytes.
-
Derivatization (Optional): To enhance ionization efficiency and sensitivity, particularly for calcitroic acid, derivatization with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be performed.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 or a pentafluorophenyl (PFP) column is typically used for the separation of the vitamin D metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
-
Data Analysis:
-
A calibration curve is constructed by analyzing standards of known concentrations. The concentration of each catabolite in the biological sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
Determination of Vitamin D Receptor (VDR) Binding Affinity
Objective: To determine the binding affinity (Kd or IC50) of vitamin D catabolites to the VDR.
Methodology (Competitive Radioligand Binding Assay):
-
Reagents and Materials:
-
Purified VDR (recombinant or from tissue extracts).
-
Radiolabeled ligand (e.g., [3H]-1,25(OH)2D3).
-
Unlabeled competitor ligands (the vitamin D catabolites being tested and unlabeled 1,25(OH)2D3 for positive control and determination of non-specific binding).
-
Assay buffer.
-
Glass fiber filters and a vacuum filtration manifold.
-
Scintillation counter.
-
-
Assay Procedure:
-
Incubate a constant amount of purified VDR with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled competitor (the vitamin D catabolite).
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 1,25(OH)2D3).
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters. The receptor-bound radioligand is retained on the filter.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the dose-response curve.
-
Assessment of Biological Potency using a VDR Reporter Gene Assay
Objective: To measure the functional activity (EC50) of vitamin D catabolites in activating VDR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293, HeLa, or a relevant target cell type) that is co-transfected with two plasmids:
-
An expression vector for the human VDR.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs).
-
-
-
Assay Procedure:
-
Plate the transfected cells in a multi-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the vitamin D catabolites and a positive control (1,25(OH)2D3). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for VDR activation and luciferase expression.
-
-
Luminescence Measurement:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to a control for cell viability if necessary.
-
Plot the luminescence signal against the logarithm of the catabolite concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Conclusion
This comparative guide provides a foundational understanding of the key vitamin D catabolites for researchers and drug development professionals. The presented data highlights the significant differences in their biochemical properties and biological activities. While 24,25-dihydroxyvitamin D3 and 1,24,25-trihydroxyvitamin D3 have historically been viewed primarily as steps in the inactivation pathway, emerging research suggests they may possess unique biological functions. Calcitroic acid is generally considered the terminal, inactive metabolite, though it can interact with the VDR at high concentrations. The detailed experimental protocols provided herein offer a practical framework for the further investigation and characterization of these and other vitamin D metabolites, which is crucial for advancing our understanding of vitamin D signaling and for the development of novel therapeutics targeting this vital pathway.
References
- 1. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcium and vitamin D in bone metabolism: analyses of their effects with a short-term in vivo bone model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 24,25-Dihydroxyvitamin D3. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo evidence for a novel pathway of vitamin D3 metabolism initiated by P450scc and modified by CYP27B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Very important pharmacogene summary for VDR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcitroic acid - Wikipedia [en.wikipedia.org]
Assessing the Clinical Utility of 24,25-Dihydroxyvitamin D2 Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical utility of measuring 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), offering insights into its physiological significance, analytical methodologies, and potential applications in clinical research and drug development. While much of the current research focuses on its D3 counterpart, this document extrapolates and compares the potential utility of 24,25(OH)₂D₂ measurements, supported by available experimental data.
Introduction
Vitamin D metabolism is a complex process crucial for calcium homeostasis and bone health. The two primary forms, vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol), are converted to 25-hydroxyvitamin D (25(OH)D), the main circulating form and the accepted biomarker for vitamin D status.[1][2] Subsequently, 25(OH)D is hydroxylated to the active hormone 1,25-dihydroxyvitamin D (1,25(OH)₂D) or catabolized to 24,25-dihydroxyvitamin D (24,25(OH)₂D) by the enzyme CYP24A1.[3][4] The measurement of 24,25(OH)₂D, particularly in relation to 25(OH)D, is emerging as a valuable tool for assessing the complete vitamin D metabolic pathway and identifying disorders related to its catabolism.[5][6]
Physiological Role and Clinical Significance
24,25-dihydroxyvitamin D is the primary catabolite of 25-hydroxyvitamin D. Its production is a key step in regulating the levels of both 25(OH)D and the active 1,25(OH)₂D, thereby preventing potential toxicity from excessive vitamin D.[3] While traditionally considered inactive, some studies suggest a potential role for 24,25(OH)₂D in bone health.[5]
The clinical utility of measuring 24,25(OH)₂D, primarily the D3 form, has been demonstrated in several areas:
-
Assessing CYP24A1 Activity: The ratio of 24,25(OH)₂D to 25(OH)D, known as the Vitamin D Metabolite Ratio (VMR), serves as a functional index of the activity of the catabolic enzyme CYP24A1.[7][8] Inactivating mutations in the CYP24A1 gene lead to impaired vitamin D catabolism, resulting in elevated 1,25(OH)₂D levels, hypercalcemia, and related complications.[9][10] A high 25(OH)D/24,25(OH)₂D ratio is indicative of deficient CYP24A1 activity.[6]
-
Chronic Kidney Disease (CKD): In patients with CKD, the metabolism of vitamin D is significantly altered.[5][7] Studies have shown that circulating levels of 24,25(OH)₂D₃ are reduced in CKD patients and correlate with the decline in estimated glomerular filtration rate (eGFR).[5] This suggests that measuring 24,25(OH)₂D could provide a more comprehensive picture of the disturbed vitamin D metabolism in this patient population beyond just measuring 25(OH)D.[7]
-
Vitamin D Status: The VMR is also being explored as a more sensitive marker of vitamin D status than 25(OH)D alone.[8] It may help in identifying individuals with functional vitamin D deficiency, where the conversion of 25(OH)D to its active or catabolic forms is impaired.[11]
Comparison of Vitamin D2 and D3 Metabolism
While both vitamin D2 and D3 are metabolized through similar enzymatic pathways, there are key differences in their affinity for metabolic enzymes and binding proteins, which affects the circulating levels of their respective metabolites.[3][9] Vitamin D3 is generally considered more potent in raising and maintaining serum 25(OH)D levels compared to vitamin D2.[9][12] This difference in metabolism likely extends to the production of 24,25(OH)₂D₂ and 24,25(OH)₂D₃. Therefore, when assessing the clinical utility of 24,25(OH)₂D₂ measurements, it is crucial to consider the source of vitamin D intake (D2 or D3) and to use specific assays that can differentiate between the two forms.
Data Presentation
The following tables summarize quantitative data from studies investigating vitamin D metabolites. It is important to note that most studies focus on the D3 form, and data for 24,25(OH)₂D₂ is limited.
Table 1: Performance Characteristics of a Simultaneous LC-MS/MS Assay for Vitamin D Metabolites [13]
| Analyte | Calibration Range (ng/mL) | Lower Limit of Quantification (ng/mL) | Within-Run Imprecision (CV%) | Between-Run Imprecision (CV%) |
| 25(OH)D₃ | 3.8 - 148 | 0.1 - 0.2 | 3 - 4 | 4 - 7 |
| 25(OH)D₂ | 4.9 - 120 | 0.1 - 0.2 | 3 - 4 | 4 - 7 |
| 24,25(OH)₂D₃ | 0.4 - 11.6 | 0.1 - 0.2 | 3 - 4 | 4 - 7 |
This table is based on a method that simultaneously quantifies 25(OH)D₂, 25(OH)D₃, and 24,25(OH)₂D₃, demonstrating the feasibility of measuring these metabolites in a single run.[13] Data for 24,25(OH)₂D₂ was not provided in this specific study but the methodology is adaptable.
Table 2: Circulating Vitamin D Metabolite Levels in a Healthy Cohort and in CKD
| Metabolite | Healthy Adults (Mean ± SD or Range) | Chronic Kidney Disease (Mean ± SD or Range) | Reference |
| 25(OH)D (ng/mL) | 20.6 (14.4-27.2) | Varies widely with supplementation | [14] |
| 24,25(OH)₂D₃ (ng/mL) | ~10-25% of total 25(OH)D | 1.7 - 3.6 (declines with eGFR) | [5][6] |
| 25(OH)D/24,25(OH)₂D Ratio | < 25 (normal CYP24A1 activity) | Elevated | [6] |
This table provides an overview of expected concentrations. It is important to establish reference ranges specific to the analytical method and population being studied.
Experimental Protocols
Key Experiment: Simultaneous Quantification of 25(OH)D₂, 25(OH)D₃, and 24,25(OH)₂D₃ by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous measurement of multiple vitamin D metabolites in serum.[13]
1. Sample Preparation
-
To 100 µL of serum or plasma, add internal standards (d₃-25(OH)D₂, d₃-25(OH)D₃, and d₆-24,25(OH)₂D₃).
-
Perform protein precipitation using zinc sulfate (B86663) and methanol (B129727).
-
Centrifuge to pellet the precipitate and transfer the supernatant.
-
Perform liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract in a solution containing the derivatizing agent 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).
-
Incubate to allow for the derivatization reaction to complete. This step enhances the ionization efficiency and sensitivity of the analytes.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column (e.g., C18 or Phenyl).
-
Mobile Phase: A gradient of methanol and water with a suitable modifier.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 10-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
4. Data Analysis
-
Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Mandatory Visualizations
Caption: Vitamin D2 and D3 metabolic pathways.
Caption: Workflow for assessing clinical utility.
Conclusion and Future Directions
The measurement of 24,25-dihydroxyvitamin D, in conjunction with its precursor 25-hydroxyvitamin D, offers a more nuanced assessment of vitamin D metabolism than the measurement of 25(OH)D alone. While the clinical utility of measuring 24,25(OH)₂D₃ is becoming increasingly established, particularly in the context of CKD and disorders of CYP24A1 activity, research specifically on 24,25(OH)₂D₂ is lagging.
Given the differences in metabolism between vitamin D2 and D3, future research should focus on:
-
Developing and validating robust and specific assays for the simultaneous quantification of 24,25(OH)₂D₂ and 24,25(OH)₂D₃.
-
Establishing reference intervals for 24,25(OH)₂D₂ in healthy populations and in various disease states.
-
Conducting clinical studies to directly compare the clinical utility of measuring 24,25(OH)₂D₂ versus 24,25(OH)₂D₃ in different patient cohorts, especially in populations where vitamin D2 supplementation is common.
For researchers and drug development professionals, incorporating the measurement of 24,25(OH)₂D₂ into clinical trials and research studies will provide a more complete understanding of the pharmacokinetics and pharmacodynamics of vitamin D2 supplementation and its impact on overall vitamin D metabolism. This will ultimately lead to more personalized and effective strategies for the prevention and treatment of vitamin D-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. VITAMIN D STATUS: MEASUREMENT, INTERPRETATION AND CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ratio of 25(OH)D-to-24,25(OH)2D: A new test to confirm 24-hydroxylase (CYP24A1) deficiency as the cause of hypercalcemia - Mayo Clinic [mayoclinic.org]
- 6. Effects of Vitamin D2 Supplementation on Vitamin D3 Metabolism in Health and CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin D2 vs. D3: What’s the Difference? [healthline.com]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of vitamin D2 and D3 supplements on 25-hydroxyvitamin D level are dose, sex, and time dependent: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of High-Dose Vitamin D2 Versus D3 on Total and Free 25-Hydroxyvitamin D and Markers of Calcium Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. academic.oup.com [academic.oup.com]
- 13. 2425D - Overview: 25-Hydroxyvitamin D:24,25-Dihydroxyvitamin D Ratio, Serum [mayocliniclabs.com]
- 14. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of 24, 25-Dihydroxy VD2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and logistical management of 24, 25-Dihydroxy VD2 waste, ensuring the protection of both laboratory personnel and the environment. While specific institutional and local regulations must always be followed, these guidelines offer a comprehensive operational framework.
Immediate Safety and Disposal Protocol
The disposal of this compound, a metabolite of vitamin D2, should be handled with the same diligence as any other laboratory chemical.[1] Although it is a naturally occurring compound, concentrated forms and solutions used in research require adherence to hazardous waste protocols.[2][3]
Step 1: Waste Identification and Segregation
-
Identify as Chemical Waste: Treat all solutions and contaminated materials containing this compound as chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste types. Specifically, keep it separate from:
-
Organic solvents
-
Toxic metals
-
Inorganic chemicals
-
Chlorinated organic solvents
-
Recyclable oils[4]
-
-
Solid vs. Liquid Waste: Keep solid waste (e.g., contaminated gloves, absorbent paper) separate from liquid waste.[4]
Step 2: Proper Containerization
-
Use Appropriate Containers: Store waste in compatible, leak-proof containers.[4][5] For solutions, plastic containers are often preferred.[3] Ensure the container material does not react with the solvent used for the this compound solution.
-
Secure Sealing: All waste containers must be tightly sealed to prevent spills.[4]
-
Avoid Overfilling: Do not fill liquid waste containers to more than 90% of their capacity to allow for expansion and prevent spills.[5]
Step 3: Labeling
-
Clear and Accurate Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[2][5] The label should include:
-
The full chemical name: "this compound" or "24, 25-Dihydroxyergocalciferol"
-
The concentration and solvent (if applicable)
-
The date when waste was first added to the container
-
The associated hazards (refer to the Safety Data Sheet - SDS)
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[2][3][6]
-
Proximity to Generation: The SAA should be at or near the point of waste generation.[3]
-
Secondary Containment: Utilize secondary containment, such as spill trays, to mitigate the impact of potential leaks.[4]
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowable time (check institutional guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2][3]
-
Complete Disposal Forms: Fill out any required hazardous waste disposal forms accurately and completely.[2]
Quantitative Data for Laboratory Waste Management
The following table summarizes key quantitative limits and timelines for the management of hazardous chemical waste in a laboratory setting. These are general guidelines and may vary based on local and institutional regulations.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [2][3] |
| Maximum Acutely Toxic (P-list) Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Container Fill Level | Do not exceed 90% capacity | [5] |
| Time Limit for Removal of Full Containers from SAA | Within 3 days of becoming full | [3][6] |
| Maximum Storage Time for Partially Filled Containers in SAA | Up to 1 year (or as per institutional policy) | [3][6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the Safety Data Sheet (SDS) for this compound and follow all applicable federal, state, and institutional regulations for chemical waste disposal.
References
- 1. This compound | Vitamin | TargetMol [targetmol.com]
- 2. odu.edu [odu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 24, 25-Dihydroxy VD2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 24, 25-Dihydroxy VD2. Adherence to these procedures is essential for ensuring a safe laboratory environment and proper disposal of waste.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent to follow standard laboratory safety protocols and consider the more stringent precautions recommended for similar vitamin D analogs. The following table summarizes the recommended PPE for handling this compound.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face | Safety Goggles | Chemical splash goggles should be worn to protect against potential splashes. |
| Face Shield | Recommended to be worn in addition to safety goggles, particularly when there is a significant risk of splashes or aerosol generation. | |
| Hand | Protective Gloves | Nitrile gloves are recommended. Consider double gloving for added protection. Gloves must be changed immediately if contaminated.[2][3] |
| Body | Lab Coat | A dedicated lab coat or a disposable, solid-front, back-closing gown should be worn and should not be taken outside the designated handling area.[3] |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or when there is a notable splash risk.[3] | |
| Respiratory | Respirator | A NIOSH-approved respirator may be necessary for handling powders or any procedure that could generate aerosols.[2][3] A proper fit test is mandatory. |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory.[3] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical to minimize exposure and environmental impact. The following step-by-step plan outlines the key procedures.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid Aerosolization: Take care to avoid the formation of dust and aerosols during handling.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Emergency Equipment: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[2]
2. In Case of a Spill:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use appropriate absorbent materials to contain the spill. Prevent the spill from entering drains or water courses.
-
Clean-up: Wearing full PPE, carefully clean up the spill. Collect the contaminated materials in a sealed, labeled container for hazardous waste disposal.
3. Disposal Plan:
All waste contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, bench paper, and used consumables, must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.[3]
-
Liquid Waste: All contaminated liquid waste must be collected in a dedicated, clearly labeled, sealed, and chemical-resistant hazardous waste container.[3]
-
Sharps: Any contaminated sharps must be placed in a designated, puncture-resistant sharps container for chemical waste.[3]
-
Disposal Procedure: All hazardous waste must be disposed of through the institution's designated environmental health and safety (EHS) office. Do not mix this waste with other chemical waste streams unless explicitly approved by the EHS office.[3]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
